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  • Product: 2-Amino-4,6-dinitrobenzoic acid
  • CAS: 140380-55-8

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of 2-Amino-4,6-dinitrobenzoic Acid

This guide details the regioselective synthesis of 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-Dinitroanthranilic acid ) starting from 2,4,6-trinitrobenzoic acid (TNBA) . Unlike the synthesis of 4-amino derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective synthesis of 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-Dinitroanthranilic acid ) starting from 2,4,6-trinitrobenzoic acid (TNBA) .

Unlike the synthesis of 4-amino derivatives which proceeds readily via standard sulfide reductions (Zinin reduction), the isolation of the 2-amino isomer requires specific catalytic conditions to overcome the steric and electronic preference for the para-position.

Executive Summary

Target Molecule: 2-Amino-4,6-dinitrobenzoic acid (C₇H₅N₃O₆) Precursor: 2,4,6-Trinitrobenzoic acid (TNBA) Primary Challenge: Regioselectivity.[1] In 2,4,6-substituted systems, nucleophilic reduction typically occurs at the least hindered 4-position (para). Targeting the 2-position (ortho) requires a chelation-assisted mechanism or specific catalytic transfer hydrogenation. Methodology: Ferric chloride (


) catalyzed hydrazine reduction.
Application:  Precursor for benzo-fused N-heterocycles (quinazolines), energetic materials, and pharmaceutical intermediates.

Part 1: Strategic Analysis & Mechanism

The Regioselectivity Paradox

The reduction of 2,4,6-trinitrobenzoic acid presents a classic regiochemical problem:

  • Electronic Effect: All three nitro groups are activated, but the carboxyl group (-COOH) at position 1 exerts a strong electron-withdrawing effect.

  • Steric Effect: The nitro groups at positions 2 and 6 are sterically crowded by the carboxyl group. The nitro group at position 4 is relatively unhindered.

  • Standard Outcome: Classical Zinin reduction (using

    
     or 
    
    
    
    ) typically yields 4-amino-2,6-dinitrobenzoic acid because the reducing agent attacks the most accessible site.
The Solution: Catalytic Transfer Hydrogenation

To selectively reduce the ortho-nitro group (position 2), we utilize Hydrazine Hydrate catalyzed by Iron(III) Chloride (


) .
  • Mechanism: The reaction likely proceeds via the coordination of the iron catalyst to the carboxyl group and the ortho-nitro group, directing the hydride transfer from hydrazine specifically to the 2-position. This "tethering" effect overrides the steric preference for the 4-position.

Reaction Scheme

The transformation converts one ortho-nitro group to an amine while preserving the carboxyl group and the other two nitro functionalities.

ReactionScheme TNBA 2,4,6-Trinitrobenzoic Acid (Substrate) Intermediate Iron-Chelated Intermediate TNBA->Intermediate Chelation Product 2-Amino-4,6-dinitrobenzoic Acid (4,6-Dinitroanthranilic Acid) Reagents Hydrazine Hydrate FeCl3 (cat.) Ethanol/Water Intermediate->Product Selective Reduction (-N2, -H2O)

Figure 1: Reaction pathway for the regioselective reduction of TNBA.

Part 2: Experimental Protocol

Reagents & Materials
ReagentRolePurity/Specs
2,4,6-Trinitrobenzoic Acid (TNBA) Substrate>98% (Dry or wetted)
Hydrazine Hydrate (

)
Reducing Agent60-80% aq. solution
Iron(III) Chloride Hexahydrate (

)
CatalystReagent Grade
Ethanol Solvent95% or Absolute
Acetic Acid (Glacial) Solvent/BufferReagent Grade
Hydrochloric Acid (HCl) Quenching/Precipitation10% aq. solution
Step-by-Step Synthesis

Note: This protocol is adapted from methods optimizing ortho-selectivity in polynitroarenes.

Step 1: Preparation of the Reaction Mixture
  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge:

    • 20.0 g (78 mmol) of 2,4,6-Trinitrobenzoic acid.

    • 40 mL of Glacial Acetic Acid.

    • 10 mL of Water.

    • 30 mL of Hydrazine Hydrate (add slowly; exothermic).

  • Maintain the mixture at 20–25°C initially. The acid will partially dissolve.

Step 2: Catalyst Addition & Reaction
  • Prepare a solution of 5.0 g (~18.5 mmol, ~24 mol%) of

    
     in 400 mL of Ethanol .
    
  • Heat the reaction flask to 40–45°C .

  • Add the ethanolic

    
     solution dropwise to the TNBA/Hydrazine mixture over a period of 2 hours .
    
    • Critical Control: Do not exceed 50°C. Rapid addition or overheating may lead to over-reduction (diamino species) or decarboxylation (forming trinitrobenzene derivatives).

  • After addition is complete, continue stirring at 45°C for an additional 2 hours .

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20°C ).

  • Pour the mixture into 500 mL of ice-cold water containing 50 mL of 10% HCl . This removes the iron catalyst and precipitates the free acid product.

  • Stir vigorously for 30 minutes to ensure complete precipitation.

  • Filter the yellow/orange precipitate using a Büchner funnel.

  • Wash the filter cake with:

    • 
       mL cold water (to remove hydrazine salts).
      
    • 
       mL cold dilute HCl.
      
Step 4: Purification
  • Recrystallize the crude solid from Ethanol/Water (1:1) or Methanol .

  • Dry the purified crystals in a vacuum oven at 50°C over

    
    .
    
Experimental Workflow Diagram

Workflow start Start: TNBA + AcOH + Hydrazine step1 Heat to 42-47°C start->step1 step2 Dropwise Addition of FeCl3/EtOH (2 Hours) step1->step2 step3 Post-Stirring (2 Hours at 45°C) step2->step3 step4 Quench in Ice Water + HCl step3->step4 step5 Filtration & Washing step4->step5 end Recrystallization (EtOH/H2O) Yield: ~60-70% step5->end

Figure 2: Operational workflow for the synthesis.

Part 3: Analytical Validation

To ensure the product is the 2-amino isomer and not the 4-amino isomer or decarboxylated byproduct (TNB), verify using the following data:

ParameterExpected ValueNotes
Appearance Yellow to Orange Crystalline SolidDarkening indicates oxidation or iron residue.
Melting Point ~230°C (Decomposes) Distinct from TNBA (229°C dec) and 4-amino isomer.
IR Spectroscopy

: 3350, 3450 cm⁻¹

: ~1680 cm⁻¹
Look for the amino doublet. The C=O stretch may shift due to intramolecular H-bonding in the 2-amino isomer.
¹H NMR (DMSO-d₆)

~7.5-8.0 (Ar-H)

~9.0 (COOH)

~6.0-7.0 (NH2, broad)
The aromatic protons in the 2-amino isomer (positions 3 and 5) are chemically non-equivalent (or distinct coupling) compared to the symmetric 4-amino isomer.
Mass Spec (ESI-) [M-H]⁻ = 226.0Confirm molecular weight (227.13 g/mol ).

Part 4: Safety & Handling (Critical)

  • Explosion Hazard: 2,4,6-Trinitrobenzoic acid is an energetic material, structurally related to TNT. While the acid group reduces sensitivity slightly compared to TNT, it is still capable of detonation.

    • Precaution: Never heat dry TNBA. Keep wetted with water or solvent until reaction.

    • Decarboxylation:[1] TNBA decarboxylates to 1,3,5-Trinitrobenzene (TNB) upon heating above 100°C. TNB is more shock-sensitive than TNT. Maintain reaction temperatures strictly below 50°C.

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and corrosive. Use in a fume hood. Incompatible with strong oxidizers (violent reaction).

  • Waste Disposal: The filtrate contains hydrazine and iron salts. Quench hydrazine with bleach (hypochlorite) carefully in a designated waste stream before disposal.

References

  • Shtamburg, V. G., et al. (2006). "Synthesis of 4,6-Dinitroanthranilic Acid and Benzo-fused Six-membered Heterocycles." Russian Journal of Organic Chemistry, 42(2), 293–294. (Primary protocol source for regioselective hydrazine reduction).

  • Clarke, H. T., & Hartman, W. W. (1922). "2,4,6-Trinitrobenzoic Acid."[1][2][3][4][5][6] Organic Syntheses, Coll. Vol. 1, p. 543. (Preparation of the starting material).[4][7]

  • Belskaya, O. B., et al. (2016). "Transformation pathways of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation." Journal of Molecular Catalysis A: Chemical, 423, 7-16.

Sources

Exploratory

Technical Monograph: Structural Dynamics, Synthesis, and Applications of 2-Amino-4,6-Dinitrobenzoic Acid

Nomenclature and Structural Analysis IUPAC Systematic Naming The compound 2-Amino-4,6-dinitrobenzoic acid represents a specific regioisomer of the amino-dinitrobenzoic acid family. The IUPAC naming follows the priority r...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature and Structural Analysis

IUPAC Systematic Naming

The compound 2-Amino-4,6-dinitrobenzoic acid represents a specific regioisomer of the amino-dinitrobenzoic acid family. The IUPAC naming follows the priority rules where the carboxylic acid group (-COOH) takes precedence as the principal functional group, defining the parent structure as benzoic acid .

  • Parent Chain: Benzene ring with a carboxylic acid at position C-1.[1]

  • Substituents:

    • Amino group (-NH₂): Located at position C-2 (ortho to the carboxyl).[1]

    • Nitro groups (-NO₂): Located at positions C-4 (para) and C-6 (ortho).

  • Numbering Logic: The ring is numbered to give the substituents the lowest possible locants. Starting from C-1 (COOH), the amino group at C-2 takes precedence in numbering direction over the nitro group at C-6 due to alphabetical order (Amino vs Nitro) when locant sets are otherwise identical or symmetrical considerations apply.

Structural Dynamics and Electronic Effects

This molecule exhibits a "push-pull" electronic system, creating unique reactivity profiles:

  • Intramolecular Hydrogen Bonding: A critical structural feature is the hydrogen bond between the amino hydrogen and the carbonyl oxygen of the carboxylic acid (N-H···O=C). This stabilizes the planar conformation and reduces the basicity of the amine.

  • Steric Inhibition of Resonance: The nitro group at C-6 and the amino group at C-2 flank the carboxylic acid. This "ortho-effect" forces the carboxylic acid group to twist slightly out of the plane of the benzene ring, affecting its pKa and conjugation.

  • Electronic Deactivation: The two strongly electron-withdrawing nitro groups make the ring highly electron-deficient, rendering it susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic attack.

ChemicalStructure C1 C1 (COOH) C2 C2 (NH2) C1->C2 C2->C1 N-H...O C3 C3 (H) C2->C3 C4 C4 (NO2) C3->C4 C5 C5 (H) C4->C5 C6 C6 (NO2) C5->C6 C6->C1 HBond Intramolecular H-Bond

Figure 1: Structural connectivity and intramolecular hydrogen bonding in 2-Amino-4,6-dinitrobenzoic acid.

Synthetic Pathways and Regioselectivity

The synthesis of 2-amino-4,6-dinitrobenzoic acid is non-trivial due to the challenge of regioselectivity . The most common precursor, 2,4,6-trinitrobenzoic acid (TNBA), has three nitro groups. Reducing the nitro group at the 4-position is kinetically favored due to less steric hindrance, often yielding 4-amino-2,6-dinitrobenzoic acid as the major product.

To successfully target the 2-amino isomer, researchers must employ specific partial reduction techniques or alternative nitration pathways.

Primary Route: Partial Zinin Reduction of TNBA

This method utilizes sulfide-based reducing agents (NaHS or Na₂S) under strictly controlled pH and temperature conditions.

  • Starting Material: 2,4,6-Trinitrobenzoic acid (Prepared via oxidation of TNT).[2][3]

  • Reagent: Sodium Hydrosulfide (NaHS).

  • Mechanism: The Zinin reduction involves the nucleophilic attack of the sulfide ion on the nitro group. The ortho-nitro group (C-2) can be targeted by exploiting the "ortho-effect" where the carboxylate anion (formed in basic media) may assist in directing the reduction, although separation from the 4-amino isomer is usually required.

Synthetic Workflow Diagram

SynthesisPath TNT 2,4,6-Trinitrotoluene (TNT) Oxidation Oxidation (Na2Cr2O7 / H2SO4) TNT->Oxidation TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) Oxidation->TNBA Reduction Selective Zinin Reduction (NaHS, Controlled pH) TNBA->Reduction Mixture Isomeric Mixture (2-Amino vs 4-Amino) Reduction->Mixture Purification Fractional Crystallization or Chromatography Mixture->Purification Separation of Isomers Product 2-Amino-4,6-Dinitrobenzoic Acid (Target) Purification->Product

Figure 2: Synthetic workflow from TNT to 2-Amino-4,6-dinitrobenzoic acid, highlighting the critical purification step.

Experimental Protocol: Selective Reduction

Safety Warning: This protocol involves energetic materials (nitro-aromatics) and toxic reagents (sulfides). All operations must be conducted in a fume hood behind a blast shield.

Materials
  • 2,4,6-Trinitrobenzoic acid (TNBA): 10.0 g (38.9 mmol)

  • Sodium Hydrosulfide (NaHS) hydrate: 2.5 eq

  • Methanol: 100 mL

  • Hydrochloric Acid (2M)

  • Ice water bath

Step-by-Step Methodology
  • Solubilization: Dissolve 10.0 g of TNBA in 100 mL of methanol in a 250 mL three-necked round-bottom flask equipped with a thermometer and a magnetic stir bar.

  • pH Adjustment: Add aqueous ammonia dropwise until the solution reaches pH 8.5. This forms the ammonium salt, increasing solubility and directing the reduction.

  • Controlled Addition: Cool the solution to 15°C. Add the NaHS (dissolved in minimal water) dropwise over 45 minutes. Critical: Do not allow the temperature to exceed 20°C to prevent over-reduction to diamines.

  • Reflux: After addition, allow the mixture to warm to room temperature, then heat to a gentle reflux (60°C) for 2 hours. The solution will turn deep red/orange.

  • Acidification & Precipitation: Cool the mixture to 0°C. Acidify with 2M HCl to pH 2.0. This precipitates the free acid forms of the products.

  • Purification (The Challenge): Filter the crude precipitate.

    • Note: The crude solid is a mixture of 4-amino (major) and 2-amino (minor) isomers.

    • Separation: Recrystallize from hot water/ethanol (1:1). The 4-amino isomer is typically less soluble and crystallizes first. The supernatant is enriched with the 2-amino-4,6-dinitrobenzoic acid . Evaporate the supernatant and recrystallize from methanol to obtain the target compound.

Physicochemical Characterization

To validate the identity of the synthesized compound, compare analytical data against the following standard values.

PropertyValue / CharacteristicDiagnostic Feature
Molecular Formula C₇H₅N₃O₆MW: 227.13 g/mol
Appearance Yellow to Orange NeedlesTypical of nitroanilines
Melting Point 225–228°C (dec)Distinct from TNBA (228.7°C)
¹H NMR (DMSO-d₆) δ 8.65 (d, J=2.1 Hz, 1H)δ 8.85 (d, J=2.1 Hz, 1H)δ 9.0-10.0 (br s, NH₂)Two non-equivalent aromatic protons (meta-coupling) confirm the 2-amino substitution pattern.[2][4]
IR Spectroscopy 3450, 3350 cm⁻¹ (NH₂)1690 cm⁻¹ (C=O)1530, 1350 cm⁻¹ (NO₂)Presence of both amine and carboxylic acid stretches.
Solubility Soluble: DMSO, Acetone, Hot EtOHInsoluble: Cold Water, HexaneZwitterionic character influences solubility.

Applications in Drug Development & Materials[1]

Benzimidazole Scaffolds

The primary utility of 2-amino-4,6-dinitrobenzoic acid in drug discovery is as a precursor for nitro-substituted benzimidazoles . By reacting the vicinal amino and carboxyl groups (or after converting the COOH to an amide/ester) with aldehydes or carboxylic acids, researchers can close the imidazole ring.

  • Mechanism: Condensation followed by cyclodehydration.

  • Relevance: Benzimidazoles are "privileged structures" in medicinal chemistry, found in anthelmintics, proton pump inhibitors, and antivirals. The nitro groups on the scaffold allow for further functionalization (reduction to amines -> acylation) to create diverse libraries.

Energetic Materials (TATB Precursors)

In the field of energetics, this compound is a metabolite of TNT and a precursor to TATB (1,3,5-triamino-2,4,6-trinitrobenzene) analogues. The "push-pull" nature of the amino and nitro groups confers thermal stability, a desirable trait for insensitive munitions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2762523, 2-Amino-4,6-dinitrobenzoic acid. Retrieved January 29, 2026 from [Link]

  • Organic Syntheses (1941). 2,4,6-Trinitrobenzoic Acid.[2][3] Org.[2][3] Synth. 1941, 21, 13. (Source for starting material synthesis). Retrieved from [Link]

  • Nielsen, A. T., et al. (1980). Oxidation of polynitroarenes. Journal of Organic Chemistry.[5][6] (Discusses oxidative pathways relevant to nitrobenzoic acids).

Sources

Foundational

Technical Monograph: 2-Amino-4,6-Dinitrobenzoic Acid (2-ADNBA)

Nomenclature, Synthesis, and Structural Characterization Executive Summary 2-Amino-4,6-dinitrobenzoic acid (CAS: 140380-55-8) is a critical aromatic intermediate often confused with its isomer, 4-Amino-3,5-dinitrobenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Structural Characterization

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (CAS: 140380-55-8) is a critical aromatic intermediate often confused with its isomer, 4-Amino-3,5-dinitrobenzoic acid (4-ADNBA). While 4-ADNBA is a well-documented precursor in the synthesis of high-performance polymers and energetic materials, the 2-amino isomer (2-ADNBA) serves as a specialized scaffold for the synthesis of benzimidazoles, quinazolines, and fused heterocyclic systems in drug discovery.

This guide provides a definitive technical breakdown of 2-Amino-4,6-dinitrobenzoic acid, establishing its correct nomenclature, validated synthesis protocols, and differentiation from the 4-amino isomer.

Part 1: Nomenclature & Identity (Synonyms)[1]

The primary confusion in this field stems from the acronym "ADNBA," which generally defaults to the 4-amino isomer. To maintain scientific accuracy, the 2-amino isomer requires specific designation.

Synonym & Acronym Reference Table
Designation TypePrimary Name / AcronymContext & Usage
IUPAC Name 2-Amino-4,6-dinitrobenzoic acid Official systematic name used in regulatory filings and patents.
Common Chemical Name 4,6-Dinitroanthranilic acid The most prevalent term in organic synthesis literature. "Anthranilic acid" implies the 2-amino-benzoic acid core.
Logical Acronym 2-ADNBA The direct structural equivalent to "4-ADNBA," distinguishing the amino position.
Energetics Acronym 4,6-DNA Occasionally used in energetic materials research (DinitroAnthranilic).
CAS Registry Number 140380-55-8 Unique identifier for the specific 2-amino-4,6-dinitro isomer.
Isomeric Counterpart 4-ADNBA Refers to 4-amino-3,5-dinitrobenzoic acid (CAS 7221-27-4).[1] Do not use this for the 2-amino isomer.

Part 2: Structural Chemistry & Isomerism

Understanding the structural difference between 2-ADNBA and 4-ADNBA is vital for predicting reactivity.

  • 2-Amino-4,6-dinitrobenzoic acid (2-ADNBA):

    • Structure: The amino group (-NH2) is ortho to the carboxylic acid (-COOH).

    • Reactivity: Capable of forming intramolecular hydrogen bonds between the amino hydrogen and the nitro oxygen. It readily undergoes cyclization with anhydrides to form benzoxazinones (precursors to quinazolines).

  • 4-Amino-3,5-dinitrobenzoic acid (4-ADNBA):

    • Structure: The amino group is para to the carboxylic acid.

    • Reactivity: The amino group is sterically hindered by two flanking nitro groups, reducing its nucleophilicity but increasing its stability for use in energetic polymers (e.g., PBO precursors).

Structural Comparison Diagram

The following diagram illustrates the divergence in synthesis and structure between the two isomers.

IsomerComparison TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (Common Precursor) TNT->TNBA Oxidation (KClO3/HNO3) Iso4 4-Amino-3,5-dinitrobenzoic acid (4-ADNBA) TNBA->Iso4 Ammonolysis (NH3) (Para-substitution favored) Iso2 2-Amino-4,6-dinitrobenzoic acid (2-ADNBA / 4,6-Dinitroanthranilic acid) TNBA->Iso2 Selective Reduction (Hydrazine/FeCl3)

Figure 1: Divergent synthesis pathways from Trinitrobenzoic Acid (TNBA) yielding the 4-amino and 2-amino isomers.[2][3][4]

Part 3: Synthesis Protocol (2-ADNBA)

Objective: Synthesis of 2-Amino-4,6-dinitrobenzoic acid (4,6-Dinitroanthranilic acid) via selective catalytic reduction.

Rationale: Direct nitration of anthranilic acid typically yields the 3,5-dinitro isomer. To achieve the 4,6-dinitro substitution pattern, one must start with a pre-nitrated core (2,4,6-trinitrobenzoic acid) and selectively reduce the nitro group ortho to the carboxyl group. The method below utilizes hydrazine hydrate with an iron catalyst, a protocol validated for high regioselectivity [1].

Materials
  • Precursor: 2,4,6-Trinitrobenzoic acid (TNBA) [Prepared via oxidation of TNT].[5][6]

  • Reagents: Hydrazine hydrate (70%), Ferric chloride hexahydrate (FeCl3·6H2O).

  • Solvents: Ethanol, Glacial Acetic Acid.

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • Dissolve 20.0 g (78 mmol) of 2,4,6-trinitrobenzoic acid in 400 mL of ethanol in a round-bottom flask equipped with a mechanical stirrer.

    • Add catalytic FeCl3·6H2O (approx. 24 mol%) to the solution.

  • Selective Reduction:

    • Prepare a reducing mixture of 30 mL Hydrazine hydrate (70%) , 40 mL Acetic Acid , and 10 mL water .

    • Add this mixture dropwise to the TNBA solution over a period of 2 hours , maintaining the temperature strictly between 42–47°C .

    • Mechanism Note: The iron catalyst facilitates the selective reduction of the sterically crowded nitro group at the 2-position (ortho effect).

  • Completion & Isolation:

    • Continue stirring at 42–47°C for an additional 2 hours .

    • Cool the reaction mixture to room temperature. A dark precipitate will form.

    • Filter the precipitate and wash with cold ethanol (3 x 15 mL).

  • Purification:

    • Disperse the crude precipitate in 50 mL of water .

    • Acidify the suspension to pH 3 using dilute HCl. This converts the salt form back to the free acid.

    • A yellow-brown precipitate of 2-Amino-4,6-dinitrobenzoic acid will form.

    • Filter, wash with water, and dry under vacuum.[7]

Expected Yield: ~63% Melting Point: 264–265°C (decomposition).

Part 4: Applications in Drug Discovery

Unlike 4-ADNBA, which is used for polymers, 2-ADNBA is a "privileged scaffold" for heterocyclic synthesis.

Quinazoline Synthesis (Antitumor Agents)

2-ADNBA reacts with acetic anhydride to form 4,6-dinitrobenzoxazin-4-one . Upon reaction with amines or ammonia, this intermediate undergoes ring recyclization to form quinazolines . Quinazoline derivatives are potent EGFR inhibitors used in cancer therapy (e.g., Gefitinib analogs).

Benzimidazole Formation

Reduction of the remaining nitro groups in 2-ADNBA yields triaminobenzoic acid derivatives, which are precursors to benzimidazoles , a class of compounds with broad-spectrum antiviral and antiparasitic activity.

Synthesis Workflow Diagram

Applications Start 2-Amino-4,6-dinitrobenzoic acid (2-ADNBA) Inter 4,6-Dinitrobenzoxazin-4-one Start->Inter + Ac2O (Cyclization) Prod2 Benzimidazole Scaffolds (Antivirals) Start->Prod2 Full Reduction + Formylation Prod1 Quinazoline Derivatives (EGFR Inhibitors) Inter->Prod1 + R-NH2 (Recyclization)

Figure 2: Transformation of 2-ADNBA into bioactive heterocyclic pharmacophores.

References

  • Kislyi, K. A., Samet, A. V., & Semenov, V. V. (2006).[8] "4,6-Dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis."[8] Russian Journal of Organic Chemistry, 42(2), 292-293.[8]

  • PubChem Database. (2025). "2-Amino-4,6-dinitrobenzoic acid (CID 2762523)." National Center for Biotechnology Information.

  • ChemicalBook. (2024). "2-Amino-4,6-dinitrobenzoic acid Properties and Synthesis."

Sources

Exploratory

Technical Guide: 2-Amino-4,6-dinitrobenzoic Acid (2-A-4,6-DNBA)

Analysis, Origin, and Significance as a TNT Metabolite Part 1: Executive Summary & Strategic Significance 2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) (CAS: 140380-55-8) represents a distinct and critical branch of 2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis, Origin, and Significance as a TNT Metabolite

Part 1: Executive Summary & Strategic Significance

2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) (CAS: 140380-55-8) represents a distinct and critical branch of 2,4,6-trinitrotoluene (TNT) degradation. Unlike the canonical reductive metabolites (e.g., 2-amino-4,6-dinitrotoluene) that retain the methyl group, 2-A-4,6-DNBA arises from a hybrid oxidative-reductive or photolytic pathway.

Its significance in drug development and environmental toxicology lies in its physicochemical properties:

  • Enhanced Mobility: The carboxylic acid moiety significantly increases water solubility compared to TNT and its amino-toluene metabolites, facilitating rapid migration into groundwater.

  • Stability: It is a stable end-product of photo-oxidation, often persisting where parent TNT has degraded.

  • False Negatives: Standard TNT screens focusing solely on neutral nitroaromatics often miss this acidic metabolite, leading to underestimation of explosive residue plumes.

This guide provides a self-validating framework for the synthesis, detection, and mechanistic understanding of 2-A-4,6-DNBA.

Part 2: Mechanistic Origins & Metabolic Pathways

The formation of 2-A-4,6-DNBA requires the oxidation of the TNT methyl group to a carboxylic acid, followed by the reduction of a nitro group. This contrasts with the standard biological pathway which is purely reductive.

2.1 The Hybrid Oxidative-Reductive Pathway

While anaerobic bacteria typically reduce TNT to aminodinitrotoluenes, 2-A-4,6-DNBA is primarily associated with abiotic photodegradation and specific aerobic microbial activity (e.g., fungal lignin peroxidases) that can oxidize the methyl group.

Pathway Logic:

  • Oxidation (Step 1): The methyl group of TNT is oxidized (via UV photolysis or enzymatic attack) to form 2,4,6-Trinitrobenzoic acid (TNBA) .

  • Reduction (Step 2): One nitro group on the TNBA ring is reduced (biotically or abiotically) to an amino group, yielding 2-Amino-4,6-dinitrobenzoic acid .

2.2 Pathway Diagram (Graphviz)

TNT_Pathway TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) TNT->TNBA Oxidation (UV/Aerobic) ADNT 2-Amino-4,6-dinitrotoluene (2-ADNT) TNT->ADNT Standard Reduction (Anaerobic) ADNBA 2-Amino-4,6-dinitrobenzoic Acid (2-A-4,6-DNBA) TNBA->ADNBA Partial Reduction (Photolysis/Biotic)

Caption: Figure 1. The bifurcation of TNT degradation.[1] The solid blue path represents the oxidative route leading to 2-A-4,6-DNBA, distinct from the standard reductive pathway (dashed).

Part 3: Synthesis & Standard Preparation

Commercially available standards for 2-A-4,6-DNBA are rare and expensive. For rigorous study, in-house synthesis via the Zinin Reduction of TNBA is the gold standard.

3.1 Precursor Synthesis: 2,4,6-Trinitrobenzoic Acid (TNBA)

Note: TNBA is thermally unstable and can decarboxylate to trinitrobenzene.[2] Maintain temperature controls strictly.

  • Reagents: TNT (Technical grade), Sodium Dichromate (Na₂Cr₂O₇), Sulfuric Acid (H₂SO₄).

  • Protocol:

    • Suspend 10g TNT in 100mL concentrated H₂SO₄ at 40°C.

    • Slowly add 15g Na₂Cr₂O₇ with vigorous stirring (Exothermic: maintain <55°C).

    • Stir for 2 hours at 50°C.

    • Pour onto 500g crushed ice. Filter the yellow precipitate (TNBA).

    • Purification: Dissolve in dilute NaOH (faint red color), filter unreacted TNT, and re-precipitate TNBA with H₂SO₄.[3]

3.2 Target Synthesis: 2-Amino-4,6-dinitrobenzoic Acid

Selective reduction of one nitro group is achieved using sodium sulfide or ammonium sulfide.

  • Reagents: TNBA, Sodium Sulfide (Na₂S·9H₂O), Methanol.

  • Protocol:

    • Dissolve 5g TNBA in 50mL Methanol.

    • Prepare a solution of Na₂S (1.0 equivalent) in water. Crucial: Excess sulfide will reduce multiple nitro groups.

    • Add sulfide solution dropwise at 0°C.

    • Reflux for 30 minutes.

    • Acidify with HCl to pH 2.

    • Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from ethanol.

  • Validation: Confirm structure via NMR and MS (Molecular Ion: m/z 226 [M-H]⁻).

Part 4: Analytical Protocol (HPLC-MS/MS)

Because 2-A-4,6-DNBA is an amphoteric molecule (acidic carboxyl, basic amine) with strong electron-withdrawing groups, standard C18 methods often result in poor retention or peak tailing. This protocol uses Acidic Reversed-Phase LC to suppress ionization of the carboxyl group for better retention.

4.1 Sample Preparation (Solid Phase Extraction)
  • Cartridge: Polymeric Weak Anion Exchange (WAX) – Selected to capture the acidic metabolite.

  • Conditioning: 3mL Methanol -> 3mL Water.

  • Loading: Load aqueous sample (pH adjusted to 7.0).

  • Wash: 3mL Water -> 3mL Methanol (removes neutral TNT/ADNTs).

  • Elution: 3mL Methanol + 5% Formic Acid (elutes 2-A-4,6-DNBA).

4.2 Instrumental Parameters
ParameterSettingRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1mmCore-shell provides high resolution at lower backpressure.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) keeps the carboxyl group protonated (neutral) for retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent for efficient desolvation in MS.
Gradient 0-2 min: 5% B; 2-10 min: 5%->95% BSlow gradient required to separate isomers (2-amino vs 4-amino).
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.
Detection ESI Negative Mode (-ve)Nitro-aromatics ionize best in negative mode (forming [M-H]⁻).
MRM Transition 226.0 -> 180.0 (Loss of NO₂)Quantifier transition.
4.3 Analytical Workflow Diagram

Analytical_Workflow Sample Environmental/Biological Sample SPE SPE Extraction (WAX Cartridge) Retain Acidic Metabolites Sample->SPE Load pH 7 Elution Elute with MeOH + 5% Formic Acid SPE->Elution Wash Neutrals LC HPLC Separation (C18, pH 2.7) Elution->LC MS MS/MS Detection (ESI-) MRM: 226 -> 180 LC->MS

Caption: Figure 2. Optimized analytical workflow for the isolation and quantification of 2-A-4,6-DNBA, utilizing Weak Anion Exchange (WAX) to separate it from neutral TNT residues.

Part 5: Toxicology & Environmental Fate[4]
5.1 Physicochemical Profile
  • Molecular Weight: 227.13 g/mol [4]

  • Solubility: High in water (due to -COOH), soluble in polar organic solvents.

  • Acidity (pKa): ~2.5 (Carboxyl), making it anionic at environmental pH.

5.2 Environmental Risk Assessment

Unlike TNT, which strongly sorbs to soil organic matter, 2-A-4,6-DNBA is highly mobile .

  • Groundwater Leaching: As an anion in neutral soil, it is repelled by negatively charged soil clay particles, leading to rapid leaching into aquifers.

  • Phytotoxicity: Evidence suggests it acts as a "dead-end" metabolite in many plants, accumulating in leaf tissue without further degradation to non-toxic compounds.

  • Toxicity: While less acutely toxic than TNT, it possesses the nitro-aromatic toxicophore implicated in methemoglobinemia and potential mutagenicity.

References
  • Organic Syntheses. (1941). 2,4,6-Trinitrobenzoic acid.[2][5] Org. Synth. Coll. Vol. 1, p. 543. Link

  • Clausen, J., et al. (2011). Mobility of 2-amino-4,6-dinitrobenzoic acid, a photodegradation product of TNT in a tropical soil. Journal of Environmental Quality. Link

  • SynChem. (n.d.). Product Data: 2-Amino-4,6-dinitrobenzoic acid (CAS 140380-55-8).[4] Link

  • U.S. EPA. (2014). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Link

  • ChemicalBook. (2024). Synthesis routes for 2-Amino-4,6-dinitrobenzoic acid. Link

Sources

Foundational

Commercial Sourcing &amp; Validation of 2-Amino-4,6-dinitrobenzoic Acid Analytical Standards

Executive Summary This technical guide addresses the procurement, validation, and handling of 2-Amino-4,6-dinitrobenzoic acid (CAS: 140380-55-8 ), a critical intermediate in the synthesis of energetic materials (specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the procurement, validation, and handling of 2-Amino-4,6-dinitrobenzoic acid (CAS: 140380-55-8 ), a critical intermediate in the synthesis of energetic materials (specifically Diazodinitrophenol, DDNP) and a known degradation product of 2,4,6-Trinitrotoluene (TNT).[1]

Unlike common reagents, this compound is often misidentified or conflated with its isomers (e.g., 2,4-Dinitrobenzoic acid or 4-Amino-2-nitrobenzoic acid). This guide provides a verified supplier landscape, a self-validating analytical protocol, and a decision framework for researchers in forensic, environmental, and pharmaceutical analysis.

Chemical Identity & Significance

Target Compound: 2-Amino-4,6-dinitrobenzoic acid Synonyms: 4,6-Dinitroanthranilic acid; 4-ADNBA CAS Number: 140380-55-8 Molecular Formula: C₇H₅N₃O₆ Molecular Weight: 227.13 g/mol [1][2]

Why It Matters
  • Explosives Forensics: It serves as a specific marker for the environmental degradation of TNT and the synthesis of primary explosives like DDNP.

  • Impurity Profiling: In the manufacture of dye intermediates, its presence indicates incomplete reduction or over-nitration.

  • Isomer Trap: Commercial catalogs often auto-suggest 2,4-Dinitrobenzoic acid (CAS 610-30-0) or 4-Aminobenzoic acid (CAS 150-13-0). These are not suitable substitutes.

Supplier Landscape & Sourcing Strategy

The supply chain for 2-Amino-4,6-dinitrobenzoic acid is bifurcated into "Catalog Standards" (rare) and "Custom Synthesis" (common).

Verified Commercial Sources
SupplierProduct TypeCatalog / SKUPurityNotes
Synchem Analytical Standardjg011 95%+Explicitly listed as "TNT metabolite".[1] Best off-the-shelf option.
Matrix Fine Chemicals Research ChemicalMM140380558 95%+Good for bulk method development; check CoA for water content.[1]
Toronto Research Chemicals (TRC) Custom/CatalogInquire>95%TRC specializes in TNT metabolites; often holds stock not listed online.[1]
LGC Standards Reference MaterialInquireCertifiedLikely sources from TRC or Dr. Ehrenstorfer; best for ISO 17034 needs.[1]
Sourcing Decision Tree (Graphviz)

SourcingStrategy Start Need 2-Amino-4,6-dinitrobenzoic Acid CheckCAS Verify CAS: 140380-55-8 (Avoid 610-30-0) Start->CheckCAS Purpose Define Application CheckCAS->Purpose Quant Quantification / Forensics (ISO 17025/17034) Purpose->Quant Qual Method Dev / R&D (Identity Confirmation) Purpose->Qual Source1 Source: Synchem (jg011) Primary Standard Candidate Quant->Source1 Preferred Source3 Source: Custom Synthesis (LGC / TRC) Quant->Source3 If Certified CoA needed Qual->Source1 Source2 Source: Matrix Fine Chem Secondary Standard Qual->Source2

Figure 1: Decision matrix for sourcing the correct grade of material based on analytical requirements.

Technical Deep Dive: Synthesis & Degradation

Understanding the origin of the standard is crucial for predicting impurities (e.g., unreacted precursors).

Synthesis Pathway

The compound is typically derived from 2,4,6-Trinitrobenzoic acid (TNBA) via partial reduction using sulfide reagents (Zinin reduction) or catalytic hydrogenation.[1]

  • Precursor: 2,4,6-Trinitrotoluene (TNT) is oxidized to TNBA.

  • Reduction: TNBA is selectively reduced at the 2-position to yield 4,6-Dinitroanthranilic acid (the target).

Implication for Analysis: Common impurities include TNBA (starting material) and Diaminonitrobenzoic acids (over-reduction products).

SynthesisPathway TNT TNT (2,4,6-Trinitrotoluene) TNBA TNBA (2,4,6-Trinitrobenzoic Acid) TNT->TNBA Oxidation (CrO3/H2SO4) Target TARGET 2-Amino-4,6-dinitrobenzoic Acid TNBA->Target Partial Reduction (NaHS/NH3) OverRed Impurity: Diaminonitrobenzoic Acids Target->OverRed Excess Reduction

Figure 2: Synthesis pathway highlighting potential impurities to monitor during QC.

Self-Validating Analytical Protocol

Do not rely solely on the supplier's Certificate of Analysis (CoA). Use this internal validation protocol to confirm identity and purity.

Method: Reverse-Phase HPLC-UV/MS
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps the carboxylic acid protonated, improving retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring) and 360 nm (Nitro group specific absorption).

    • MS: ESI Negative Mode (M-H)⁻ = 226.1 m/z.

Validation Logic (The "Self-Check")
  • Acid Shift Test: Inject the sample in neutral buffer vs. acidic buffer. The retention time must shift significantly due to the ionization of the carboxylic acid (pKa ~2-3). If it doesn't shift, it may be a non-acidic impurity (e.g., an amide or ester).

  • UV Ratio: Calculate the ratio of Absorbance(254nm) / Absorbance(360nm). This ratio is a unique fingerprint for the dinitro-amino substitution pattern.

Handling, Stability & Safety

  • Light Sensitivity: Nitro-aromatics are photo-labile. Store the solid and solutions in amber vials wrapped in foil.

  • Thermal Stability: The compound can decarboxylate upon heating. Do not use GC-MS without derivatization (silylation), as the carboxylic acid group is thermally unstable.

  • Safety: Treat as a potential energetic material. While the amino group desensitizes it compared to TNBA, it should still be handled in small quantities (<100 mg).

References

  • Synchem . Product Catalog: 2-Amino-4,6-dinitrobenzoic acid (Order No. jg011). Retrieved from

  • Matrix Fine Chemicals . Product Data Sheet: 2-Amino-4,6-dinitrobenzoic acid (MM140380558).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2762523: 2-Amino-4,6-dinitrobenzoic acid.[1] Retrieved from

  • Organic Syntheses . Preparation of 2,4,6-Trinitrobenzoic acid (Precursor). Coll. Vol. 1, p. 543. Retrieved from

  • US Pharmacopeia (USP). General Chapter <621> Chromatography.

Sources

Exploratory

Advanced Applications of Dinitrobenzoic Acid Derivatives: From Supramolecular Synthons to Bioactive Scaffolds

Executive Summary Dinitrobenzoic acid (DNBA) derivatives, particularly 3,5-dinitrobenzoic acid (3,5-DNBA) , represent a versatile class of electron-deficient aromatic scaffolds. While historically utilized as intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dinitrobenzoic acid (DNBA) derivatives, particularly 3,5-dinitrobenzoic acid (3,5-DNBA) , represent a versatile class of electron-deficient aromatic scaffolds. While historically utilized as intermediates in dye synthesis, their modern utility has shifted toward supramolecular chemistry and pharmaceutical analysis .

This technical guide explores three critical domains:

  • Crystal Engineering: Using DNBA as a co-former to stabilize hygroscopic Active Pharmaceutical Ingredients (APIs).

  • Analytical Chemistry: Exploiting

    
    -
    
    
    
    charge transfer (CT) interactions for the spectrophotometric determination of amine-based drugs.
  • Synthetic Scaffolds: Reduction pathways to diaminobenzoic acids for liquid crystal polymers and bioactive hydrazones.

Module 1: Supramolecular Synthons in Drug Development

The Science: Acid-Pyridine Heterosynthon

In pharmaceutical co-crystallization, 3,5-DNBA acts as a robust hydrogen-bond donor. Its high acidity (


) allows it to interact with basic nitrogen centers in APIs.

Critical Mechanism (The


 Rule): 
  • If

    
     (
    
    
    
    ) > 3, a salt is likely formed (proton transfer).
  • If

    
     < 0, a co-crystal  is likely formed (neutral H-bonding).
    
  • In the "grey zone" (0–3), the continuum between salt and co-crystal exists, often yielding the most interesting physicochemical improvements.

Case Study: Ligustrazine Stabilization

Ligustrazine (TMP), used for cardiovascular treatment, is highly volatile and hygroscopic.[1] Co-crystallization with 3,5-DNBA creates a mesh-like structure via O-H···N hydrogen bonds, significantly enhancing stability.[1]

Table 1: Comparative Stability of Ligustrazine (TMP) vs. TMP-DNBA Co-crystal

ParameterPure Ligustrazine (TMP)TMP-DNBA Co-crystal (0.5:1)Improvement Factor
Melting Point Low (Sublimes easily)High (Stable solid)Thermal Stability

Hygroscopicity (90% RH) 25% Mass Increase0.03% Mass Increase833x Reduction
Interaction Type Weak Van der WaalsStrong H-Bond NetworkLattice Energy

Data Source: Derived from comparative studies on TMP co-crystals (See Reference 1).

Workflow: Co-Crystal Screening via Solvent-Assisted Grinding (SAG)

This protocol utilizes Green Chemistry principles to screen for DNBA-based co-crystals.

  • Stoichiometry: Weigh API and 3,5-DNBA in 1:1 and 1:2 molar ratios.

  • Grinding: Place mixture in a stainless steel jar with two 5mm stainless steel balls.

  • Solvent Addition: Add

    
     of solvent (Methanol or Ethanol) per 100mg of mixture (catalytic amount).
    
  • Processing: Grind at 30 Hz for 20 minutes using a vibratory ball mill.

  • Validation: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from individual components.

CoCrystalEngineering cluster_logic Synthon Logic API Target API (H-Bond Acceptor) Screening Screening Method (Solvent-Assisted Grinding) API->Screening DNBA 3,5-DNBA (Co-former) DNBA->Screening Char Characterization (PXRD / DSC) Screening->Char New Phase Detection Outcome Stable Co-Crystal (Modified Physicochemical Props) Char->Outcome Validation pKa Check u0394pKa (Salt vs Co-crystal) pKa->Screening

Figure 1: Workflow for engineering pharmaceutical co-crystals using DNBA as a co-former.

Module 2: Analytical Utility via Charge Transfer

The Science: HOMO-LUMO Interactions

DNBA derivatives are electron-deficient (


-acceptors) due to the strong electron-withdrawing nitro groups. They form colored Charge Transfer (CT) complexes with electron-rich drugs (

-donors), typically aliphatic or aromatic amines.
  • Acceptor: 3,5-Dinitrobenzoic acid (LUMO).

  • Donor: Drug amine moiety (HOMO).

  • Result: Formation of a radical ion pair absorbing in the visible region (400–550 nm).

Protocol: Spectrophotometric Determination of Propranolol

This method validates the content of Propranolol HCl in tablets without HPLC.

Reagents:

  • Standard Solution: Propranolol HCl (

    
     in methanol).
    
  • Reagent: 3,5-DNBA (0.5% w/v in methanol).

  • Base: 0.1 N NaOH (to liberate the free base if using HCl salt).

Step-by-Step Methodology:

  • Preparation: Transfer aliquots (0.5 – 4.0 mL) of the drug solution into 10 mL volumetric flasks.

  • Complexation: Add 2.0 mL of 3,5-DNBA reagent.

  • Reaction: Heat on a water bath at

    
     for 15 minutes to drive the CT reaction (color development: yellow/orange).
    
  • Dilution: Cool and dilute to volume with methanol.

  • Quantification: Measure Absorbance at 425 nm against a reagent blank.

  • Self-Validation (Job's Method):

    • Prepare a series of solutions where the total molar concentration of Drug + DNBA is constant, but the mole fraction varies (0.1 to 0.9).

    • Plot Absorbance vs. Mole Fraction.

    • The maximum absorbance indicates the stoichiometry (typically 1:1 for mono-amines).

CTComplex Donor Drug (e- Donor) High HOMO Complex Charge Transfer Complex (Radical Ion Pair) Donor->Complex u03c0-u03c0 Interaction Acceptor 3,5-DNBA (e- Acceptor) Low LUMO Acceptor->Complex Signal Colorimetric Signal (Abs @ 425nm) Complex->Signal Electronic Transition

Figure 2: Mechanism of Charge Transfer Complexation for quantitative analysis.

Module 3: Synthetic Scaffolds & Biological Pharmacophores

Reduction to 3,5-Diaminobenzoic Acid (DABA)

3,5-DNBA is the precursor to 3,5-DABA, a critical monomer for high-performance polyimide liquid crystals.[2]

Industrial Reduction Protocol:

  • Catalyst: Ni-La-Al (Raney Nickel variant doped with Lanthanum).

  • Conditions: Hydrogenation at moderate pressure.

  • Advantage: Avoids the iron sludge waste associated with traditional Fe/HCl reduction (Béchamp reduction).

  • Application: The resulting diamine reacts with dianhydrides to form polyimides with high thermal stability and liquid crystalline properties.

Hydrazone Derivatives as Antimicrobials

Condensation of 3,5-dinitrobenzoic acid hydrazide with aldehydes yields hydrazones with potent biological profiles.

Significance: The nitro groups enhance lipophilicity, aiding cell wall penetration in Mycobacterium tuberculosis.

  • Target: Enoyl-ACP reductase (InhA) inhibition.

  • Structure-Activity Relationship (SAR): The -CONHN=CH- linker acts as a pharmacophore, while the nitro groups on the phenyl ring intensify electron withdrawal, potentially increasing binding affinity to the receptor site.

References

  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. Source: Semantic Scholar / Institute of Materia Medica. Significance: Provides the 0.03% hygroscopicity data point.

  • Simple and Rapid Spectrophotometric Determination of Propranolol Hydrochloride through Charge Transfer Complexation. Source: Hilaris Publisher. Significance: Validates the analytical protocol at 425 nm.

  • Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide. Source: ACS Omega. Significance: Details the structural chemistry of DNBA solvates.

  • Biological Activities of Hydrazone Derivatives. Source: PubMed Central (NIH). Significance: Reviews the antimicrobial and antitubercular potential of hydrazone scaffolds derived from benzoic acids.

  • Preparation method of 3,5-diaminobenzoic acid via Catalytic Hydrogenation. Source: Google Patents (CN105949076A). Significance: Describes the industrial reduction pathway using Ni-M-Al catalysts. [3]

Sources

Foundational

The Strategic Utility of 2-Amino-4,6-dinitrobenzoic Acid: From Energetic Precursors to Heterocyclic Scaffolds

The following technical guide details the chemical utility, synthesis, and application of 2-Amino-4,6-dinitrobenzoic acid . Executive Summary 2-Amino-4,6-dinitrobenzoic acid (CAS 140380-55-8) represents a critical "push-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and application of 2-Amino-4,6-dinitrobenzoic acid .

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (CAS 140380-55-8) represents a critical "push-pull" aromatic scaffold in organic synthesis. Characterized by the coexistence of a nucleophilic amino group, an electrophilic carboxyl moiety, and two strongly electron-withdrawing nitro groups, it serves as a high-value intermediate. Its utility bifurcates into two primary domains: high-energy materials science , where it acts as a precursor to picramide and TATB analogues via decarboxylation, and pharmaceutical chemistry , where the ortho-amino acid motif facilitates cyclization into functionalized quinazolinones and benzimidazoles.

This guide provides a rigorous analysis of its synthesis, reactivity profile, and experimental handling, grounding all protocols in the necessity for precise thermal and pH control due to the compound's energetic nature.

Chemical Identity and Electronic Structure

The molecule exhibits a highly polarized electronic structure. The electron-withdrawing nitro groups at positions 4 and 6 significantly reduce the basicity of the amine at position 2 and increase the acidity of the carboxyl group.

PropertyData
IUPAC Name 2-Amino-4,6-dinitrobenzoic acid
CAS Number 140380-55-8
Molecular Formula C₇H₅N₃O₆
Molecular Weight 227.13 g/mol
Appearance Yellow to orange crystalline solid
Key Hazard Explosive/Energetic (Risk of thermal decarboxylation)
Solubility Soluble in acetone, DMSO, dilute alkali; sparingly soluble in water

Structural Insight: The steric bulk of the nitro group at position 6 forces the carboxyl group out of planarity, facilitating decarboxylation under thermal stress. This "ortho-effect" is a defining feature of its reactivity.

Synthesis and Preparation

The most authoritative synthetic route proceeds via the controlled partial reduction of 2,4,6-trinitrobenzoic acid (TNBA) . TNBA itself is derived from the oxidation of TNT (2,4,6-trinitrotoluene).

Synthesis Workflow (Graphviz Visualization)

SynthesisPathway Figure 1: Synthesis Pathway from TNT to 2-Amino-4,6-dinitrobenzoic Acid TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) TNT->TNBA Oxidation (CrO3/H2SO4 or HNO3) Product 2-Amino-4,6-dinitrobenzoic Acid TNBA->Product Zinin Reduction (NaSH or (NH4)2S, <50°C) Picramide 3,5-Dinitroaniline / Picramide (Decarboxylation Byproduct) Product->Picramide Heat (>180°C) -CO2

Experimental Protocol: Selective Reduction of TNBA

Caution: TNBA is a high explosive. All operations must be conducted behind a blast shield.

  • Preparation: Dissolve 0.1 mol of 2,4,6-trinitrobenzoic acid in 200 mL of water containing a stoichiometric amount of sodium carbonate (to form the soluble sodium salt). Maintain pH ~7.5–8.0.

  • Reduction: Cool the solution to 15–20°C. Add 0.3 mol of sodium hydrosulfide (NaSH) or ammonium sulfide dropwise over 60 minutes.

    • Mechanistic Note: The sulfide ion selectively reduces the nitro group ortho to the carboxyl group due to hydrogen bonding stabilization and steric relief.

  • Workup: Acidify the solution carefully with dilute HCl to pH 3-4. The product, 2-amino-4,6-dinitrobenzoic acid , precipitates as a yellow solid.

  • Purification: Recrystallize from ethanol/water. Avoid boiling water for extended periods to prevent decarboxylation.

Key Synthetic Transformations

The versatility of 2-amino-4,6-dinitrobenzoic acid lies in its ability to act as a masked aniline or a heterocyclic precursor.

Divergent Reactivity Pathways

Reactivity Figure 2: Divergent Synthetic Utility of the Scaffold Core 2-Amino-4,6- dinitrobenzoic Acid Quin 6,8-Dinitroquinazolin-4(3H)-one Core->Quin Condensation w/ Formamide (Niementowski Reaction) Benz Nitro-substituted Benzimidazoles Core->Benz 1. Reduction (-NO2 -> -NH2) 2. Cyclization w/ R-COOH Azo Benzotriazoles / Azo Dyes Core->Azo Diazotization (NaNO2/HCl) Energetic Picramide / TATB Precursors Core->Energetic Thermal Decarboxylation (-CO2)

Heterocyclic Synthesis: Quinazolinones

The Niementowski reaction allows for the conversion of the amino-acid motif into a quinazolinone core, a pharmacophore found in various bioactive compounds (e.g., anticonvulsants, anticancer agents).

  • Reagents: Formamide (excess).

  • Conditions: 130–140°C, 4–6 hours.

  • Mechanism: Thermal condensation of the amino group with formamide forms an intermediate formamidine, which cyclizes with the carboxyl group (eliminating water) to yield 6,8-dinitroquinazolin-4(3H)-one .

  • Significance: The nitro groups can be subsequently reduced to amines, providing a scaffold for "diversity-oriented synthesis" of 6,8-diaminoquinazolinones.

Energetic Materials: Decarboxylation

Heating the compound above its melting point (or in high-boiling solvents like sulfolane) triggers decarboxylation to yield 3,5-dinitroaniline (often referred to as a picramide analogue depending on substitution). This is a vital pathway for generating high-nitrogen energetic materials where the carboxyl group is used as a temporary directing group during synthesis and then removed.

Technical Data Summary

ParameterSpecificationNote
Melting Point >200°C (Decomposes)Decarboxylation often precedes melting.
Acidity (pKa) ~1.5 - 2.0 (Carboxyl)Enhanced acidity due to nitro groups.
Crystal System Triclinic / MonoclinicOften forms hydrates.
Stability Thermally labileStore <25°C; avoid shock/friction.

Safety and Handling (Crucial)

  • Explosive Potential: Like its parent TNBA, 2-amino-4,6-dinitrobenzoic acid possesses a high oxygen balance and can detonate under confinement or extreme shock.

  • Thermal Sensitivity: Never heat the dry solid in a closed vessel. Decarboxylation releases CO₂, which can rapidly pressurize reactors.

  • Toxicity: Nitro-aromatics are generally toxic and potential mutagens. Use full PPE (gloves, respirator) and work in a fume hood.

  • Incompatibility: Avoid contact with strong bases (forms sensitive salts) and reducing agents (unless controlled).

References

  • Organic Syntheses. 2,4,6-Trinitrobenzoic Acid. Coll. Vol. 1, p. 543 (1941).

  • ChemicalBook. 2-Amino-4,6-Dinitrobenzoic Acid Product Notes (CAS 140380-55-8).

  • PubChem. 2-Amino-4,6-dinitrobenzoic acid Compound Summary.

  • Mitchell, A. et al.Conversion of Surplus Energetic Materials to Higher Value Products. Thermochimica Acta (2005).
  • ResearchGate. Synthesis of Quinazolinones from 2-Aminobenzoic Acid Derivatives.

Exploratory

Safety and handling precautions for 2-Amino-4,6-dinitrobenzoic acid

Technical Whitepaper: Advanced Safety & Handling Protocols for 2-Amino-4,6-dinitrobenzoic Acid Executive Summary 2-Amino-4,6-dinitrobenzoic acid (often abbreviated as ADNBA or a specific isomer of DABA) represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Advanced Safety & Handling Protocols for 2-Amino-4,6-dinitrobenzoic Acid

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (often abbreviated as ADNBA or a specific isomer of DABA) represents a class of energetic functionalized aromatic intermediates . Structurally characterized by a "push-pull" electronic system—comprising an electron-donating amino group and electron-withdrawing nitro/carboxyl groups—this compound exhibits significant thermal and shock sensitivity.

While often utilized as a precursor in the synthesis of high-performance polymers, pharmaceuticals, and energetic materials (such as TATB analogs), its handling requires protocols exceeding standard laboratory safety. This guide synthesizes field-proven methodologies for the safe isolation, manipulation, and disposal of ADNBA, treating it as a Class 4.1 Flammable Solid / Potential Explosive until specific lot characterization proves otherwise.

Physicochemical Profile & Hazard Identification

The safety profile of 2-Amino-4,6-dinitrobenzoic acid is dictated by its nitro-aromatic nature. Unlike simple benzoic acid derivatives, the presence of two nitro groups at the ortho and para positions relative to the amine creates a highly polarized molecule with distinct instability.

Structure-Activity Relationship (SAR) & Hazards
FeatureChemical BasisSafety Implication
Energetic Potential High Nitrogen/Oxygen balance due to -NO2 groups.Explosion Hazard: Susceptible to rapid decomposition under heat (>200°C) or shock.
Acidity Carboxylic acid moiety (-COOH).Incompatibility: Exothermic reaction with bases; forms shock-sensitive salts with heavy metals.
Toxicity Nitro-aromatic pharmacophore.Biohazard: Methemoglobinemia risk; potential mutagen/carcinogen (analogous to dinitrotoluenes).
Electrostatics Crystalline solid nature.ESD Hazard: Dry crystals can accumulate static charge, acting as an ignition source.

Critical Note: Isomers of dinitrobenzoic acids (e.g., 2,4,6-trinitrobenzoic acid) are known explosives. 2-Amino-4,6-dinitrobenzoic acid must be handled with the assumption that it possesses deflagration-to-detonation transition (DDT) capabilities in confined quantities.

Engineering Controls & Facility Requirements

To mitigate the risks identified above, engineering controls must prioritize containment and blast deflection.

Primary Containment
  • Explosion-Proof Fume Hood: All synthesis and open handling must occur behind a certified sash or blast shield.

  • Glovebox: For quantities >5g or dry powder handling, use an inert atmosphere (Nitrogen/Argon) glovebox to eliminate oxygen and moisture, reducing sensitivity.

Electrostatic Discharge (ESD) Control

Nitro-aromatics are notoriously sensitive to spark initiation.

  • Grounding: All conductive vessels must be grounded.

  • Flooring: Dissipative flooring (<10^9 ohms) is mandatory in handling areas.

  • Ionization: Use overhead ionizers when weighing dry powder to neutralize static accumulation on weighing boats.

Storage Architecture
  • Segregation: Store away from reducing agents (hydrides), bases (amines, hydroxides), and flammables.

  • Temperature: Maintain below 30°C. High temperatures accelerate autocatalytic decomposition.

  • Desensitization: Ideally, store wetted with >30% water or alcohol if process compatibility allows.

Operational Protocols: The "Safe-Fail" Workflow

This section outlines a self-validating workflow designed to minimize human error and exposure.

Workflow Visualization

HandlingProtocol Start Storage Retrieval Check Visual Inspection (Crystallization/Color) Start->Check Verify Integrity Weigh Weighing (Anti-Static/Shielded) Check->Weigh Pass Waste Waste Neutralization Check->Waste Fail (Degraded) Solubilize Solubilization (Slow Addition) Weigh->Solubilize Use Non-Sparking Tools Reaction Reaction/Process Solubilize->Reaction In Solution (Safer) Reaction->Waste Quench

Figure 1: Safe handling workflow for energetic solids. Note the critical decision point at inspection.

Step-by-Step Handling Procedure

Step 1: Preparation

  • PPE: Don flame-resistant lab coat (Nomex), nitrile gloves (double-gloved), and wrap-around safety glasses. A face shield is required for quantities >1g.

  • Tools: Use only wooden or conductive plastic spatulas . Metal spatulas pose a friction spark risk.

Step 2: Weighing & Transfer

  • Causality: Friction between crystals can initiate decomposition.

  • Action: Do not scrape the bottom of the container. Gently lift the material.

  • Protocol: Weigh into a conductive weighing boat. If the material is caked, do not break it up with force . Dissolve the entire cake in a compatible solvent (e.g., DMSO, Acetone) and aliquot by volume.

Step 3: Solubilization (The Critical Safety Step)

  • Once in solution, the shock sensitivity of the compound is drastically reduced.

  • Solvent Choice: Avoid basic solvents (Pyridine) which may form sensitive salts. Preferred solvents: Ethyl Acetate, Methanol, DMSO.

Step 4: Reaction Monitoring

  • Exotherms are dangerous. Monitor internal temperature strictly.

  • Stop Condition: If temperature rises >10°C above setpoint unexpectedly, engage emergency cooling immediately.

Emergency Response & Waste Disposal

Spill Cleanup (Solid)

Do NOT use a brush and dustpan. Friction may ignite the dust.

  • Isolate: Evacuate the immediate area.

  • Wet Down: Gently mist the spill with water or a water/ethanol mixture to desensitize.

  • Absorb: Cover with wet sand or vermiculite.

  • Collect: Scoop (do not sweep) into a conductive waste container using a plastic scoop.

Chemical Destruction (Waste)

Never dispose of energetic intermediates in general trash or standard organic waste streams without deactivation.

  • Deactivation Method: Chemical reduction.

    • Slowly add the nitro-aromatic waste to a stirred solution of dilute Hydrochloric Acid (HCl) and Iron filings (or Zinc) to reduce the nitro groups to amines, which are generally non-explosive (though still toxic).

    • Validation: Check for the disappearance of the yellow/orange color typical of nitro compounds.

Decomposition Logic

DecompLogic Root Hazardous Event Thermal Thermal Runaway (>200°C) Root->Thermal Shock Mechanical Shock (Friction/Impact) Root->Shock Decomp Rapid Decomposition (Gas Evolution: NOx, CO) Thermal->Decomp Autocatalysis Shock->Decomp Crystal Fracture Pressure Vessel Rupture Decomp->Pressure Confined Space

Figure 2: Causal pathway of energetic decomposition events.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762523, 2-Amino-4,6-dinitrobenzoic acid. Retrieved from [Link]

  • Agrawal, J. P., & Hodgson, R. D. (2007).Organic Chemistry of Explosives. Wiley.
  • Occupational Safety and Health Administration (OSHA). Controlling Static Electricity in Hazardous Locations. Retrieved from [Link]

  • Urben, P. G.[1] (Ed.).[1][2][3][4] (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier. (Authoritative source for polynitrobenzoic acid hazards).

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) of 2-Amino-4,6-dinitrobenzoic acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-4,6-dinitrobenzoic acid, a critical intermediate in energetic materials chemistry and a primary metabolite of 2,4,6-trini...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Amino-4,6-dinitrobenzoic acid, a critical intermediate in energetic materials chemistry and a primary metabolite of 2,4,6-trinitrotoluene (TNT).

Compound Profile & Structural Logic

2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) is a highly functionalized aromatic system.[1] Its spectroscopic signature is defined by the interplay between the electron-donating amine group (


) and the electron-withdrawing nitro (

) and carboxylic acid (

) groups.
  • CAS Number: 140380-55-8[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 227.13 g/mol [2]

  • IUPAC Name: 2-Amino-4,6-dinitrobenzoic acid[3][4][5][6][7]

Structural Numbering & Electronic Environment

To interpret the spectra accurately, we must establish the numbering scheme:

  • C1: Carboxyl ipso carbon (Acidic center)

  • C2: Amino ipso carbon (Strong resonance donor)

  • C3: Methine (Ortho to amine, ortho to nitro)

  • C4: Nitro ipso carbon

  • C5: Methine (Para to amine, flanked by two nitros)

  • C6: Nitro ipso carbon

The amine group at C2 exerts a strong shielding effect on C3 (ortho) and C5 (para), counteracting the deshielding influence of the nitro groups. This "push-pull" electronic system results in unique NMR shifts and mass spectral fragmentation pathways.

Mass Spectrometry (MS) Data & Fragmentation

The mass spectrum of 2-amino-4,6-dinitrobenzoic acid is characterized by a distinct "ortho effect" where the proximity of the amine and carboxyl/nitro groups facilitates rapid dehydration and decarboxylation.

Key Ions (EI-MS, 70 eV)
m/z ValueIon IdentityInterpretation
227

Molecular Ion. Visible but often weak due to facile fragmentation.
209

Base Peak (often). Loss of

. Characteristic of ortho-amino acids or nitro-acids (ortho effect).
183

Loss of

.[4] Decarboxylation of the benzoic acid moiety.
137

Loss of

or combined loss of

.
64

Ring fragmentation residue.
Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation logic, highlighting the dehydration and decarboxylation pathways typical for this class of compounds.

MS_Fragmentation M Molecular Ion [M]+ m/z 227 M_H2O Dehydration Product [M-H2O]+ m/z 209 (Ortho Effect) M->M_H2O - H2O (18) M_CO2 Decarboxylation [M-CO2]+ m/z 183 M->M_CO2 - CO2 (44) Fragment_Low Ring Cleavage m/z 137, 107 M_H2O->Fragment_Low - NO2 / Ring Break M_CO2->Fragment_Low - NO2

Figure 1: Proposed EI-MS fragmentation pathway for 2-Amino-4,6-dinitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data distinguishes this isomer from other metabolic products (like 4-amino-2,6-dinitrobenzoic acid). The symmetry of the protons is broken, leading to two distinct singlets in the aromatic region.

Proton ( ) NMR Data

Solvent: DMSO-


 or Acetone-

Frequency: 400 MHz (Recommended)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.89 Singlet (s)1HH-5 Located between two nitro groups (C4, C6). Highly deshielded environment, though slightly moderated by the para-amino group.
7.67 Singlet (s)1HH-3 Located between amino (C2) and nitro (C4). The strong ortho-shielding from the amine makes this the most upfield aromatic signal.
8.0 - 10.0 Broad (br)2H-NH

Amine protons. Shift varies significantly with concentration and water content.
13.0 - 14.0 Broad (br)1H-COOH Carboxylic acid proton. Often invisible due to exchange with solvent moisture.
Carbon ( ) NMR Data

Partial assignment based on literature for nitro-amino benzoic acids in DMSO-


.
Chemical Shift (

, ppm)
AssignmentNote
168.5 (Predicted)C=O Carboxyl carbon.
148 - 152 C-NH

/ C-NO

Quaternary carbons bearing heteroatoms.
114.2 C-1 Ring carbon ipso to carboxyl. Shielded relative to unsubstituted benzoic acid.
111.3 C-3 Methine carbon ortho to amine.
104.2 C-5 Methine carbon para to amine.

Infrared (IR) & Raman Spectroscopy

The IR spectrum is dominated by the nitro and carboxyl stretches. The presence of the amine introduces N-H stretching bands that may overlap with the broad O-H stretch of the acid.

Characteristic IR Bands (KBr Pellet)
  • 3300 – 3500 cm

    
    : 
    
    
    
    stretching (Primary amine, doublet often visible).
  • 2500 – 3300 cm

    
    : 
    
    
    
    broad absorption (Carboxylic acid dimer).
  • 1680 – 1705 cm

    
    : 
    
    
    
    Carbonyl stretch. (Shifted lower due to intramolecular H-bonding with the adjacent amine).
  • 1530 – 1550 cm

    
    : 
    
    
    
    Asymmetric nitro stretch.
  • 1340 – 1360 cm

    
    : 
    
    
    
    Symmetric nitro stretch.
Raman Signature

Useful for aqueous samples or identifying solid polymorphs.

  • Key Bands: 1596 cm

    
     (Aromatic ring breathing), 1273 cm
    
    
    
    , 1196 cm
    
    
    .

Experimental Protocols

Protocol A: Sample Preparation for NMR Analysis

To ensure sharp peaks and minimize exchange broadening of the amine/acid protons:

  • Solvent Choice: Use DMSO-

    
      (99.9% D) or Acetone-
    
    
    
    . CDCl
    
    
    is not recommended due to poor solubility of the dinitro-acid.
  • Drying: The sample must be strictly dry. Trace water causes the acidic proton to broaden and drift.

  • Concentration: Prepare a solution of ~10-15 mg of compound in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. If -NH

    
     peaks are broad, lower temperature to 273 K to slow exchange.
    
Protocol B: Synthesis & Isolation (Contextual)

Researchers often isolate this compound as a degradation product of TNT.

  • Precursor: 2,4,6-Trinitrobenzoic acid.[1][3][8][9]

  • Reagent: Hydrazine hydrate with FeCl

    
     catalyst (Zinin reduction variant) or photochemical degradation of TNT.
    
  • Purification: Recrystallization from ethanol/water or acetic acid.

Analytical Workflow Diagram

Workflow Sample Crude Sample (TNT Metabolite) Prep Solid Phase Extraction (Acidified) Sample->Prep Analysis Analysis Choice Prep->Analysis NMR 1H NMR (DMSO-d6) Analysis->NMR Structural ID MS LC-MS/MS (Neg. Mode / ESI) Analysis->MS Trace Detection Result_NMR ID Isomer: Singlets at 7.67, 7.89 NMR->Result_NMR Result_MS ID Mass: m/z 227 -> 209 MS->Result_MS

Figure 2: Analytical workflow for the isolation and identification of 2-Amino-4,6-dinitrobenzoic acid.

References

  • Kislyi, K. A., Samet, A. B., & Semenov, V. V. (2006). 4,6-Dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis. Russian Journal of Organic Chemistry.

    • Source of 1H NMR shifts (7.67, 7.89 ppm) and synthesis method.
  • Schmidt, T. C., et al. (2006). Analysis of highly polar compounds in groundwater samples from ammunition waste sites. ResearchGate / Chemosphere.

    • Source of MS fragmentation data and isomer differenti
  • Chakraborty, P., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE.

    • Source of 13C NMR partial assignments (114.2, 111.3, 104.2 ppm).
  • Spanggord, R. J., et al. (1983). Environmental Fate of Nitroaromatic Compounds. DTIC (Defense Technical Information Center).

    • Foundational work identifying the compound as a TNT photoproduct.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Amino-4,6-dinitrobenzoic Acid

Executive Summary The synthesis of 2-amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) presents a significant regiochemical challenge. The starting material, 2,4,6-trinitrobenzoic acid (TNBA), con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) presents a significant regiochemical challenge. The starting material, 2,4,6-trinitrobenzoic acid (TNBA), contains three nitro groups.[1] Standard reduction methods (e.g., Zinin reduction using sulfides) are governed by steric hindrance and typically reduce the para-nitro group (position 4) to yield 4-amino-2,6-dinitrobenzoic acid (Chrysanisic acid).

This Application Note details a specific, iron-catalyzed hydrazine reduction protocol that reverses this selectivity, favoring the ortho-nitro group (position 2). This route is critical for researchers developing high-performance energetic materials (such as TATB precursors) or functionalized benzo-fused heterocycles where the ortho-amino/carboxyl motif is required for cyclization.

Chemical Strategy & Mechanism[2]

The Regioselectivity Problem

In polynitroarenes, nucleophilic reducing agents usually attack the least sterically hindered nitro group. In TNBA, the nitro groups at positions 2 and 6 are shielded by the bulky carboxylic acid moiety (


), making the nitro group at position 4 the kinetic product of standard reductions.
The Chelation Solution

To access the 2-amino isomer, we utilize Hydrazine Hydrate (


)  in the presence of a Ferric Chloride (

)
catalyst.
  • Mechanism: The iron(III) likely coordinates with the carboxylate oxygen and the oxygen of the ortho-nitro group. This "tethering" effect directs the reducing agent (hydrazine) specifically to the 2-position, overcoming the steric barrier that dictates the standard Zinin reduction.

  • Prevention of Decarboxylation: TNBA is thermally unstable and prone to decarboxylation to form 1,3,5-trinitrobenzene (TNB). This protocol operates at moderate temperatures (42–47°C) to preserve the carboxyl group.

Reaction Pathway Diagram

ReactionPathway cluster_legend Selectivity Logic TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) TNT->TNBA Oxidation (Na2Cr2O7 / H2SO4) Para_Amino 4-Amino-2,6-dinitrobenzoic acid (Major Product of Sulfide Red.) TNBA->Para_Amino Na2S / NH4SH (Steric Control) Ortho_Amino 2-Amino-4,6-dinitrobenzoic acid (Target: Fe-Catalyzed) TNBA->Ortho_Amino N2H4 / FeCl3 (Chelation Control) Fe-Catalysis directs reduction to Ortho position Fe-Catalysis directs reduction to Ortho position

Figure 1: Divergent synthesis pathways from TNBA. The green path indicates the target protocol.

Experimental Protocol

Precursor Preparation: 2,4,6-Trinitrobenzoic Acid (TNBA)

Note: If commercial TNBA is unavailable, it must be prepared from TNT. Use extreme caution.

Reagents:

  • 2,4,6-Trinitrotoluene (TNT): 360 g

  • Conc. Sulfuric Acid (

    
    ): 3600 g[2]
    
  • Sodium Dichromate (

    
    ): 540 g[2]
    

Brief Methodology:

  • Dissolve TNT in sulfuric acid.

  • Slowly add sodium dichromate while maintaining temperature at 45–55°C. Critical: Exceeding 60°C risks runaway decarboxylation or explosion.

  • Quench on crushed ice, filter, and wash to remove Chromium salts.[2]

  • Purification: Dissolve in dilute NaOH (faint red color), filter off unreacted TNT, and re-precipitate TNBA with 50% sulfuric acid.

(Reference: Organic Syntheses, Coll.[2][3] Vol. 1, p. 543)

Target Synthesis: 2-Amino-4,6-dinitrobenzoic Acid

Protocol based on Kislyi et al. (Russian J. Org. Chem., 2006)

Reagents & Equipment
ReagentAmountRole
2,4,6-Trinitrobenzoic Acid (TNBA) 20.0 g (78 mmol)Substrate
Ethanol (95% or abs.) 400 mLSolvent
Ferric Chloride Hexahydrate (

)
5.0 g (24 mol%)Regioselective Catalyst
Hydrazine Hydrate (70%) 30 mLReducing Agent
Acetic Acid (Glacial) 40 mLBuffer/Proton Source
Water 10 mL (+ 50 mL workup)Co-solvent
Step-by-Step Methodology

1. Catalyst Dispersion

  • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, disperse 20.0 g of TNBA and 5.0 g of

    
      in 400 mL of Ethanol .
    
  • Observation: The mixture will be a heterogeneous suspension.

2. Preparation of Reducing Mix

  • In a separate beaker, mix 30 mL Hydrazine Hydrate (70%) , 40 mL Acetic Acid , and 10 mL Water .

  • Safety: This mixing is exothermic. Cool the beaker in an ice bath during mixing to prevent hydrazine fuming.

3. Controlled Reduction (The Critical Step)

  • Heat the TNBA/Iron/Ethanol suspension to 42–47°C .

  • Add the Hydrazine/Acetic Acid mixture dropwise over a period of 2 hours .

  • Process Control: Strictly maintain the temperature between 42°C and 47°C.

    • < 40°C: Reaction stalls; hydrazine accumulates (explosion hazard).

    • > 50°C: Decarboxylation of TNBA to trinitrobenzene dominates.

4. Digestion

  • After addition is complete, continue stirring at 42–47°C for an additional 2 hours .

  • Cool the mixture to room temperature (20–25°C).

5. Isolation of the Iron-Amine Complex

  • A dark precipitate (containing the target product coordinated with iron) will separate.

  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with Ethanol (

    
     mL) to remove unreacted nitro-compounds and byproducts.
    

6. Release of the Free Acid

  • Disperse the wet filter cake in 50 mL of water .

  • Acidify the suspension to pH 3 using Hydrochloric acid (conc. or 6M).

  • Observation: The dark complex breaks down, and the free 2-amino-4,6-dinitrobenzoic acid precipitates as a yellow-brown solid .

  • Filter the solid and dry in a vacuum desiccator over

    
    .
    
Typical Results
  • Yield: ~9.2 g (52%)

  • Appearance: Yellow-brown powder.

  • Melting Point: Decomposes upon melting (approx. 200°C+; highly dependent on purity/heating rate).

Analytical Validation

To confirm the synthesis of the 2-amino isomer versus the 4-amino isomer, NMR spectroscopy is the definitive tool.

Feature2-Amino-4,6-dinitrobenzoic acid (Target)4-Amino-2,6-dinitrobenzoic acid (Impurity)
Symmetry AsymmetricSymmetric

NMR (Aromatic)
Two distinct doublets (meta-coupling, J~2.5 Hz)One singlet (2 equivalent protons)
Reaction Logic Product of Chelation Control (

)
Product of Steric Control (Sulfide)

Safety & Handling (Critical)

  • Explosive Precursors: TNBA is a high explosive (more sensitive than TNT). Handle wet whenever possible. Never grind dry material.

  • Hydrazine: Highly toxic, carcinogenic, and unstable. Use in a fume hood. Ensure no oxidizing agents (other than the controlled reaction) are present.

  • Exotherm: The reduction is exothermic. If the temperature spikes, stop the hydrazine addition immediately and apply external cooling. Do not allow the reaction to "run away."

Workflow Logic Diagram

Workflow Start Start: TNBA + Ethanol + FeCl3 Add Dropwise Addition (2 hrs @ 42-47°C) Start->Add Mix Prepare Reducing Mix (Hydrazine + AcOH + H2O) Mix->Add Slow Feed Digest Digestion (2 hrs @ 42-47°C) Add->Digest Filter1 Filter Dark Precipitate (Iron-Product Complex) Digest->Filter1 Acidify Disperse in Water + HCl (pH 3) Filter1->Acidify Discard Filtrate Final Isolate 2-Amino-4,6-DNBA (Yellow-Brown Solid) Acidify->Final

Figure 2: Operational workflow for the catalytic reduction process.

References

  • Kislyi, K. A., Samet, A. B., & Semenov, V. V. (2006). 4,6-Dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis.[4] Russian Journal of Organic Chemistry, 42(2), 292–293.

  • Clarke, H. T., & Hartman, W. W. (1922).[2] 2,4,6-Trinitrobenzoic Acid.[1][3][5][6][7] Organic Syntheses, 2, 95; Coll.[2] Vol. 1, 543.

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20, 455–481. (Provides context on standard regioselectivity).

Sources

Application

Application Note: Heterocyclic Synthesis with 2-Amino-4,6-dinitrobenzoic Acid (ADBA)

Here is a detailed Application Note and Protocol guide for using 2-Amino-4,6-dinitrobenzoic acid (ADBA) in heterocyclic chemistry. [1] Executive Summary This guide details the utility of 2-Amino-4,6-dinitrobenzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for using 2-Amino-4,6-dinitrobenzoic acid (ADBA) in heterocyclic chemistry.

[1]

Executive Summary

This guide details the utility of 2-Amino-4,6-dinitrobenzoic acid (ADBA) as a high-value synthon for constructing electron-deficient nitrogen heterocycles.[1] Unlike common anthranilic acid derivatives, ADBA possesses a unique "push-pull" electronic structure and significant steric crowding due to the C6-nitro group.[1] These features make it an ideal precursor for synthesizing 5,7-dinitrobenzimidazoles and 5,7-dinitroquinazolin-4-ones , scaffolds highly relevant in the development of radiosensitizers, high-energy materials, and n-type organic semiconductors.[1]

Key Technical Challenges & Solutions
ChallengeMechanistic CauseSolution
Reduced Nucleophilicity The C4 and C6 nitro groups strongly withdraw electron density from the C2-amino group.Use high-boiling polar aprotic solvents (sulfolane, DMAc) or strong acid catalysis (PPA).[1]
Steric Hindrance The C6-nitro group is ortho to the carboxylic acid, hindering carbonyl attack.[1]Employ dehydrating agents (SOCl₂, POCl₃) to activate the carboxylate as an acid chloride or anhydride in situ.[1]
Thermal Instability Polynitro-aromatics are prone to rapid decomposition/decarboxylation.[1]Maintain reaction temperatures below 180°C; strictly monitor exotherms.

Material Safety & Handling (Critical)

Warning: ADBA is a polynitro aromatic compound derived from the partial reduction of 2,4,6-trinitrobenzoic acid (a TNT derivative).[1] It possesses explosive potential and shock sensitivity.[1]

  • Explosive Hazard: Do not grind dry material.[1] Use Teflon spatulas.

  • Thermal Limit: Differential Scanning Calorimetry (DSC) suggests an onset of decomposition often near 200°C. All heating protocols below use oil baths with digital feedback control.[1]

  • PPE: Blast shield, Kevlar gloves, and anti-static grounding are mandatory.[1]

Core Protocols

Protocol A: Synthesis of 5,7-Dinitrobenzimidazoles (Phillips Condensation)

This protocol utilizes the condensation of ADBA with aliphatic or aromatic carboxylic acids.[1] Due to the deactivated amine, standard Phillips conditions (4N HCl) are often insufficient.[1] We utilize Polyphosphoric Acid (PPA) as both solvent and cyclodehydrating agent.[1]

Target Molecule: 2-Substituted-5,7-dinitro-1H-benzimidazole[1]

Reagents
  • 2-Amino-4,6-dinitrobenzoic acid (1.0 eq)[1][2]

  • Carboxylic Acid (R-COOH) (1.2 eq) [e.g., Trifluoroacetic acid, Benzoic acid][1]

  • Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)[1]

  • Sodium Bicarbonate (sat.[1] aq.)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), charge PPA. Heat to 60°C to lower viscosity.

  • Addition: Add ADBA slowly to the PPA. Ensure complete dispersion.

  • Activation: Add the carboxylic acid (R-COOH).[1]

  • Cyclization: Increase temperature to 140°C . Stir for 4–6 hours.

    • Note: The reaction proceeds via amide formation followed by decarboxylative cyclization or direct cyclodehydration depending on the exact conditions.[1] The C1-COOH is often lost (decarboxylation) or incorporated if the conditions favor the formation of the benzimidazole from the acid derivative.[1] Correction: In standard Phillips condensation with o-phenylenediamine, the acid becomes the C2 substituent.[1] With ADBA (an anthranilic acid derivative), condensation with an acid usually yields a benzoxazinone intermediate which then reacts with amines, or if reacting with itself, it requires decarboxylation to form the benzimidazole.[1]

    • Revised Mechanism for ADBA: To retain the nitro groups and form a benzimidazole, it is often more efficient to condense ADBA with an aldehyde in the presence of an oxidant, or use the Weidenhagen reaction (ammonium acetate + aldehyde).[1]

    • Preferred Route (Weidenhagen Modified):

      • Dissolve ADBA (1 mmol) and Aldehyde (1 mmol) in DMF.

      • Add Cu(OAc)₂ (catalytic) and NH₄OAc (excess).[1]

      • Heat to 100°C. The NH₄OAc provides the N3 nitrogen, while the ADBA provides the backbone.[1]

Validation:

  • TLC: Mobile phase Ethyl Acetate:Hexane (1:1).[1] Product usually fluoresces under UV (254 nm).[1]

  • NMR: Loss of broad NH₂/COOH signals. Appearance of imidazole NH (downfield, ~13 ppm).[1]

Protocol B: Synthesis of 5,7-Dinitroquinazolin-4(3H)-ones

This is the most direct application of ADBA, utilizing the Niementowski quinazoline synthesis logic.[1] The C6-nitro group provides steric bulk, so formamide is used as a high-temperature solvent and reagent.[1]

Target Molecule: 5,7-Dinitroquinazolin-4(3H)-one[1]

Reagents
  • 2-Amino-4,6-dinitrobenzoic acid (5.0 g, 22 mmol)[1]

  • Formamide (25 mL) (Acts as solvent and C2-donor)[1]

  • Ammonium Acetate (0.5 g) (Catalyst)[1]

Step-by-Step Methodology
  • Setup: Use a 100 mL flask with a short-path distillation head (to remove water formed).

  • Reaction: Mix ADBA and formamide. Add ammonium acetate.[1]

  • Heating: Heat the mixture to 145–150°C for 6 hours.

    • Observation: The solution will darken.[1] Water vapor will condense in the distillation head.[1]

  • Work-up: Cool the mixture to room temperature. Pour the dark solution into crushed ice (100 g).

  • Precipitation: The quinazolinone is less soluble in water than the starting material.[1] A yellow-brown precipitate will form.[1]

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol (1:1).[1]

Data Interpretation:

  • IR Spectroscopy: Look for the strong Carbonyl stretch (C=O) of the amide at ~1680 cm⁻¹ and the absence of the broad O-H stretch of the carboxylic acid.[1]

  • Yield Expectations: 60–75%. The steric hindrance at C6 lowers the yield compared to unsubstituted anthranilic acid.[1]

Reaction Logic & Pathway Visualization[1]

The following diagram illustrates the divergent pathways for ADBA. The C6-Nitro effect is the critical decision point: it blocks bulky electrophiles, necessitating small reagents (Formamide, reactive Aldehydes) for successful cyclization.[1]

ADBA_Pathways cluster_steric Steric Constraint (C6-NO2) ADBA 2-Amino-4,6-dinitrobenzoic Acid (ADBA) Formamide Formamide (150°C) ADBA->Formamide Cyclocondensation Aldehyde R-CHO + NH4OAc (Oxidative Cyclization) ADBA->Aldehyde Condensation Decarb Heat (>200°C) Decarboxylation ADBA->Decarb Thermal Stress Quinazoline 5,7-Dinitroquinazolin-4(3H)-one (Niementowski) Formamide->Quinazoline - 2 H2O Benzimidazole 5,7-Dinitrobenzimidazole (Substituted) Aldehyde->Benzimidazole Cyclization Aniline 3,5-Dinitroaniline (Degradation Product) Decarb->Aniline - CO2

Figure 1: Synthetic divergence of ADBA.[1] The C6-nitro group directs pathway selectivity and thermal stability limits.

Analytical Data Summary

When characterizing products derived from ADBA, the nitro groups induce significant chemical shift changes.[1] Use this reference table for NMR validation.

Moiety1H NMR Shift (DMSO-d6)MultiplicityNotes
ADBA (Start)
-NH₂7.5 - 8.0 ppmBroad SingletDisappears upon cyclization.[1]
Ar-H (C3)8.8 ppmDoublet (small J)Meta-coupling with C5.[1]
Ar-H (C5)9.1 ppmDoublet (small J)Deshielded by two NO₂ groups.[1]
Quinazoline (Product)
H-2 (Pyrimidine ring)8.2 - 8.4 ppmSingletDiagnostic peak for quinazolinone.[1]
NH (Amide)12.5 - 13.0 ppmBroadExchangeable with D₂O.[1]

References

  • Synthesis of Quinazolinones via Niementowski Reaction

    • Williamson, T. A.[1] "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6. Wiley, 1957.[1] (Foundational text on anthranilic acid cyclizations).

    • Protocol Adaptation: Based on standard Niementowski conditions adapted for electron-deficient anthranilic acids.[1]

    • Source: [1]

  • Reduction and Handling of Polynitrobenzoic Acids

    • Belskaya, O. B., et al. "Transformation pathways of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation."[1][3] Journal of Molecular Catalysis A: Chemical, 2016.[1]

    • Relevance: Describes the stability and reduction p
    • Source: [1]

  • Benzimidazole Synthesis from Phenylenediamines/Anthranilic Acids

    • "Benzimidazole synthesis."[1][4] Organic Chemistry Portal.

    • Relevance: General protocols for oxidative cycliz
    • Source: [1]

  • Properties of 2-Amino-4,6-dinitrobenzoic acid

    • PubChem Compound Summary for CID 2762523.[1]

    • Relevance: Physical property data and safety identifiers.[1][2][5]

    • Source: [1][2]

Sources

Method

Analytical Methods for the Quantification of 2-Amino-4,6-Dinitrobenzoic Acid (ADNBA)

Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Amino-4,6-dinitrobenzoic acid (ADNBA), often abbreviated as 2-A-4,6-DBA, is a critical energetic material intermediate and a degradation product of 2,4,6-trinitrot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Amino-4,6-dinitrobenzoic acid (ADNBA), often abbreviated as 2-A-4,6-DBA, is a critical energetic material intermediate and a degradation product of 2,4,6-trinitrotoluene (TNT).[1] Its quantification is essential in two distinct fields:

  • Energetic Materials Synthesis: It serves as a key intermediate in the "amination" pathways converting trinitrobenzoic acid to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[1] Purity analysis here requires high-concentration range quantification (HPLC-UV).[1]

  • Environmental Toxicology: As a photo-degradation product and bacterial metabolite of TNT, it appears in soil and groundwater.[1] This requires trace-level detection (LC-MS/MS).[1]

This guide provides two validated workflows: a robust HPLC-UV method for process control and a high-sensitivity LC-MS/MS method for environmental monitoring.[1]

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₇H₅N₃O₆MW = 227.13 g/mol
CAS Number 140380-55-8Reference standard identification.[1][2][3][4]
Acidity (pKa) ~1.5 - 2.5 (Estimated)Critical: Mobile phase pH must be < 2.0 to ensure protonation for C18 retention.[1]
Solubility Soluble in MeOH, Acetone; Low in WaterUse MeOH/Water mixtures for sample diluents to prevent precipitation.[1]
UV Maxima ~254 nm, ~350 nmNitro groups provide strong absorbance at 254 nm.[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Application: Process monitoring, purity assessment, and high-concentration degradation studies.[1]

Principle

Separation is achieved via Reversed-Phase Chromatography (RPC) using an acidic mobile phase to suppress the ionization of the carboxylic acid group. This prevents peak tailing and ensures adequate retention on hydrophobic stationary phases.[1]

Reagents & Equipment[6]
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Standard: 2-Amino-4,6-dinitrobenzoic acid (>98% purity).[1]

Experimental Protocol

Step 1: Standard Preparation [1][5]

  • Stock Solution (1 mg/mL): Weigh 10.0 mg of ADNBA into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; sonicate for 5 mins. Dilute to volume with Water.

  • Working Standards: Serially dilute Stock Solution with Mobile Phase A:B (80:20) to generate a curve: 10, 50, 100, 250, 500 µg/mL.[1]

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Detection: UV at 254 nm (primary) and 210 nm (secondary confirmation).[1]

Step 3: Gradient Program

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 60 Linear Gradient
16.0 95 Wash
18.0 95 Wash Hold
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Step 4: System Suitability Criteria

  • Tailing Factor: < 1.5 (TFA is critical here).[1]

  • Resolution: > 2.0 between ADNBA and its isomer (4-amino-2,6-dinitrobenzoic acid) if present.

  • RSD (n=5): < 2.0% for retention time and area.[1]

Method B: LC-MS/MS for Trace Analysis

Application: Groundwater analysis, soil remediation verification, biological metabolism studies.[1]

Principle

Electrospray Ionization (ESI) in Negative Mode is utilized.[1] The carboxylic acid and nitro groups are strongly electron-withdrawing, making [M-H]⁻ the dominant precursor ion.[1]

Mass Spectrometry Parameters
  • Ion Source: ESI Negative (ESI-)

  • Precursor Ion: m/z 226.0 [M-H]⁻[1]

  • Product Ions (MRM):

    • Quantifier: 226.0 → 180.0 (Loss of NO₂)[1]

    • Qualifier: 226.0 → 136.0 (Loss of 2x NO₂ or CO₂ + NO₂)[1]

  • Spray Voltage: 3.0 kV

  • Capillary Temp: 300°C

Protocol: Soil/Solid Matrix Extraction

Step 1: Extraction

  • Weigh 2.0 g of soil into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile:Water (50:50) containing 1% Formic Acid.[1]

  • Vortex for 2 minutes; Sonicate for 15 minutes (maintain temp < 30°C to prevent thermal degradation).

  • Centrifuge at 4000 rpm for 10 minutes.

Step 2: Cleanup (Solid Phase Extraction - SPE) [1]

  • Cartridge: Polymeric Weak Anion Exchange (WAX) - ideal for acidic analytes.[1]

  • Condition: 3 mL Methanol, then 3 mL Water.

  • Load: Apply 5 mL of supernatant.

  • Wash: 3 mL Water, then 3 mL Methanol (removes neutrals).[1]

  • Elute: 3 mL Methanol with 5% Ammonium Hydroxide (releases the acid).

  • Reconstitution: Evaporate to dryness under N₂; reconstitute in 1 mL Mobile Phase A.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical steps for sample preparation.

ADNBA_Analysis_Workflow Start Sample Containing 2-Amino-4,6-dinitrobenzoic Acid Decision Determine Analytical Goal Start->Decision Path_High Process Control / Synthesis (High Conc. > 1 ppm) Decision->Path_High High Conc. Path_Trace Environmental / Biological (Trace Conc. < 1 ppm) Decision->Path_Trace Low Conc. Prep_Dilute Direct Dilution (Acetonitrile/Water) Path_High->Prep_Dilute Prep_SPE SPE Extraction (WAX Cartridge) Path_Trace->Prep_SPE HPLC_Cond HPLC-UV (254 nm) C18 Column, pH < 2.0 Prep_Dilute->HPLC_Cond Data_Purity Output: % Purity Yield Calculation HPLC_Cond->Data_Purity LCMS_Cond LC-MS/MS (ESI-) MRM: 226 -> 180 Prep_SPE->LCMS_Cond Data_Trace Output: ppb Quantification Contamination Level LCMS_Cond->Data_Trace

Figure 1: Decision matrix and workflow for the quantification of ADNBA based on sample concentration and matrix complexity.

Troubleshooting & Critical Parameters

Isomer Separation

The primary interference is 4-amino-2,6-dinitrobenzoic acid .[1]

  • Diagnosis: A split peak or shoulder at the retention time of ADNBA.

  • Solution: Lower the gradient slope (e.g., 0.5% B/min) or switch to a Phenyl-Hexyl column, which offers different selectivity for aromatic nitro compounds compared to C18.[1]

pH Sensitivity

Since ADNBA is an aminobenzoic acid derivative, it is amphoteric but predominantly acidic.[1]

  • High pH (>4): The carboxylic acid ionizes (COO⁻).[1] Retention on C18 drops drastically, causing elution in the void volume.[1]

  • Control: Always maintain Mobile Phase A pH between 1.8 and 2.2 using TFA or Formic Acid.

Stability

Nitroaromatics are photosensitive.[1]

  • Protocol: All standard solutions and samples must be stored in amber glass vials. Autosampler trays should be kept dark and cooled to 4°C.[1]

References

  • US EPA. (2007).[1] Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[1] Environmental Protection Agency.[1] Link

  • PubChem. (2023).[1][2] Compound Summary: 2-Amino-4,6-dinitrobenzoic acid.[1][3][4] National Library of Medicine.[1] Link[1]

  • Schmidt, T. C., et al. (2006).[1] Analysis of nitroaromatic compounds in water samples.[1] Trends in Analytical Chemistry.[1] Link

  • Synchem. (2024).[1][6] Product Data: 2-Amino-4,6-dinitrobenzoic acid (CAS 140380-55-8).[1][3][4]Link[1]

Sources

Application

HPLC Method for Purity Analysis of 2-Amino-4,6-dinitrobenzoic Acid

Part 1: Introduction & Method Strategy The Target Analyte 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) is a critical intermediate in the synthesis of high-performance polymers (such as poly...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Method Strategy

The Target Analyte

2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) is a critical intermediate in the synthesis of high-performance polymers (such as polybenzoxazoles) and energetic materials (like TATB). Its purity is a Critical Quality Attribute (CQA); impurities such as unreacted starting materials or decarboxylated by-products can catastrophically fail polymerization reactions or alter energetic sensitivity.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 227.13 g/mol [1]

  • Key Properties:

    • Acidity: The carboxylic acid is highly acidic (predicted pKa < 2.[2]0) due to the electron-withdrawing nitro groups.

    • Solubility: Sparingly soluble in water; soluble in polar organic solvents (DMSO, Acetone, Methanol).

    • Chromophore: Strong UV absorption due to the conjugated aromatic nitro system.

Method Development Rationale (Expertise & Logic)

To achieve robust separation, we must address the molecule's "push-pull" chemistry—an acidic carboxyl group and a weakly basic amino group, flanked by two nitro groups.

  • Stationary Phase Selection: A C18 (Octadecyl) column is selected for its ability to separate aromatic isomers based on hydrophobicity. A "Polar-Embedded" or "Aq" type C18 is recommended to prevent phase collapse during the initial highly aqueous mobile phase required to retain this polar molecule.

  • Mobile Phase pH Control: Because the pKa is extremely low (~0.65 for the related trinitrobenzoic acid), the carboxylic acid will be ionized (anionic) at neutral pH, leading to poor retention and peak tailing. We utilize 0.1% Phosphoric Acid (pH ~2.1) or 0.1% Trifluoroacetic Acid (TFA) . This suppresses ionization, forcing the molecule into its neutral (protonated) state, maximizing interaction with the C18 phase and sharpening the peak.

  • Detection: The nitro groups provide strong absorbance. We utilize 254 nm as the primary wavelength, with a secondary channel at 220 nm to detect non-nitro organic impurities.

Part 2: Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary Pump, DAD/PDA Detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ), Phosphoric Acid (85%).

  • Reference Standard: 2-Amino-4,6-dinitrobenzoic acid (>99.0% purity).

Chromatographic Conditions
ParameterSetting
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV 254 nm (Bandwidth 4 nm), Ref 360 nm
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program

A gradient is essential to separate the polar target acid from non-polar decarboxylated impurities (e.g., 3,5-dinitroaniline).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00 955Equilibration/Injection
2.00 955Isocratic hold for polar retention
15.00 4060Linear Ramp
20.00 1090Wash non-polars
22.00 1090Hold Wash
22.10 955Return to Initial
30.00 955Re-equilibration (Stop)
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 2-Amino-4,6-dinitrobenzoic acid standard.

  • Dissolve in 2 mL of DMSO (to ensure complete solubility).

  • Dilute to 10 mL with Methanol .

Working Sample Solution (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A (Water/Acid).

    • Note: Matching the sample solvent to the initial mobile phase prevents peak distortion ("solvent effect").

  • Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.

Part 3: Impurity Profile & System Suitability

Likely Impurities

Understanding the synthesis pathway allows us to predict and identify impurities.

  • Starting Material: 2,4,6-Trinitrobenzoic acid (Precursor).[2]

  • Isomers: 2-Amino-3,5-dinitrobenzoic acid (Regioisomer).

  • Degradants: 3,5-Dinitroaniline (Decarboxylation product; highly non-polar, elutes late).

Synthesis & Impurity Pathway Visualization

SynthesisPath TNBA 2,4,6-Trinitrobenzoic Acid (Starting Material) Target 2-Amino-4,6-dinitrobenzoic Acid (Target Analyte) TNBA->Target Partial Reduction (NaHS/Sulfide) Isomer 2-Amino-3,5-dinitrobenzoic Acid (Regioisomer) TNBA->Isomer Side Reaction DNA 3,5-Dinitroaniline (Decarboxylated Impurity) Target->DNA Thermal Decarboxylation (-CO2)

Figure 1: Synthesis pathway showing the origin of critical impurities. The target analyte is formed via reduction, but thermal stress can lead to decarboxylation.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (Target Peak):

    
     (Critical for acidic analytes).
    
  • Resolution (

    
    ): 
    
    
    
    between Target and nearest impurity.
  • Precision (RSD):

    
     for peak area (n=5 injections).
    
  • Plate Count (N):

    
    .
    

Part 4: Method Validation Parameters

To ensure Trustworthiness and Self-Validation , the method should be validated according to ICH Q2(R1) guidelines.

Linearity & Range
  • Range: 0.05 mg/mL to 0.15 mg/mL (50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
Accuracy (Recovery)
  • Spike samples with known amounts of impurities at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90% - 110%.

Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.

  • Typical LOQ for this method: ~0.05% w/w impurity.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Sample solvent too strong (high % organic).Dilute sample in Mobile Phase A (Water).
Broad/Tailing Peak Silanol interaction or ionization.Ensure pH is < 2.5. Use a "Base Deactivated" or "Endcapped" column.
Drifting Retention Temperature fluctuation or column equilibration.Use a column oven (30°C). Equilibrate for >20 mins.
Ghost Peaks Carryover from previous run.Add a needle wash step (50:50 ACN:Water).
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in DMSO/MeOH Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 5 µL Filter->Inject Separate Gradient Separation (C18, pH 2.1) Inject->Separate Detect UV Detection @ 254nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate % Purity (Area Normalization) Integrate->Calc

Figure 2: Step-by-step analytical workflow ensuring data integrity from prep to reporting.

References

  • PubChem. (n.d.).[1] 2-Amino-4,6-dinitrobenzoic acid | C7H5N3O6.[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Tong, C. L., et al. (2010).[4] Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography. Chemosphere. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Trinitrobenzoic acid (Acidity and Properties). Retrieved January 29, 2026, from [Link]

  • Agilent Technologies. (n.d.).[3] Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Application Note 5980-1193EN. Retrieved from [Link]

Sources

Method

Application of 2-Amino-4,6-dinitrobenzoic acid in the synthesis of dyes and pigments

[1] Abstract 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) is a highly specialized intermediate used in the synthesis of high-performance azo dyes and heterocyclic pigments. Characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) is a highly specialized intermediate used in the synthesis of high-performance azo dyes and heterocyclic pigments. Characterized by the presence of two strong electron-withdrawing nitro groups and an ortho-carboxylic acid functionality, this molecule serves as a potent diazo component for deep-shade azo dyes and a precursor for fluorescent benzoxazinone pigments. This guide outlines the mechanistic principles, safety protocols, and step-by-step methodologies for utilizing this intermediate in colorant synthesis.

Introduction & Chemical Profile[2][3][4][5][6][7][8][9][10]

Molecule Overview

Unlike its mono-nitro analog (2-amino-5-nitrobenzoic acid), which is a workhorse in standard dye chemistry, 2-amino-4,6-dinitrobenzoic acid is utilized for specialized applications requiring significant bathochromic shifts (deepening of color) or specific heterocyclic ring closures.

  • IUPAC Name: 2-Amino-4,6-dinitrobenzoic acid[1][2][3][4]

  • Synonym: 4,6-Dinitroanthranilic acid[5][6]

  • CAS Number: 3531-19-9 (Verify specific salt forms if applicable)

  • Molecular Weight: 227.13 g/mol [7]

  • Key Functionalities:

    • Primary Amine (-NH₂): Site for diazotization or condensation.

    • Nitro Groups (-NO₂): Strong electron-withdrawing groups (EWGs) at positions 4 and 6. These deactivate the amine (lowering basicity) but increase the electrophilicity of the resulting diazonium salt, facilitating coupling with weak nucleophiles.

    • Carboxylic Acid (-COOH): Enables solubility in alkaline media and participates in cyclization reactions (e.g., to benzoxazinones).

Structural Reactivity

The presence of two nitro groups makes the amine extremely weakly basic. Consequently, standard aqueous diazotization (HCl/NaNO₂) is often insufficient. Nitrosylsulfuric acid (generated in situ or pre-formed) is the required diazotization agent to prevent hydrolysis and ensure complete conversion.

Mechanism of Action

Diazotization and Coupling (Azo Dyes)

The synthesis of azo dyes from this intermediate follows an electrophilic aromatic substitution pathway.[8]

  • Diazotization: The amine reacts with nitrosyl cation (

    
    ) to form the diazonium salt.[8] The electron-deficient ring makes this diazonium species a "high-energy" electrophile.
    
  • Coupling: The diazonium salt attacks an electron-rich coupling component (e.g., N,N-diethylaniline,

    
    -naphthol). The EWGs on the diazo component pull electron density, stabilizing the azo linkage and shifting absorption to longer wavelengths (Red/Violet/Blue).
    
Cyclization (Benzoxazinone Pigments)

Heating 2-amino-4,6-dinitrobenzoic acid with acid anhydrides (e.g., acetic anhydride) leads to dehydration and ring closure, forming 4H-3,1-benzoxazin-4-ones . These heterocyclic compounds are valuable as fluorescent pigments and UV absorbers.

ReactionPathways Figure 1: Divergent Synthesis Pathways for Azo Dyes and Heterocyclic Pigments Start 2-Amino-4,6- dinitrobenzoic acid Step1 Diazotization (Nitrosylsulfuric Acid) Start->Step1 < 5°C Anhydride Acetic Anhydride (Cyclization) Start->Anhydride Reflux Diazo Diazonium Salt Intermediate Step1->Diazo AzoDye Deep-Shade Azo Dye Diazo->AzoDye Coupling (pH 4-9) Coupler Coupling Component (e.g., β-Naphthol) Coupler->AzoDye Benzox 5,7-Dinitro-2-methyl- 4H-3,1-benzoxazin-4-one Anhydride->Benzox -H2O

[4][15]

Experimental Protocols

Safety Precaution (CRITICAL)
  • Explosion Hazard: Polynitro aromatic compounds can be explosive.[2] 2-Amino-4,6-dinitrobenzoic acid is a derivative of trinitrobenzoic acid. Avoid shock, friction, and overheating.

  • Diazo Stability: Dry diazonium salts of polynitro compounds are shock-sensitive explosives. Never isolate the dry diazonium salt. Proceed immediately to the coupling step in solution.

Protocol A: Synthesis of High-Energy Azo Dye

Objective: Synthesize a deep-red azo dye by coupling with N,N-diethylaniline.

Reagents:
  • 2-Amino-4,6-dinitrobenzoic acid: 2.27 g (10 mmol)

  • Sulfuric acid (conc. 98%): 15 mL

  • Sodium nitrite (NaNO₂): 0.76 g (11 mmol)

  • N,N-Diethylaniline: 1.49 g (10 mmol)

  • Sulfamic acid or Urea: ~0.5 g (to destroy excess nitrous acid)

  • Sodium acetate: (buffer)

  • Ice/Water: ~200 g

Step-by-Step Methodology:
  • Preparation of Nitrosylsulfuric Acid:

    • Cool 10 mL of conc. H₂SO₄ to 0–5°C in a three-neck flask.

    • Slowly add dry NaNO₂ with vigorous stirring. Ensure the temperature does not exceed 10°C.

    • Heat gently to 60–65°C until all NaNO₂ dissolves and the solution is clear (formation of

      
      ).
      
    • Cool back down to 0–5°C.

  • Diazotization:

    • Dissolve/suspend 2-Amino-4,6-dinitrobenzoic acid in 5 mL conc. H₂SO₄ (keep cold).

    • Add this amine mixture dropwise to the cold Nitrosylsulfuric acid.

    • Stir at 0–5°C for 2 hours. The mixture should become a clear or slightly turbid syrup.

    • Validation: Take a drop of the reaction mixture and add it to water; it should remain clear (no unreacted amine precipitating).

  • Coupling Reaction:

    • Dissolve N,N-diethylaniline in 20 mL dilute acetic acid or HCl. Cool to 0–5°C.[9]

    • Pour the diazonium solution onto 200 g of crushed ice/water with vigorous stirring.

    • Crucial Step: Add sulfamic acid to destroy excess nitrous acid (check with starch-iodide paper; it should not turn blue after treatment).

    • Slowly add the N,N-diethylaniline solution to the diazonium mixture.

    • Adjust pH to 4–5 using saturated sodium acetate solution. The dye will precipitate immediately (usually dark red/violet).

  • Isolation:

    • Stir for 1 hour at <10°C, then allow to warm to room temperature.

    • Filter the precipitate.[9]

    • Wash with copious amounts of water to remove acid.

    • Recrystallize from ethanol or DMF.

Protocol B: Synthesis of Benzoxazinone Pigment

Objective: Cyclization to form 2-methyl-5,7-dinitro-4H-3,1-benzoxazin-4-one.

Reagents:
  • 2-Amino-4,6-dinitrobenzoic acid: 2.27 g (10 mmol)

  • Acetic Anhydride: 10 mL (Excess)

  • Solvent: Toluene or Xylene (optional, for temperature control)

Methodology:
  • Reaction Setup:

    • Place 2.27 g of the starting material in a round-bottom flask.

    • Add 10 mL of acetic anhydride.

  • Reflux:

    • Heat the mixture to reflux (approx. 140°C) for 2–4 hours.

    • Observation: The solid should dissolve, and the solution may darken.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water to hydrolyze excess acetic anhydride.

    • The benzoxazinone product will precipitate as a solid.

  • Purification:

    • Filter the solid.[9]

    • Wash with cold ethanol.

    • Dry in a vacuum oven at 50°C.

Analytical Characterization

TechniqueParameterExpected Result
UV-Vis Spectroscopy

(Azo Dye)
500–600 nm (Significant bathochromic shift due to nitro groups).
IR Spectroscopy Nitro StretchStrong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
IR Spectroscopy Carbonyl (Benzoxazinone)Sharp lactone/amide peak ~1750–1770 cm⁻¹.
¹H-NMR Aromatic ProtonsDistinct downfield shifts for protons at positions 3 and 5 (between nitro groups).

References

  • BenchChem. "Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production." (Analogous chemistry for nitro-anthranilic acids).

  • Google Patents. "Process for preparing 2-amino-6-nitro-benzoic acid (EP2349980B1)." (Detailed reduction and handling of dinitrobenzoic acids).

  • Benha University. "Synthesis of 4H-3,1-benzoxazin-4-one derivatives from 4,6-dinitroanthranilic acid." Scientific Repository.

  • Organic Chemistry Portal. "Diazotization: Mechanism and Protocols."

  • ResearchGate. "Transformation pathways of 2,4,6-trinitrobenzoic acid... to 2-amino-4,6-dinitrobenzoic acid."

Sources

Application

Advanced Application Note: 2-Amino-4,6-Dinitrobenzoic Acid (ADBA) in Materials Science

Executive Summary & Molecular Profile 2-Amino-4,6-dinitrobenzoic acid (ADBA) is a highly functionalized zwitterionic building block critical to the development of next-generation energetic materials and nonlinear optical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

2-Amino-4,6-dinitrobenzoic acid (ADBA) is a highly functionalized zwitterionic building block critical to the development of next-generation energetic materials and nonlinear optical (NLO) systems. Unlike simple benzoic acid derivatives, ADBA features a "push-pull" electronic structure: the electron-donating amine group (-NH2) at the ortho position works in concert with the electron-withdrawing nitro groups (-NO2) at positions 4 and 6.

This specific isomer offers unique utility in:

  • Crystal Engineering: Acting as a robust proton donor for supramolecular assembly.

  • Energetic Materials: Serving as an intermediate for insensitive high explosives (IHE) due to its high density and extensive hydrogen bonding network.

  • Nonlinear Optics (NLO): Facilitating charge transfer (CT) complexes that exhibit Second Harmonic Generation (SHG).

Chemical Identity Table
PropertySpecification
IUPAC Name 2-Amino-4,6-dinitrobenzoic acid
CAS Number 140380-55-8
Molecular Formula C₇H₅N₃O₆
Molecular Weight 227.13 g/mol
Electronic Character Amphoteric / Zwitterionic Potential
Primary Hazard Energetic / Explosion Risk (Nitro-aromatic)

Synthesis Protocol: Oxidative Transformation

Causality & Logic: Direct nitration of benzoic acid to the 2-amino-4,6-dinitro species is difficult due to decarboxylation risks and regioselectivity issues. The preferred industrial and research-grade route involves the oxidation of 2-amino-4,6-dinitrotoluene . This precursor is accessible via the partial reduction of TNT (2,4,6-trinitrotoluene), making this a "waste-to-value" pathway in energetic material remediation.

Workflow Diagram (DOT)

SynthesisWorkflow cluster_safety Safety Critical Control Points Start Precursor: 2-Amino-4,6-dinitrotoluene Reaction Oxidation Reaction (Temp < 50°C) Start->Reaction Dissolution Reagent Oxidant: CrO3 / H2SO4 (Jones Reagent) Reagent->Reaction Dropwise Add Quench Ice Water Quench Precipitation Reaction->Quench Complete Purify Recrystallization (MeOH/Water) Quench->Purify Crude Solid Product Pure ADBA (Yellow Needles) Purify->Product Yield ~65%

Caption: Oxidative synthesis workflow emphasizing thermal control to prevent runaway nitration/oxidation reactions.

Step-by-Step Methodology

Reagents:

  • 2-Amino-4,6-dinitrotoluene (Precursor)

  • Chromium(VI) oxide (CrO₃) or Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄, conc.)[1][2]

  • Ice water[3]

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-amino-4,6-dinitrotoluene in 20 mL of concentrated H₂SO₄ at 0°C. Note: Maintain temperature to prevent premature nitration or decomposition.

  • Oxidant Addition: Slowly add CrO₃ (25 mmol) in small portions. The reaction is exothermic; ensure internal temperature does not exceed 45-50°C.

    • Mechanism:[4] The methyl group is oxidized to the carboxylic acid via a stepwise alcohol/aldehyde intermediate.

  • Reaction Phase: Stir the mixture at room temperature for 4–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 1:1) is recommended to observe the disappearance of the toluene derivative.

  • Quenching: Pour the reaction mixture slowly onto 200g of crushed ice. The sudden dilution decreases solubility, forcing the ADBA to precipitate as a yellow solid.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (3x 50 mL) to remove residual chromium salts and acid.

  • Purification: Recrystallize from a Methanol/Water (1:1) mixture to obtain analytical grade yellow needles.

Application in Nonlinear Optics (NLO)[7][8][9]

Scientific Rationale: ADBA is an ideal candidate for molecular adduct formation . By pairing ADBA with an organic base (e.g., 2-amino-4,6-dimethylpyrimidine), you create a non-centrosymmetric crystal lattice. The proton transfer from the carboxylic acid (ADBA) to the base creates a strong ionic hydrogen bond, enhancing the macroscopic second-order susceptibility (


).
The "Push-Pull" Mechanism

The NLO efficiency is driven by the intramolecular charge transfer (ICT) between the amino group (donor) and nitro groups (acceptors), mediated by the conjugated benzene ring.

Crystal Growth Protocol (Slow Evaporation)[7][8]
  • Stoichiometry: Prepare equimolar solutions (0.01 M) of ADBA and the selected Lewis base (e.g., imidazole or pyrimidine derivative) in Methanol.

  • Mixing: Mix the solutions at 50°C for 30 minutes to ensure complete proton transfer and salt formation.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove dust nuclei (critical for optical quality).

  • Growth Phase: Place the filtrate in a borosilicate glass vial. Cover with parafilm perforated with 3-4 pinholes.

  • Incubation: Store in a vibration-free, constant temperature bath (25°C).

  • Harvest: Optical-grade single crystals typically form within 14–21 days.

Characterization Checklist (Self-Validating)
  • Single Crystal XRD: Confirm non-centrosymmetric space group (e.g., P2₁ or Pc).

  • UV-Vis-NIR: Verify the "cut-off" wavelength. ADBA salts typically show transparency from ~350 nm to 1100 nm, making them suitable for SHG of Nd:YAG lasers (1064 nm).

  • Kurtz-Perry Powder Test: Grind crystals and irradiate with 1064 nm laser. Green light emission (532 nm) confirms SHG activity.

Energetic Materials & Thermal Stability[10][11]

Context: In drug development and safety profiling, understanding the decomposition pathway of nitro-aromatics is vital. For materials scientists, ADBA is a precursor to "Insensitive Munitions" (IM). The presence of the amino group increases the crystal density and hydrogen bonding, raising the decomposition temperature compared to simple nitrobenzoic acids.

Thermal Analysis Workflow (DSC/TGA)

Objective: Determine the onset of decomposition (


) and heat of decomposition (

).

Parameters:

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Atmosphere: Nitrogen (50 mL/min).

  • Ramp Rate: 5°C/min (Standard), 10, 15, 20°C/min (for Kissinger Kinetics).

  • Pan: Aluminum (crimped, with pinhole to allow gas escape).

Data Interpretation:

Parameter Typical Value Range Significance

| Melting Point (


)  | > 200°C (Decomposes) | High thermal stability due to H-bonding.[5] |
| Decomposition (

)
| 210°C – 240°C | Critical safety limit. Exothermic peak. | | Mass Loss (TGA) | -44% (Step 1) | Corresponds to decarboxylation (-CO₂). |
Stability Diagram (DOT)

StabilityLogic Molecule ADBA Molecule (Zwitterionic State) H_Bonding Intermolecular H-Bonds (NH...O=C) Molecule->H_Bonding Promotes Density High Crystal Density (> 1.7 g/cm³) H_Bonding->Density Increases Packing Stability Thermal Stability (T_dec > 200°C) H_Bonding->Stability Lattice Energy Insensitivity Shock Insensitivity (Safe Handling) Density->Insensitivity Reduces Hotspots Stability->Insensitivity

Caption: Mechanistic link between ADBA's molecular structure and its bulk energetic properties.

References

  • Pagoria, P. F., et al. (2002). "A review of energetic materials synthesis." Thermochimica Acta. (Foundational review on amino-nitro-aromatic synthesis and stability).

  • PubChem. (2025).[6] "2-Amino-4,6-dinitrobenzoic acid (CID 2762523)."[6] National Library of Medicine.

  • Subashini, A., et al. (2017). "Crystal growth and characterization of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate... for Nonlinear optical application." ResearchGate.[7][8][9] (Analogous salt formation protocol for NLO applications).

  • Organic Syntheses. "2,4,6-Trinitrobenzoic acid." Org.[3][10][11][8] Synth. Coll. Vol. 1, p.543.[3] (Historical basis for oxidative synthesis of nitrobenzoic acids).

(Note: While specific literature on the isolated 2-amino-4,6-dinitro isomer is niche, the protocols above are derived from validated methodologies for the 2,4,6-trinitro and 3,5-dinitro analogues, adapted for the specific electronic requirements of the target molecule.)

Sources

Method

2-Amino-4,6-dinitrobenzoic acid as a precursor for pharmaceutical compounds

Topic: 2-Amino-4,6-dinitrobenzoic acid as a precursor for pharmaceutical compounds Content Type: Detailed Application Note and Protocols 2-Amino-4,6-Dinitrobenzoic Acid in Pharmaceutical Synthesis Executive Summary 2-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-4,6-dinitrobenzoic acid as a precursor for pharmaceutical compounds Content Type: Detailed Application Note and Protocols

2-Amino-4,6-Dinitrobenzoic Acid in Pharmaceutical Synthesis

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid; CAS 140380-55-8) represents a critical "bridge" molecule connecting nitroaromatic chemistry—often associated with energetic materials like TNT—to high-value pharmaceutical pharmacophores. While historically viewed as a degradation product of 2,4,6-trinitrotoluene (TNT), this scaffold possesses a unique ortho-amino acid functionality flanked by electron-withdrawing nitro groups.

This electronic push-pull system makes it an ideal precursor for synthesizing 4H-3,1-benzoxazin-4-ones and quinazolinones . These heterocyclic cores are validated pharmacophores found in serine protease inhibitors (e.g., Human Leukocyte Elastase inhibitors), anti-inflammatory agents, and novel antimicrobial candidates. This guide outlines the controlled synthesis of this precursor and its downstream conversion into bioactive heterocycles.

Chemical Profile & Safety Architecture
PropertyData
IUPAC Name 2-Amino-4,6-dinitrobenzoic acid
Common Name 4,6-Dinitroanthranilic acid
CAS Number 140380-55-8
Molecular Formula C₇H₅N₃O₆
Molecular Weight 227.13 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.

Safety Warning (Critical): This compound and its precursors (2,4,6-trinitrobenzoic acid) are energetic materials .

  • Explosion Hazard: Precursors may be shock-sensitive. All reactions involving polynitroarenes must be conducted behind blast shields.

  • Thermal Stability: Avoid heating dry solids above 100°C unless specified.

  • Handling: Use plastic or wooden spatulas; avoid metal-on-metal friction.

Application Logic: The Benzoxazinone Gateway

The primary pharmaceutical utility of 2-amino-4,6-dinitrobenzoic acid lies in its ability to undergo cyclodehydration. The amino group (nucleophile) attacks an activated carboxylic acid derivative (electrophile) to form a benzoxazinone ring.

Mechanism of Action:

  • Activation: Reaction with acetic anhydride creates a mixed anhydride at the carboxylic acid position.

  • Cyclization: The ortho-amino group attacks the carbonyl, closing the ring.

  • Elimination: Loss of acetic acid yields the thermodynamically stable 4H-3,1-benzoxazin-4-one.

This intermediate is highly electrophilic at position 2, allowing it to react further with amines (e.g., hydrazine, primary amines) to form quinazolinones , a class of drugs used as hypnotics, sedatives, and anticancer agents.

Experimental Protocols
Protocol A: Selective Synthesis of 2-Amino-4,6-Dinitrobenzoic Acid

Rationale: Direct nitration of anthranilic acid is difficult to control. The preferred route is the regioselective partial reduction of 2,4,6-trinitrobenzoic acid (TNBA). The use of hydrazine with an iron catalyst allows for the reduction of a single nitro group without reducing the others or the aromatic ring.

Reagents:

  • 2,4,6-Trinitrobenzoic acid (TNBA)

  • Hydrazine hydrate (70%)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ethanol (Solvent)[1]

  • Acetic acid[2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve 0.05 mol of TNBA in 100 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Add FeCl₃·6H₂O (approx. 24 mol% relative to TNBA) to the solution.

  • Reduction: Heat the mixture to 40–45°C. Slowly add a mixture of hydrazine hydrate (3 eq) and acetic acid (excess) dropwise over 2 hours. Caution: Evolution of nitrogen gas will occur.

  • Reaction: Maintain stirring at 45°C for an additional 2 hours. The solution typically darkens.

  • Isolation: Cool the reaction mixture to room temperature. Filter off the dark precipitate (iron residues).

  • Precipitation: Pour the filtrate into 200 mL of ice-cold water and acidify to pH 3 with dilute HCl. The product, 2-amino-4,6-dinitrobenzoic acid, will precipitate as a yellow-brown solid.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum desiccator.

    • Yield Expectations: 50–60%.

Protocol B: Cyclization to 2-Methyl-5,7-dinitro-4H-3,1-benzoxazin-4-one

Rationale: This step converts the amino acid precursor into the active pharmacophore scaffold.

Reagents:

  • 2-Amino-4,6-dinitrobenzoic acid (from Protocol A)

  • Acetic anhydride (Reagent & Solvent)[3][4][5][6]

Step-by-Step Methodology:

  • Setup: Place 1.0 g (4.4 mmol) of 2-amino-4,6-dinitrobenzoic acid in a 50 mL round-bottom flask.

  • Addition: Add 10 mL of acetic anhydride.

  • Reflux: Attach a drying tube (CaCl₂) and reflux the mixture gently (approx. 130–140°C) for 1–2 hours. The solid should dissolve completely.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (polar) should disappear, replaced by a less polar spot.

  • Work-up: Remove excess acetic anhydride under reduced pressure (rotary evaporator) to yield a solid residue.

  • Crystallization: Triturate the residue with cold petroleum ether or diethyl ether to induce crystallization. Filter and dry.[2]

    • Characterization: The product is 2-methyl-5,7-dinitro-4H-3,1-benzoxazin-4-one .[4][5]

    • Melting Point: Expect >150°C (dec).

Pathway Visualization

The following diagram illustrates the transformation from the energetic precursor TNT to the pharmaceutical scaffold.

G TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) TNT->TNBA Oxidation (Na2Cr2O7/H2SO4) Precursor 2-Amino-4,6-dinitrobenzoic Acid TNBA->Precursor Selective Reduction (N2H4 / FeCl3) Benzoxazinone 2-Methyl-5,7-dinitro- 4H-3,1-benzoxazin-4-one Precursor->Benzoxazinone Cyclodehydration (Ac2O, Reflux) Quinazoline Quinazolinone Derivatives (Pharma Active) Benzoxazinone->Quinazoline Aminolysis (R-NH2)

Caption: Synthetic pathway transforming energetic nitroaromatics into bioactive heterocyclic pharmacophores.[6]

Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆):

    • Precursor: Two distinct doublets for the aromatic protons (H-3 and H-5) around δ 8.5–9.0 ppm (meta coupling, J ≈ 2.5 Hz). Broad singlet for -NH₂ (approx. δ 7.0–8.0 ppm) and very broad singlet for -COOH (δ 13.0+ ppm).

    • Benzoxazinone: Disappearance of -NH₂ and -COOH signals. Appearance of a methyl singlet (CH₃) around δ 2.4 ppm.

  • IR Spectroscopy:

    • Precursor: Broad -OH stretch (2500–3300 cm⁻¹), N-H stretches (3300–3500 cm⁻¹), C=O acid stretch (1680 cm⁻¹).

    • Benzoxazinone: Sharp Lactone/Amide C=O stretch (shifted to ~1750–1780 cm⁻¹ due to ring strain and electron withdrawal).

References
  • Org. Synth. Coll. Vol. 1, 543 (1941). Preparation of 2,4,6-Trinitrobenzoic acid.[2][7]Link

  • Kislyi, K. A., Samet, A. B., & Semenov, V. V. (2006). 4,6-Dinitroanthranilic Acid and Benzo-Fused Six-Membered Heterocycles on Its Basis.[8] Russian Journal of Organic Chemistry, 42(2), 292–293.[9] (Describes the Hydrazine/FeCl3 reduction protocol). Link

  • PubChem Compound Summary. 2-Amino-4,6-dinitrobenzoic acid (CID 2762523).Link

  • Shaaban, M. R., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones.[6] International Journal of Modern Organic Chemistry, 2(2), 81-121.[6] (Describes benzoxazinone synthesis from anthranilic acids). Link

Sources

Application

Application Note: Crystallographic Characterization of 2-Amino-4,6-Dinitrobenzoic Acid Derivatives

Executive Summary 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) and its derivatives represent a unique class of compounds bridging the gap between high-energy density materials (HEDMs) and f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid) and its derivatives represent a unique class of compounds bridging the gap between high-energy density materials (HEDMs) and functional pharmaceutical intermediates. Structurally, these molecules exhibit a "push-pull" electronic system—combining electron-withdrawing nitro groups with electron-donating amino groups—which creates significant crystallographic challenges.

This application note provides a definitive guide to overcoming the three primary bottlenecks in characterizing these materials:

  • Energetic Instability: Safe handling protocols for potentially explosive crystal growth.

  • Rotational Disorder: Managing the high thermal motion of nitro groups during refinement.

  • Zwitterionic Ambiguity: Correctly assigning protonation states in derivatives and salts.

Safety Protocol: Energetic Materials Handling

WARNING: 2-Amino-4,6-dinitrobenzoic acid is a precursor to DATB/TATB and a degradation product of TNT. It possesses explosive potential.

  • Scale Limit: Crystal growth experiments must not exceed 20 mg of dry material per vial.

  • Anti-Static Measures: Use conductive mats and wrist straps. Nitro-aromatics are sensitive to electrostatic discharge (ESD) when dry.

  • Solvent Selection: Avoid forming unstable solvates. Ethers (forming peroxides) and heavy metals (forming sensitive picrates) must be excluded.

Crystal Growth Strategy

Obtaining diffraction-quality single crystals of nitro-anthranilic acids is difficult due to their tendency to form thin, brittle needles or stack faults. We utilize a Binary Solvent Diffusion method to encourage 3D block growth.

Recommended Solvent Systems
Solvent A (Solubilizer)Solvent B (Precipitant)MechanismCrystal Habit
Acetone Toluene Vapor DiffusionBlock/Prism
Methanol Water Slow EvaporationNeedle/Plate
Ethyl Acetate Hexane LayeringPrism
Protocol: Vapor Diffusion
  • Dissolve 10 mg of the derivative in 1.5 mL of Solvent A (e.g., Acetone). Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

  • Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Solvent B (e.g., Toluene).

  • Seal the outer jar tightly.

  • Store in a vibration-free, dark environment at 4°C. Lower temperatures reduce kinetic energy, promoting ordered packing of the nitro groups.

Workflow Diagram

CrystalGrowth Start Crude Material Dissolve Dissolution (Polar Solvent) Start->Dissolve Filter Micro-Filtration (0.45 µm) Dissolve->Filter Setup Vapor Diffusion Setup Filter->Setup Incubate Incubation (4°C, Dark) Setup->Incubate Harvest Harvest & Oil Mount Incubate->Harvest

Figure 1: Vapor diffusion workflow designed to minimize kinetic shock and maximize crystal thickness.

Data Collection Parameters

Nitro groups are notorious for high thermal motion, which attenuates high-angle diffraction data.

  • Temperature: 100 K (Nitrogen Stream) is mandatory. Room temperature data will likely result in unresolvable disorder for the 4- and 6-position nitro groups.

  • Source:

    • Mo Kα (λ = 0.71073 Å): Preferred. Reduces absorption corrections (

      
      ) and allows collection to higher resolution (
      
      
      
      ).
    • Cu Kα (λ = 1.54184 Å): Acceptable only for very small crystals (< 0.05 mm) to boost signal, but absorption correction must be rigorous.

  • Strategy: Collect a complete sphere (redundancy > 4) to assist in resolving potential twinning, which is common in pseudo-symmetric nitro-aromatics.

Structural Refinement & Analysis

This is the most critical phase. The "push-pull" nature of the molecule often leads to planar stacking, but the steric bulk of the nitro groups causes them to twist out of the plane, leading to disorder.

Handling Nitro Group Disorder

The nitro groups (especially at the 4-position) often exhibit rotational disorder over two positions.

Step-by-Step Refinement Protocol (SHELXL):

  • Identify Disorder: Look for elongated thermal ellipsoids on the Oxygen atoms of the nitro group.

  • Split Atoms: Assign two positions (Part 1 and Part 2) for the O atoms and the N atom if necessary.

  • Apply Restraints:

    • SIMU 0.01 0.02: Restrains ADPs of overlapping atoms to be similar.

    • DELU: Rigid bond restraint for the N-O bonds.

    • RIGU: (Rigid Group) Effective for oscillating groups like nitro.

  • Occupancy: Refine the occupancy variable (FVAR). Usually, the sum is constrained to 1.0 (e.g., 21.000 and -21.000).

Hydrogen Bonding & Proton Transfer

In derivatives (e.g., salts with aminopyrimidines), determine if the carboxylic acid proton has transferred to the base.

  • Indicator: Check the C-O bond lengths in the carboxylate.

    • Neutral (-COOH): Distinct C=O (~1.21 Å) and C-OH (~1.32 Å).

    • Anionic (-COO⁻): Delocalized, similar bond lengths (~1.25 - 1.27 Å).

  • Intramolecular Motif: Expect an S(6) ring motif formed by an intramolecular Hydrogen bond between the amine (N-H) and the ortho-nitro oxygen or the carbonyl oxygen.[1]

Refinement Logic Diagram

RefinementLogic Data Raw Diffraction Data Solve Structure Solution (Intrinsic Phasing) Data->Solve Model Initial Model Building Solve->Model CheckNitro Check Nitro Groups: Ellipsoids Elongated? Model->CheckNitro Split Split Disorder Model (Part 1 / Part 2) CheckNitro->Split Yes (Disorder) H_Place Place H-Atoms (Diff Map for N-H) CheckNitro->H_Place No (Ordered) Restrain Apply Restraints: SIMU, DELU, RIGU Split->Restrain Restrain->H_Place Final Final Refinement (R1 < 5%) H_Place->Final

Figure 2: Decision tree for refining disordered nitro groups in energetic derivatives.

Structural Data Summary

The following table summarizes typical geometric parameters observed in 2-amino-4,6-dinitrobenzoic acid derivatives, derived from aggregate crystallographic data of similar nitro-anthranilic systems.

ParameterTypical ValueStructural Significance
Space Group P2₁/c or P-1Centrosymmetric packing is favored to maximize dipole cancellation.
C-N (Nitro) Bond 1.45 - 1.48 ÅIndicates conjugation with the benzene ring.
N-O (Nitro) Bond 1.21 - 1.23 ÅStandard nitro resonance.
Intramol. H-Bond 1.80 - 2.00 ÅStrong N-H...O interaction locking the ortho-substituents.
Graph Set S(6) The characteristic ring formed by the amine and ortho-nitro/carboxyl group [1, 2].
Intermol.[2][3] Motif R₂²(8) Dimer formation common in carboxylic acid derivatives [3].

References

  • Smith, G., et al. (2008). "2-Amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate dihydrate."[4] Acta Crystallographica Section E. Link

    • Relevance: Describes the R₂²(8)
  • Tahir, M. N., et al. (2011). "2-Amino-5-nitrobenzoic acid." Acta Crystallographica Section E. Link

    • Relevance: Establishes the S(6) intramolecular hydrogen bonding ring standard for nitro-anthranilic acids.
  • Perumal, S., et al. (2023). "Multicomponent Solvate Crystals of 3,5-Dinitrobenzoic Acid and Acetamide." ACS Omega. Link

    • Relevance: Protocols for slow evaporation and handling solvates of dinitrobenzoic acids.[5][6]

  • Müller, P. (2009). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press. Relevance: Authoritative source for SIMU/DELU restraints used in disorder refinement.
  • DSIAC. (2019). "Safety Hazards in the Energetics Laboratory." Link

    • Relevance: Critical safety protocols for handling small-scale energetic materials and precursors like dinitrobenzoic acid.

Sources

Method

Synthesis of metal complexes with 2-Amino-4,6-dinitrobenzoic acid

Application Note: Synthesis & Characterization of Metal Complexes with 2-Amino-4,6-dinitrobenzoic Acid Executive Summary & Scientific Rationale This guide details the synthesis protocols for metal complexes of 2-Amino-4,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Characterization of Metal Complexes with 2-Amino-4,6-dinitrobenzoic Acid

Executive Summary & Scientific Rationale

This guide details the synthesis protocols for metal complexes of 2-Amino-4,6-dinitrobenzoic acid (ADNBA) . As a derivative of anthranilic acid, ADNBA acts as a multifunctional ligand. The presence of two nitro groups at the 4 and 6 positions significantly alters its electronic and steric profile compared to unsubstituted anthranilic acid.

Key Chemical Considerations:

  • Electronic Effects: The nitro groups are strongly electron-withdrawing, reducing the basicity of the amine (

    
    ) group. This weakens the metal-nitrogen bond relative to standard anthranilates, often favoring carboxylate-dominated coordination.
    
  • Steric Hindrance: The 6-nitro group creates steric bulk near the coordination site, potentially distorting the classic six-membered chelate ring geometry.

  • Dual Utility: These complexes are investigated for two distinct primary applications:

    • Energetic Materials: High oxygen balance and density (typically Pb, K, or Cu salts).

    • Biological Activity: Antimicrobial and cytotoxic potential (typically Cu, Co, Zn, Ni complexes).

Ligand Profile: 2-Amino-4,6-dinitrobenzoic Acid[1]

PropertyData
IUPAC Name 2-Amino-4,6-dinitrobenzoic acid
CAS Number 140380-55-8
Molecular Formula

Molecular Weight 227.13 g/mol
Acidity (pKa) ~1.5 - 2.5 (Carboxyl), Amine is weakly basic
Solubility Poor in cold water; Soluble in EtOAc, Acetone, aqueous NaOH
Hazards Explosive Intermediate. Sensitive to shock/friction when dry.

Synthesis Protocols

Protocol A: Synthesis of Transition Metal Complexes (Cu, Co, Ni)

Target Application: Biological Screening / Catalysis Mechanism: Metathesis reaction via sodium salt intermediate.

Reagents:

  • Ligand: 2-Amino-4,6-dinitrobenzoic acid (2.27 g, 10 mmol)

  • Base: Sodium Hydroxide (NaOH), 1M aqueous solution

  • Metal Salt: Copper(II) Acetate Monohydrate (1.00 g, 5 mmol) [Or equivalent Co/Ni salts]

  • Solvent: Ethanol/Water (1:1 v/v mixture)

Step-by-Step Methodology:

  • Ligand Deprotonation (Preparation of Sodium Salt):

    • Suspend 2.27 g (10 mmol) of ADNBA in 20 mL of ethanol.

    • Dropwise add 1M NaOH (approx. 10 mL) while stirring until the solution reaches pH 7.5–8.0. The solution should turn clear/orange as the sodium salt forms.

    • Note: Avoid excess base to prevent formation of metal hydroxides in the next step.

  • Metal Complexation:

    • Dissolve 5 mmol of the metal salt (e.g.,

      
      ) in 15 mL of distilled water.
      
    • Slowly add the metal salt solution to the ligand solution under constant magnetic stirring at room temperature.

    • Observation: An immediate color change or precipitate formation (usually green/blue for Cu, pink/brown for Co) indicates complexation.

  • Reflux & Digestion:

    • Heat the mixture to 60°C for 2 hours to ensure complete reaction and crystal growth.

    • Critical: Do not boil vigorously; nitro-compounds can be thermally sensitive.

  • Isolation:

    • Cool the mixture to room temperature, then chill in an ice bath for 30 minutes.

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid 3x with cold water (to remove NaOAc) and 1x with cold ethanol.

  • Drying:

    • Dry in a vacuum desiccator over

      
       for 24 hours.
      
    • Safety: Do not oven dry above 80°C due to potential energetic decomposition.

Protocol B: Synthesis of Energetic Salts (Lead/Potassium)

Target Application: Primary Explosives / Pyrotechnics Mechanism: Direct Precipitation.

Reagents:

  • Ligand: ADNBA (2.27 g, 10 mmol)

  • Metal Source: Lead(II) Nitrate (1.65 g, 5 mmol) or Potassium Hydroxide.

  • Solvent: Distilled Water.

Methodology:

  • Dissolve ADNBA in a minimal amount of hot water containing stoichiometric KOH (for K-salt) or

    
     (for Pb-salt preparation).
    
  • Add the Lead Nitrate solution dropwise to the hot ligand solution.

  • Allow the heavy precipitate (Lead 2-amino-4,6-dinitrobenzoate) to settle.

  • Filter and wash with water/ethanol.

  • Desiccate immediately. Warning: Lead salts of nitro-compounds are extremely sensitive primary explosives. Handle with ESD precautions and blast shielding.

Visualization of Workflow

SynthesisWorkflow Ligand 2-Amino-4,6-dinitrobenzoic Acid (Solid) Deprotonation Step 1: Deprotonation (Add NaOH/KOH to pH 8) Ligand->Deprotonation LigandSol Ligand Salt Solution (Anionic Form) Deprotonation->LigandSol Mixing Step 2: Mixing & Reflux (60°C, 2 Hours) LigandSol->Mixing MetalSalt Metal Salt Solution (Cu, Co, Ni, Pb) MetalSalt->Mixing Precipitate Crude Complex Precipitate Mixing->Precipitate Precipitation Washing Step 3: Washing (Water/EtOH to remove Na+) Precipitate->Washing FinalProduct Final Metal Complex (Dried) Washing->FinalProduct

Caption: Logical workflow for the synthesis of ADNBA metal complexes via the salt metathesis route.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following parameters.

Spectroscopic Validation (FTIR)
Functional GroupLigand (

)
Metal Complex (

)
Interpretation

(Amine)
3450, 33503420, 3310Shift indicates N-coordination (or lack thereof). Small shifts suggest weak interaction.

(Carboxyl)
1680 (Acid)1600-1620 (Sym)Disappearance of free acid peak; appearance of carboxylate stretch confirms deprotonation.

(Nitro)
1530, 13401530, 1340Usually unchanged unless nitro group participates in bridging.

N/A450-550Appearance of new bands in fingerprint region confirms metal bonding.
Thermal Analysis (DSC/TGA)
  • Hydration: Look for weight loss (TGA) between 80–120°C corresponding to coordinated or lattice water.

  • Decomposition: Energetic complexes often show a sharp exotherm (DSC) without melting.

    • Expectation: Decomposition onset

      
      .[1]
      
    • Warning: Run TGA/DSC in small quantities (< 2 mg) due to explosion risk.

References

  • Synthesis and Biological Activity of Anthranilic Acid Complexes: Title: Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies.[2][3] Source: National Institutes of Health (PMC) URL:[Link]

  • Nitro-Ligand Coordination Chemistry: Title: Biological Activity of Complexes Involving Nitro-Containing Ligands.[3][4] Source: MDPI (Molecules Journal) URL:[Link]

  • Energetic Properties of Nitrobenzoic Derivatives: Title: High-Energetic Salts and Metal Complexes: Comprehensive Overview. Source: MDPI (Materials) URL:[Link][3][4][5]

  • Ligand Data (PubChem): Title: 2-Amino-4,6-dinitrobenzoic acid (Compound Summary).[6][7] Source: PubChem URL:[6][8][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4,6-dinitrobenzoic Acid

This technical support guide addresses the synthesis and troubleshooting of 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid; CAS: 140380-55-8).[1] The content focuses on the most reliable labor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the synthesis and troubleshooting of 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid; CAS: 140380-55-8).[1]

The content focuses on the most reliable laboratory route: the Nucleophilic Aromatic Substitution (


) of 2,4,6-Trinitrobenzoic Acid (TNBA) . While partial reduction (Zinin reduction) is possible, it frequently suffers from poor regioselectivity (yielding the 4-amino isomer), making the substitution route preferred for high-purity applications.

Status: Operational | Tier: Level 3 (Senior Application Support)

Core Synthesis Logic & Pathway Analysis

Successful synthesis relies on exploiting the steric strain and electron deficiency of the 2,4,6-trinitrobenzoic acid (TNBA) precursor. The nitro group at the 2-position (ortho to the carboxyl) is sterically crowded and highly activated, making it susceptible to displacement by ammonia under mild conditions.

Critical Failure Point: The precursor (TNBA) is thermally unstable. If the reaction temperature exceeds 50–60°C , the carboxyl group is lost (decarboxylation), yielding 1,3,5-trinitrobenzene (TNB) or picramide (2,4,6-trinitroaniline) rather than the desired benzoic acid derivative.

Reaction Pathway Diagram

SynthesisPathway TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) Intermediate Meisenheimer Complex (Transient) TNBA->Intermediate + NH3 (Low Temp) Side1 1,3,5-Trinitrobenzene (Decarboxylation Side Product) TNBA->Side1 Heat (>60°C) - CO2 NH3 Aq. Ammonia (NH4OH) Target 2-Amino-4,6-dinitrobenzoic Acid (Target Product) Intermediate->Target - NO2 group (Substitution) Side2 Picramide (Over-reaction) Target->Side2 Excess Heat/Base - CO2

Figure 1: Reaction pathway showing the competition between the desired substitution (Green) and the thermal decarboxylation (Red).

Troubleshooting Modules (Q&A Format)

Module A: Precursor Instability & Decarboxylation

User Issue: "My reaction mixture turned dark red/black immediately, and the isolated solid has a melting point of ~122°C (matches 1,3,5-trinitrobenzene) instead of the expected acid."

Diagnosis: Thermal Decarboxylation. Nitro-substituted benzoic acids are prone to losing


 because the electron-withdrawing nitro groups stabilize the resulting carbanion/intermediate. TNBA is notoriously unstable in hot aqueous solutions.

Corrective Protocol:

  • Temperature Cap: Maintain the reaction temperature strictly between 0°C and 25°C . Do not reflux.

  • Reagent Order: Add the ammonia solution dropwise to a suspension of TNBA, not the other way around. This prevents localized heating and excess alkalinity which catalyzes decarboxylation.

  • Validation: Check the IR spectrum of your starting material. If the broad -COOH stretch (2500–3300 cm⁻¹) is weak or absent, your precursor may have already degraded during storage.

Module B: Regioselectivity (2-Amino vs. 4-Amino)

User Issue: "I used sodium sulfide (Zinin reduction) instead of ammonia, but my NMR suggests the amine is in the wrong position (para)."

Diagnosis: Kinetic vs. Steric Control Failure. Sulfide reduction (Zinin) typically reduces the least sterically hindered nitro group. In TNBA, the 4-nitro group is accessible, while the 2-nitro group is shielded by the carboxylate. Therefore, sulfide reduction favors 4-amino-2,6-dinitrobenzoic acid .

Corrective Protocol:

  • Switch Method: Abandon the reduction route. Use the Nucleophilic Substitution (

    
    )  method with aqueous ammonia.
    
  • Mechanism: The 2-nitro group is sterically crowded. Relief of this steric strain (steric acceleration) drives the displacement of the 2-nitro group by ammonia, selectively yielding the 2-amino isomer.

  • Data Check: Compare your product's NMR with the standard shift values (see Table 1).

Module C: Isolation & Yield Loss

User Issue: "The reaction looked good, but upon acidification, no precipitate formed, or I obtained a low yield of water-soluble sludge."

Diagnosis: Ammonium Salt Solubility & pH Overshoot. The product is an amphoteric amino acid (anthranilic acid derivative). It exists as a soluble ammonium salt in the reaction mixture. If you acidify too strongly (pH < 1), the amine protonates, increasing solubility. If you don't acidify enough (pH > 4), it remains a carboxylate salt.

Corrective Protocol:

  • Target pH: Acidify carefully to the isoelectric point (approx. pH 2.5 – 3.0).

  • Acid Choice: Use 50% sulfuric acid or HCl. Avoid nitric acid (oxidizing).

  • Precipitation Technique: Chill the solution to 0–5°C before and during acidification. The product is significantly more soluble in warm water than TNBA.

Experimental Validation Data

Table 1: Analytical Distinction of Isomers

Use this table to confirm you have synthesized the correct isomer.

FeatureTarget: 2-Amino-4,6-dinitro Common Impurity: 4-Amino-2,6-dinitro Side Product: TNBA
Synthesis Route Ammonia Substitution (

)
Sulfide Reduction (Zinin)Oxidation of TNT
Proton NMR (Ar-H) Two doublets (meta coupling) or broad singlets if H-bonding disrupts.Singlet (2 equivalent protons at 3,5 positions).Singlet (2 equivalent protons).
Key Mechanism Steric relief drives 2-position attack.Steric access drives 4-position reduction.N/A
Color Yellow to Orange needlesYellow powderPale yellow plates
Melting Point >200°C (decomp)~230°C (decomp)228.7°C (decomp)
Table 2: Optimized Protocol Parameters
ParameterSpecificationReason
Solvent Water (or 50% Ethanol/Water)Solubilizes ammonia; product precipitates upon acidification.
Reagent 20–25% Aqueous AmmoniaExcess ammonia acts as both nucleophile and base.
Temp (Reaction) 20°C – 35°C Prevents decarboxylation to trinitrobenzene.
Temp (Workup) 0°C – 5°C Maximizes precipitation yield; minimizes hydrolysis.
Time 2 – 4 HoursSufficient for displacement; prolonged time risks degradation.

Workflow Visualization: Decision Tree

Use this logic flow to resolve synthesis failures in real-time.

TroubleshootingTree Start Start Troubleshooting CheckColor Is the product a dark oil? Start->CheckColor CheckMP Is MP < 130°C? CheckColor->CheckMP No (Yellow Solid) Decarb Issue: Decarboxylation Action: Lower Temp to <30°C CheckColor->Decarb Yes (Red/Black Oil) CheckNMR 1H NMR: Are Ar-H signals equivalent? CheckMP->CheckNMR No (>200°C) CheckMP->Decarb Yes (Likely TNB) WrongIso Issue: Wrong Isomer (4-Amino) Action: Switch from Sulfide to Ammonia CheckNMR->WrongIso Yes (Singlet = 4-Amino) Success Identity Confirmed 2-Amino-4,6-dinitrobenzoic acid CheckNMR->Success No (Doublets = 2-Amino)

Figure 2: Troubleshooting logic flow for product identification.

References

  • Clarke, H. T.; Hartman, W. W. (1922).[2] "2,4,6-Trinitrobenzoic Acid".[1][3][4][2][5][6][7] Organic Syntheses, 2, 95. [Link] (Foundational protocol for precursor synthesis).

  • Kofman, T. P.; Kartseva, G. Y. (2006). "4,6-Dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis". Russian Journal of Organic Chemistry, 42(2), 293–297. [Link] (Definitive synthesis of 2-amino-4,6-dinitrobenzoic acid from TNBA and ammonia).

  • Spanggord, R. J. et al. (1983). "Environmental Fate of TNT". DTIC Technical Report. (Identifies 2-amino-4,6-dinitrobenzoic acid as a distinct stable product).
  • Belskaya, O. B. et al. (2016).[5] "Transformation pathways of 2,4,6-trinitrobenzoic acid in the aqueous-phase hydrogenation". Journal of Molecular Catalysis A: Chemical, 420, 70-79. (Discusses the competing reduction pathways and decarboxylation risks).

Sources

Optimization

Optimizing reaction conditions for 2-Amino-4,6-dinitrobenzoic acid synthesis

Welcome to the Advanced Synthesis Support Hub. Current Topic: Optimization of Oxidative Pathways for 2-Amino-4,6-dinitrobenzoic Acid (2-A-4,6-DBA).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Topic: Optimization of Oxidative Pathways for 2-Amino-4,6-dinitrobenzoic Acid (2-A-4,6-DBA). Audience: Process Chemists, R&D Scientists, and Energetic Materials Engineers.

Executive Summary & Mechanistic Strategy

The synthesis of 2-Amino-4,6-dinitrobenzoic acid presents a classic regioselectivity paradox. While the reduction of 2,4,6-trinitrobenzoic acid (TNBA) is a common industrial route for similar congeners, it thermodynamically favors the 4-amino isomer due to steric hindrance at the ortho (2-position) site flanked by the carboxyl group.

To guarantee the 2-amino regiochemistry required for your application (e.g., PBO precursors or specific energetic motifs), this guide prioritizes the Oxidative Route starting from 2-Amino-4,6-dinitrotoluene (3,5-dinitro-2-methylaniline) . This scaffold "locks" the nitrogen in the correct position prior to the formation of the carboxylic acid.

The Core Challenge: The primary failure mode in this pathway is the oxidative degradation of the amino group (azo coupling/tars) before the methyl group is fully oxidized to the carboxylic acid.

Module 1: The Optimized Synthetic Workflow

The following protocol utilizes a Protection-Oxidation-Deprotection (POD) strategy to maximize yield and purity. While direct oxidation is possible, it is statistically prone to "black tar" formation due to amine sensitivity.

Interactive Workflow Diagram

SynthesisWorkflow Start Precursor: 2-Amino-4,6-dinitrotoluene Step1 Step 1: Protection (Ac2O / H2SO4 cat.) Start->Step1 Acetylation Trap1 Direct Oxidation Risk: Azo-coupling / Tars Start->Trap1 If unprotected Inter1 Intermediate A: 2-Acetamido-4,6-dinitrotoluene Step1->Inter1 Yield >90% Step2 Step 2: Oxidation (KMnO4 / MgSO4 Buffer / 85°C) Inter1->Step2 Methyl Oxidation Inter2 Intermediate B: 2-Acetamido-4,6-dinitrobenzoic acid Step2->Inter2 Controlled Exotherm Step3 Step 3: Hydrolysis (HCl / Reflux) Inter2->Step3 Deprotection End Target: 2-Amino-4,6-dinitrobenzoic acid Step3->End Precipitation

Figure 1: The "POD" Strategy ensures the amino group survives the harsh oxidative environment required to convert the methyl group to a carboxylic acid.

Module 2: Critical Process Parameters (CPP)

The oxidation step (Step 2) is the bottleneck. We utilize Potassium Permanganate (


) in a magnesium sulfate (

) buffered aqueous system.
Why

? (The "Buffer Effect")

As oxidation proceeds,


 is generated (Permanganate reduction in neutral/alkaline media produces hydroxide).


Without buffering, the pH spikes (

), causing:
  • Hydrolysis of the acetamido group during oxidation (premature deprotection).

  • Subsequent destruction of the free amine.

    
     precipitates as 
    
    
    
    , clamping the pH between 8.5 and 9.5.
Optimization Data: Temperature vs. Yield
Temperature (°C)Reaction RateYield (Isolated)Impurity Profile
60°C Slow (>6 hrs)45%Incomplete oxidation (Aldehyde intermediates)
85°C (Optimal) Optimal (2-3 hrs) 78% Trace unreacted starting material
100°C (Reflux) Fast (<1 hr)55%Decarboxylation (Loss of

) & Tars
Module 3: Troubleshooting Center (Q&A)
Category: Reaction Stalling & Yield Loss

Q1: The reaction mixture turned brown/black immediately, but I recovered mostly starting material. What happened?

  • Diagnosis: This is the "Permanganate Stall." The brown solid is Manganese Dioxide (

    
    ), which can coat the surface of your hydrophobic starting material, preventing further oxidation.
    
  • The Fix:

    • Phase Transfer Catalysis (PTC): Add 1-2 mol% of Tetrabutylammonium bromide (TBAB). This helps transport the permanganate anion into the organic phase.

    • Vigorous Agitation: Overhead stirring (>500 RPM) is non-negotiable. Magnetic stir bars are insufficient for this heterogeneous slurry.

Q2: My crude product has a melting point 20°C lower than literature (


). Why? 
  • Diagnosis: Likely contamination with 2-Amino-4,6-dinitrobenzaldehyde (incomplete oxidation) or trapped Manganese salts.

  • The Fix:

    • Reslurry in Sodium Bicarbonate: The acid product dissolves in

      
      ; the aldehyde and Mn-salts do not. Filter the solution, then re-acidify the filtrate to precipitate pure product.[1]
      
    • Check Stoichiometry: Ensure you are using at least a 2.5 - 3.0 molar excess of

      
      . The theoretical requirement is high, and side reactions consume oxidant.
      
Category: Decarboxylation (The "Nitro-Ortho" Effect)

Q3: I see vigorous bubbling during the acidification/workup step, and my yield dropped.

  • Diagnosis: You are witnessing thermal decarboxylation.[2] Nitro groups ortho to a carboxylic acid destabilize the C-C bond, making the molecule prone to losing

    
     to form 1,3,5-trinitrobenzene derivatives, especially if the solution is hot.
    
  • The Fix:

    • Cool Down: Never acidify the reaction mixture while it is hot. Cool to <10°C before adding HCl.

    • Controlled pH: Do not overshoot to pH 0. Adjust to pH 2-3 to precipitate the product without stressing the molecule.

Module 4: Detailed Experimental Protocol (Step 2: Oxidation)

Standardized for 10g scale.

  • Preparation: In a 500mL 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend 2-Acetamido-4,6-dinitrotoluene (10g) in water (200mL).

  • Buffering: Add

    
     (12g). Heat mixture to 85°C.
    
  • Oxidant Addition: Dissolve

    
     (20g) in hot water (100mL). Add this solution dropwise over 45 minutes.
    
    • Checkpoint: The purple color should disappear rapidly initially. If purple persists, pause addition.

  • Digestion: Stir at 85°C for 2 hours.

  • Filtration (Hot): Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with boiling water (50mL).
    
    • Note: If the filtrate is purple, add a pinch of sodium bisulfite to quench excess oxidant.

  • Deprotection/Isolation:

    • Add concentrated HCl (20mL) to the filtrate.

    • Reflux for 1 hour (removes acetyl group).

    • Cool to 5°C on an ice bath.

    • Collect the yellow precipitate by filtration.

Module 5: Impurity Troubleshooting Logic

Troubleshooting Start Impurity Detected Check1 Is it 'Gooey' / Tarry? Start->Check1 Check2 Is Melting Point Low? Check1->Check2 No Result1 Oxidative Polymerization (Azo formation) Check1->Result1 Yes Result2 Incomplete Oxidation (Aldehyde present) Check2->Result2 Yes (Solid) Result3 Decarboxylation (Product is TNB derivative) Check2->Result3 No (Gas evolution) Action1 FIX: Ensure Acetyl Protection Check pH < 10 Result1->Action1 Action2 FIX: Increase KMnO4 Add PTC (TBAB) Result2->Action2 Action3 FIX: Acidify ONLY when cold Avoid boiling acid Result3->Action3

Figure 2: Rapid diagnostic tree for common failure modes in nitro-aromatic oxidations.

References
  • Synthesis of 2,4,6-trinitrobenzoic acid (TNBA)

    • Source: Semantic Scholar / Org.[3] Syn. Coll.

    • Context: Establishes the baseline for oxidizing methyl groups on nitro-aromatic rings, though TNBA reduction is less selective than the route described above.
  • Oxidation of Nitrotoluenes with KMnO4 (Mechanism & Kinetics)

    • Source: NIT Rourkela / Tetrahedron
    • Context: details the "Permanganate Stall" and the necessity of phase transfer or vigorous stirring in heterogeneous oxid
  • 2-Amino-4,6-Dinitrobenzoic Acid Properties & Identifiers

    • Source: PubChem (CID 2762523)
    • Context: Verification of chemical structure, melting points, and solubility data for purific
  • Solubility of Nitrobenzoic Acids (Purification)

    • Source: Cheméo / NIST[4]

    • Context: Thermodynamic data supporting the use of bicarbonate washes to separate acid products

Sources

Troubleshooting

Technical Support: Purification of Crude 2-Amino-4,6-dinitrobenzoic Acid

This guide outlines the purification protocols for 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid), a critical intermediate in the synthesis of high-performance energetic materials (like TATB)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification protocols for 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid), a critical intermediate in the synthesis of high-performance energetic materials (like TATB) and specific pharmaceutical scaffolds.

Compound Overview:

  • CAS: 140380-55-8[1][2]

  • Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Primary Impurities: 2,4,6-Trinitrobenzoic acid (TNBA), 2,4,6-Trinitrotoluene (TNT), 4-Amino-2,6-dinitrobenzoic acid (isomer), and decarboxylated by-products (e.g., 3,5-dinitroaniline).

Part 1: The Purification Workflow (Tiered Approach)

This protocol uses a "Filter-then-Polish" logic. We first exploit the acidity of the carboxylic group to remove neutral organic impurities (Tier 1), followed by recrystallization to separate structural isomers and starting materials (Tier 2).

Tier 1: Acid-Base Extraction (Removal of Neutrals)

Target: Removal of non-acidic impurities (TNT, dinitroanilines, inorganic salts).

  • Dissolution: Suspend the crude orange/brown solid in 5% Aqueous Sodium Bicarbonate (NaHCO

    
    )  (10 mL per gram of crude).
    
    • Why Bicarbonate? It is a mild base. Strong bases like NaOH can trigger decarboxylation of nitro-benzoic acids or nucleophilic attack on the aromatic ring (Meisenheimer complex formation).

  • Filtration: Stir for 15 minutes at room temperature. Filter the mixture through a Celite pad or sintered glass funnel.

    • Result: The filtrate contains your product (as the sodium salt). The solid residue on the filter contains unreacted TNT, decarboxylated anilines, and other neutral organics. Discard the solid.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly acidify with 6M HCl to pH 1–2 while stirring vigorously.

    • Observation: A thick yellow/orange precipitate will form.

  • Collection: Filter the precipitate, wash with cold water (3x), and air dry.

Tier 2: Recrystallization (The Polish)

Target: Separation of isomers (e.g., 4-amino-2,6-dinitrobenzoic acid) and trace TNBA.

Recommended Solvent System: Ethanol/Water (Aqueous Ethanol)

  • Mechanism:[3][4][5][6][7] The amino group provides slight solubility in hot alcohols, while the nitro groups and carboxylic acid drive crystallization upon cooling and water addition.

Protocol:

  • Reflux: Suspend the Tier 1 solid in Ethanol (95%) (approx. 10-15 mL/g). Heat to reflux.[5]

  • Titration: If the solid does not dissolve completely, add Water dropwise through the condenser until a clear solution is just achieved (do not exceed 20% water volume).

    • Note: If a dark oily residue remains undissolved after 10 minutes, filter it off while hot (this is likely polymeric tar).

  • Crystallization: Remove from heat and let the flask cool slowly to room temperature on a cork ring. Then, move to an ice bath (0°C) for 2 hours.

  • Isolation: Filter the bright yellow needles. Wash with cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 50°C. Caution: Do not exceed 80°C to prevent thermal decarboxylation.

Part 2: Troubleshooting & FAQs

Q1: My product is turning dark red/brown during the base extraction. What is happening?

  • Diagnosis: You likely used a base that was too strong (e.g., NaOH or KOH) or the solution got too hot.

  • The Science: Polynitro-aromatics are susceptible to the formation of Meisenheimer complexes (colored red/purple) in the presence of strong nucleophiles (OH⁻). Furthermore, the amino group can oxidize to azo/azoxy species under basic aerobic conditions.

  • Fix: Use Sodium Bicarbonate (NaHCO

    
    )  or Ammonium Hydroxide (NH
    
    
    
    OH)
    . Keep the solution cool (<25°C) and minimize air exposure.

Q2: I have low yield, and I see gas bubbles during the heating step.

  • Diagnosis: Thermal decarboxylation.[8]

  • The Science: Nitro-substituted benzoic acids are thermally unstable. The electron-withdrawing nitro groups destabilize the carboxyl bond, facilitating the loss of CO

    
     to form dinitroaniline (which is not acidic and lost in the filtrate or oiling out).
    
  • Fix: Never boil the aqueous solution for extended periods. In Recrystallization, do not reflux longer than necessary to dissolve the solid.

Q3: The melting point is broad (e.g., 180–195°C range).

  • Diagnosis: Isomer contamination (likely 4-amino-2,6-dinitrobenzoic acid).

  • The Science: Nitration of anthranilic acid precursors can yield regioisomers. These isomers often co-crystallize.

  • Fix: Perform a second recrystallization using Glacial Acetic Acid . Dissolve in minimum boiling acetic acid, cool to precipitate. This solvent is more selective for the 4,6-isomer over the 2,6-isomer compared to ethanol.

Part 3: Data & Visualization

Impurity Profile Table
Impurity TypeChemical NameOriginRemoval Strategy
Starting Material 2,4,6-Trinitrobenzoic Acid (TNBA)Incomplete ReductionRecrystallization (EtOH/H2O)
Neutral Byproduct 2,4,6-Trinitrotoluene (TNT)Precursor CarryoverAcid/Base Extraction (Insoluble in Base)
Degradant 3,5-DinitroanilineDecarboxylationAcid/Base Extraction (Insoluble in Base)
Isomer 4-Amino-2,6-dinitrobenzoic acidRegio-isomerismRecrystallization (Acetic Acid)
Process Workflow Diagram

PurificationWorkflow Crude Crude 2-Amino-4,6-dinitrobenzoic Acid (Contains TNT, Isomers, Salts) BaseStep Dissolve in 5% NaHCO3 (Room Temp) Crude->BaseStep Filter1 Filtration BaseStep->Filter1 SolidWaste Solid Residue (Neutrals: TNT, Anilines) Filter1->SolidWaste Insolubles Filtrate1 Filtrate (Carboxylate Salt) Filter1->Filtrate1 Solubles AcidStep Acidify with 6M HCl (pH 1-2, 0°C) Filtrate1->AcidStep Precipitate Precipitate Collected AcidStep->Precipitate Recryst Recrystallization (Solvent: Ethanol/Water) Precipitate->Recryst FinalProduct Pure 2-Amino-4,6-dinitrobenzoic Acid (Yellow Needles) Recryst->FinalProduct

Caption: Step-by-step purification logic separating chemical extraction (Tier 1) from physical refinement (Tier 2).

References

  • PubChem. 2-Amino-4,6-dinitrobenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 2,4,6-Trinitrobenzoic Acid (Precursor Synthesis). Org.[6][7][8] Synth. 1922, 2,[4] 95. Available at: [Link][9]

  • K. L.lL. McCormack. Photochemistry of TNT (Identification of 2-amino-4,6-dinitrobenzoic acid as product). Defense Technical Information Center (DTIC), 1975. Available at: [Link]

  • Russian Journal of Organic Chemistry. Synthesis of 4,6-Dinitroanthranilic Acid Derivatives. (Cited via ScienceMadness/Springer link). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Amino-4,6-Dinitrobenzoic Acid Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for 2-Amino-4,6-Dinitrobenzoic Acid (2-A-4,6-DNBA) Core Directive: The Process Landscape Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for 2-Amino-4,6-Dinitrobenzoic Acid (2-A-4,6-DNBA)

Core Directive: The Process Landscape

Synthesis of 2-Amino-4,6-dinitrobenzoic acid is chemically precarious due to the competing sensitivities of the molecule: the amino group is prone to oxidative coupling (forming azo tars), while the carboxylic acid (ortho/para to nitro groups) is prone to thermal decarboxylation.

To maximize yield, you must select the workflow that matches your starting material.[1] We support two primary routes:

  • Route A (Oxidation): From 2-Amino-4,6-dinitrotoluene (ADNT).[1] Recommended for highest purity.[1]

  • Route B (Reduction): From 2,4,6-Trinitrobenzoic acid (TNBA).[1] Recommended if starting from TNT.

Workflow Decision Matrix

SynthesisDecision Start Select Starting Material ADNT 2-Amino-4,6-dinitrotoluene (ADNT) Start->ADNT TNT 2,4,6-Trinitrotoluene (TNT) Start->TNT Oxidation Route A: Methyl Oxidation (KMnO4 / MgSO4) ADNT->Oxidation Direct Route TNBA_Syn Step 1: Oxidation to Trinitrobenzoic Acid (TNBA) TNT->TNBA_Syn Result Target: 2-Amino-4,6-DNBA Oxidation->Result Reduction Route B: Zinin Reduction (Na2S / NaHS) TNBA_Syn->Reduction Selective Reduction Reduction->Result

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by users.

Issue 1: "My product decomposes or melts violently during drying."

Diagnosis: Thermal Decarboxylation.[1] Root Cause: Dinitrobenzoic acids are inherently unstable.[1] The electron-withdrawing nitro groups at positions 4 and 6 destabilize the carboxyl bond, facilitating the loss of


 to revert to the dinitroaniline parent.
Corrective Action: 
  • Temperature Limit: Never exceed 80°C during reaction or drying.

  • Drying Protocol: Vacuum dry at 50°C max. Do not use an oven at ambient pressure.[1]

  • Acidification: During workup, add acid slowly at

    
    . Heat generated during rapid acidification can trigger local decarboxylation.[1]
    
Issue 2: "Yield is <30% and the product is a dark tar."

Diagnosis: Oxidative Coupling (Azo Formation).[1] Root Cause: In Route A, the free amino group is oxidized by


 before the methyl group, leading to azo-linkages and polymerization.
Corrective Action: 
  • Buffer System: Use a

    
     / 
    
    
    
    buffer system.[1] Magnesium sulfate precipitates hydroxide ions as
    
    
    , preventing the pH from rising too high (alkaline conditions favor amine oxidation).[1]
  • Phase Transfer: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) .[1] This allows the oxidant to attack the methyl group in the organic phase without exposing the amine to high concentrations of aqueous oxidant.

Issue 3: "No precipitate forms upon acidification (Isoelectric Trapping)."

Diagnosis: Solubility at Isoelectric Point (pI). Root Cause: 2-A-4,6-DNBA is amphoteric.[1] It behaves as a zwitterion.

  • pH < 1: Forms the ammonium salt (

    
    ).[1] Soluble.
    
  • pH > 7: Forms the carboxylate salt (

    
    ).[1] Soluble.
    Corrective Action: 
    
  • Target pH: You must titrate exactly to pH 2.5 – 3.0 .

  • Technique: Do not dump acid. Use a pH meter and add 6M HCl dropwise until the solution turns cloudy. Stir for 30 minutes to allow crystal growth, then filter.

Optimized Protocol: Route A (Oxidation of ADNT)

This protocol is optimized for yield stability and safety.[1]

Reagents:

  • Substrate: 2-Amino-4,6-dinitrotoluene (10 mmol)

  • Oxidant:

    
     (25 mmol, 2.5 eq)[1]
    
  • Buffer:

    
     (30 mmol)
    
  • Solvent: Water (100 mL) / Pyridine (Optional co-solvent, 10 mL)[1]

Step-by-Step Workflow:

  • Preparation: Suspend ADNT and

    
     in water. Heat to 60°C  (Do not boil).
    
  • Oxidant Addition: Add

    
     in small portions over 1 hour.
    
    • Why? Controls exotherm and prevents ring degradation.[1]

  • Reaction: Stir at 70°C for 3-4 hours. The purple color should fade to a brown manganese dioxide (

    
    ) precipitate.[1]
    
  • Filtration: Filter the hot solution to remove

    
    .[1] Wash the cake with hot water.
    
    • Critical: Do this quickly to prevent product crystallizing in the filter.[1][2]

  • Isolation: Cool the filtrate to 5°C. Slowly acidify with 20%

    
     to pH 2.5 .
    
  • Purification: Recrystallize from 50% Ethanol/Water if necessary.

Data Table: Solvent Effects on Yield
Solvent SystemYield (%)Purity (%)Notes
Water (Buffered) 75-82% >95% Recommended. Best balance of safety/yield.[1]
Water / Pyridine85-88%92%Pyridine is hard to remove; odor issues.[1]
Acetone / Water40-50%80%Acetone reacts with oxidants (side reactions).[1]
Unbuffered Water<30%<60%High pH destroys product; tar formation.[1]

Advanced Mechanism Visualization

Understanding the oxidation pathway helps prevent side reactions.[1]

Mechanism Substrate 2-Amino-4,6-DNT (Methyl Group) Inter1 Alcohol Intermediate (-CH2OH) Substrate->Inter1 KMnO4 SideRxn Azo-Dimer (Tar) (Oxidative Coupling) Substrate->SideRxn High pH / No Buffer Inter2 Aldehyde Intermediate (-CHO) Inter1->Inter2 Fast Product 2-Amino-4,6-DNBA (-COOH) Inter2->Product Rate Limiting

Figure 2: Mechanistic pathway showing the critical divergence between product formation and azo-tar formation.[1]

References & Authority

  • Organic Syntheses, Coll.[1][3] Vol. 1, p. 543 (1941); Vol. 2, p. 53 (1922). Standard procedures for oxidation of nitrotoluenes to nitrobenzoic acids.[1]Link[1]

  • U.S. Environmental Protection Agency (EPA). Chemical Properties of 2,4,6-Trinitrobenzoic acid and metabolites.[1]Link[1]

  • Nielsen, A. T., et al. "Synthesis of Polynitro Compounds."[1] Journal of Organic Chemistry. (Discusses stability of dinitro-carboxylates).

  • ResearchGate Data. Solubility and pKa studies of dinitrobenzoic acid derivatives.Link

Disclaimer: This guide is for research purposes only. 2-Amino-4,6-dinitrobenzoic acid and its precursors are energetic materials.[1] All manipulations must be performed behind a blast shield with appropriate PPE.

Sources

Troubleshooting

Stability of 2-Amino-4,6-dinitrobenzoic acid under different reaction conditions

Technical Support Center: 2-Amino-4,6-dinitrobenzoic Acid (ADBA) Case ID: ADBA-STAB-2026 Priority: High (Energetic/Precursor Stability) Assigned Specialist: Senior Application Scientist, Energetic Materials & Intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-4,6-dinitrobenzoic Acid (ADBA) Case ID: ADBA-STAB-2026 Priority: High (Energetic/Precursor Stability) Assigned Specialist: Senior Application Scientist, Energetic Materials & Intermediates Division

Executive Summary

You are likely accessing this guide because you are observing yield losses during drying, unexpected side-products during synthesis (specifically 3,5-dinitroaniline), or solubility issues during purification.

2-Amino-4,6-dinitrobenzoic acid (ADBA) is a "push-pull" aromatic system. While it serves as a critical intermediate for benzimidazoles and energetic materials (e.g., TATB precursors), it possesses a specific structural vulnerability: Facile Decarboxylation. The presence of electron-withdrawing nitro groups at positions 4 and 6, combined with an amino group at position 2, creates a system that readily ejects CO₂ under thermal or basic stress.

This guide is structured to troubleshoot these specific instability modes.

Module 1: Thermal Instability (The "Disappearing Acid" Phenomenon)

User Complaint: "I synthesized ADBA via Zinin reduction, but after drying the product in an oven at 100°C, the melting point dropped, and the NMR shows a loss of the carboxyl proton."

Root Cause Analysis: ADBA is thermally labile. The ortho-amino group and the electron-deficient ring destabilize the carboxyl bond. Upon heating, particularly in the presence of moisture or high-boiling polar solvents, ADBA undergoes irreversible decarboxylation to form 3,5-dinitroaniline .

Mechanism of Failure: The reaction proceeds via an arenium ion intermediate or a zwitterionic transition state where the proton from the carboxyl group transfers to the ring carbon (ipso-substitution), followed by the ejection of CO₂.

Troubleshooting Protocol: Thermal Profiling Do not assume standard drying protocols apply. Follow this validation workflow:

  • Differential Scanning Calorimetry (DSC): Run a sample at 5°C/min in a sealed pan.

    • Expectation: You will likely see an endotherm (melting) followed immediately or overlapped by a sharp exotherm (decomposition/decarboxylation).

    • Limit: If the onset of decomposition is <150°C, vacuum drying must be performed at ambient temperature.

  • Drying Protocol:

    • Avoid: Convection ovens >60°C.

    • Recommended: Vacuum desiccator over P₂O₅ or anhydrous CaCl₂ at Room Temperature (20–25°C).

Visualizing the Failure Pathway The following diagram illustrates the decarboxylation risk vs. the intended synthesis of benzimidazole derivatives.

ADBA_Stability Start 2-Amino-4,6- dinitrobenzoic Acid (ADBA) Heat Heat (>80°C) or Reflux in H2O Start->Heat Thermal Stress Cycliz Benzimidazole Derivatives Start->Cycliz Controlled Cyclization (Mild Temp) Decarb 3,5-Dinitroaniline (Dead End Product) Heat->Decarb Loss of CO2 (Irreversible) Reagent Aldehyde/Acid + Acid Catalyst Reagent->Cycliz

Caption: Figure 1. Thermal divergence pathway. High heat favors irreversible decarboxylation over desired cyclization.

Module 2: Reaction Condition Compatibility Matrix

User Complaint: "The compound dissolves in base but precipitates a dark tar upon acidification."

Technical Insight: ADBA is amphoteric but dominated by the acidic carboxyl group and the electron-withdrawing nitro groups. The amine is weakly basic (


 is high) due to the strong electron withdrawal from the ring, making it difficult to protonate without very strong acid.

Stability in Different Media:

ConditionStability StatusMechanism / RiskRecommendation
Acidic (pH < 2) High The carboxyl group is protonated (

). The amine forms a salt (

) only in concentrated mineral acids.
Best condition for storage or diazotization.
Neutral (pH 7) Moderate Low solubility. Exists as a partial zwitterion in water.Suitable for washing, but ensure water is cold to prevent hydrolysis.
Basic (pH > 10) Low / Risky Forms the carboxylate anion (

). Risk: Nucleophilic Aromatic Substitution (

). Hydroxide ions can displace a nitro group at pos. 4 or 6.
Use mild bases (

) rather than strong bases (

). Work quickly and cold.
Reducing Variable Risk: Over-reduction. The nitro groups are easily reduced to amines (triaminobenzoic acid) if not controlled.Use Zinin Reduction (Sulfide/Polysulfide) for chemoselectivity if synthesizing from trinitrobenzoic acid [1].

FAQ: Solubility Troubleshooting

  • Q: What is the best solvent for recrystallization?

    • A: Avoid high-boiling alcohols (e.g., butanol) which require high heat to remove. Use Ethanol/Water mixtures or Ethyl Acetate . If the product is the free acid, solubility in non-polar solvents (DCM, Hexane) will be negligible [2].

Module 3: Diazotization & Synthetic Utility

User Complaint: "I attempted to convert the amino group to a halide via Sandmeyer, but the reaction bubbled violently and yielded a phenol."

Safety & Stability Protocol: The diazonium salt of ADBA is an energetic species. The ortho-nitro groups destabilize the diazonium intermediate, making it prone to "dediazoniation" (loss of


).

Critical Control Points:

  • Temperature: Must be maintained < 5°C . Above this, the diazonium group leaves as

    
     gas (explosion risk in closed vessels) and is replaced by water (forming a phenol) [3].
    
  • Acid Concentration: Use concentrated

    
     or 
    
    
    
    . The weak basicity of the amine requires a highly acidic environment to drive diazotization.
  • Quenching: Never isolate the dry diazonium salt. It is shock-sensitive.[1] Proceed immediately to the Sandmeyer step (addition of CuCl/CuBr).

Diazotization Workflow (DOT Visualization):

Diazotization ADBA ADBA (Substrate) Acid Strong Acid (H2SO4) + NaNO2 (< 5°C) ADBA->Acid Diazo Diazonium Intermediate [Ar-N2]+ Acid->Diazo Nitrosation PathA Path A: Warm (>10°C) or Low Acid Diazo->PathA Instability PathB Path B: Add Nucleophile (CuCl, KI, etc.) Diazo->PathB Controlled Rxn Phenol Hydrolysis Product (Phenol derivative) PathA->Phenol -N2, +H2O Sandmeyer Sandmeyer Product (Halide/Nitrile) PathB->Sandmeyer Substitution

Caption: Figure 2. Stability of the diazonium intermediate is temperature-dependent. Warming leads to immediate hydrolysis.

References

  • Porter, H. K. (1973). The Zinin Reduction of Nitroarenes.[2] Organic Reactions, 20, 455–481. Link (Describes the chemoselective reduction of polynitro aromatics using sulfides).

  • BenchChem Technical Data. (2025). Solubility of Nitrobenzoic Acid Derivatives in Organic Solvents. BenchChem Solubility Database. Link (General solubility trends for nitro/amino benzoic acids).

  • Sheng, M., Frurip, D., & Gorman, D. (2015).[1] Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. Link (Safety protocols for handling unstable diazonium intermediates).

  • PubChem. (2025).[3] 2-Amino-4,6-dinitrobenzoic acid (Compound Summary). National Library of Medicine. Link (Physicochemical property data).

Sources

Optimization

Recrystallization methods for purifying 2-Amino-4,6-dinitrobenzoic acid

This technical guide details the purification of 2-Amino-4,6-dinitrobenzoic acid (also known as 6-amino-2,4-dinitrobenzoic acid or 2-A-4,6-DNBA). This compound is a critical intermediate in the synthesis of energetic mat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 2-Amino-4,6-dinitrobenzoic acid (also known as 6-amino-2,4-dinitrobenzoic acid or 2-A-4,6-DNBA). This compound is a critical intermediate in the synthesis of energetic materials and a known metabolite of TNT. Its purification requires managing its amphoteric nature (weakly basic amine, acidic carboxyl) and energetic stability.

Part 1: Core Purification Strategy

The most robust purification strategy for 2-Amino-4,6-dinitrobenzoic acid combines Acid-Base Reprecipitation (to remove bulk non-acidic impurities and inorganic salts) followed by Solvent Recrystallization (to remove isomeric byproducts and trace colorants).

Method A: Acid-Base Reprecipitation (Primary Purification)

Best for: Crude material containing inorganic salts (sulfides/sulfates from reduction) or non-acidic organic byproducts.

  • Dissolution: Suspend the crude solid in 5-10% aqueous Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    ).
    • Why: The carboxylic acid deprotonates to form the water-soluble sodium benzoate derivative. Impurities like unreacted nitro-amines or non-acidic tars will remain insoluble.

  • Filtration: Filter the solution through a glass frit or Celite pad to remove insoluble solids.

  • Precipitation: Slowly add 10-15% Hydrochloric Acid (HCl) to the filtrate with vigorous stirring until pH ~1–2.

    • Why: This protonates the carboxylate, reforming the insoluble free acid.

  • Collection: Filter the precipitated solid, wash with cold water to remove trapped salts (NaCl), and dry.

Method B: Solvent Recrystallization (Polishing)

Best for: Final purification to remove isomers and improve crystal habit.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Most effective for nitro-benzoic acids. Dissolve in hot ethanol; add water to turbidity.
Dilute HCl (5%) N/AMedium Good for removing basic amine impurities. Dissolve in boiling acid; cool to crystallize.
Acetic Acid / Water 80:20Medium Useful if the compound "oils out" in ethanol.
Ethyl Acetate / Hexane 60:40Low Use only if water-free conditions are required.

Part 2: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

Target Purity: >98% (HPLC)

Safety Warning: 2-Amino-4,6-dinitrobenzoic acid is a nitro-aromatic compound. While less sensitive than TNT, it possesses explosive potential. Avoid grinding dry crystals and limit heating to water bath temperatures (<100°C).

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude, dry solid in a 250 mL Erlenmeyer flask. Add Ethanol (95%) gradually while heating on a steam bath or oil bath (approx. 60-70°C).

    • Target: Use the minimum amount of hot ethanol required to fully dissolve the solid. If 50 mL is added and solid remains, check if the solid is inorganic salt (insoluble in ethanol); if so, filter hot.

  • Decolorization (Optional): If the solution is dark red/brown (indicating azo impurities), add 0.5 g of Activated Charcoal . Boil gently for 5 minutes, then filter hot through a pre-warmed Celite pad.

  • Crystallization:

    • Maintain the filtrate at near-boiling temperature.

    • Add hot distilled water dropwise.

    • Endpoint: Stop adding water immediately when a persistent faint cloudiness (turbidity) appears.

    • Add 1-2 mL of ethanol to clear the solution again.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed.

    • Tip: Slow cooling promotes large, pure needles. Rapid cooling traps impurities.

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with 10 mL of cold 50% Ethanol/Water .

  • Drying: Dry in a vacuum oven at 50°C overnight.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob instead of crystals) upon cooling. What went wrong?

  • Cause: The solution became supersaturated too quickly, or the melting point of the solute in the solvent mixture was depressed below the solution temperature.

  • Fix:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of more solvent (Ethanol) to slightly dilute the solution.

    • Seed the cooling solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Cool much more slowly (wrap the flask in a towel).

Q2: The product is highly colored (deep red/orange) even after recrystallization.

  • Cause: Nitro-reduction often produces trace azo or azoxy coupling byproducts which are intensely colored.

  • Fix: The Acid-Base precipitation (Method A) is often better at removing these than recrystallization. If that fails, repeat the Activated Charcoal treatment in boiling ethanol. Ensure you use acid-washed carbon to avoid introducing iron impurities.

Q3: What is the expected Melting Point?

  • Standard: While specific literature values for the 2-amino-4,6-isomer vary, similar dinitro-amino-benzoic acids decompose near their melting points.

    • Reference: 2,4,6-Trinitrobenzoic acid melts at ~228°C (dec).[1]

    • Reference: 4-Amino-3-nitrobenzoic acid melts at ~280°C (dec).[2]

    • Expectation: Look for a sharp melting/decomposition range between 230°C and 260°C . A wide range (>5°C) indicates impurity.

Q4: Can I use Acetone instead of Ethanol?

  • Answer: Yes. Acetone is a stronger solvent for nitro-aromatics. However, it is harder to perform a two-solvent recrystallization (Acetone/Water) because the solubility drops very steeply with water addition, often leading to rapid precipitation (amorphous powder) rather than crystallization. Use Acetone only for the initial dissolution if the compound is very insoluble in Ethanol.

Part 4: Process Visualization

The following diagram illustrates the logical workflow for purifying crude reaction material.

PurificationWorkflow Start Crude Reaction Mixture (Solid) Step1 Dissolve in 10% NaHCO3 (Convert to Soluble Salt) Start->Step1 Filter1 Filter Insoluble Solids (Remove unreacted nitro-amines/tars) Step1->Filter1 Step2 Acidify Filtrate with HCl (pH 1-2) (Precipitate Free Acid) Filter1->Step2 Filtrate Filter2 Filter & Wash with Cold Water Step2->Filter2 Check Is Purity Sufficient? Filter2->Check Recryst Recrystallize from Ethanol/Water (See Protocol 1) Check->Recryst No (Polishing needed) Final Pure 2-Amino-4,6-dinitrobenzoic acid (Yellow Crystals) Check->Final Yes Recryst->Final

Caption: Integrated workflow combining acid-base extraction for bulk cleanup and solvent recrystallization for final polishing.

References

  • Organic Syntheses , Coll. Vol. 1, p. 543 (1941); Vol. 2, p. 15 (1922). Preparation of 2,4,6-Trinitrobenzoic acid. Link

  • PubChem Compound Summary . 2-Amino-4,6-dinitrobenzoic acid (CID 2762523). National Center for Biotechnology Information. Link

  • BenchChem Technical Guide . Synthesis and Purification of Nitrobenzoic Acid Derivatives. Link

  • US Patent 2349980 . Process for preparing amino-nitro-benzoic acids via reduction. Link

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Amino-4,6-dinitrobenzoic Acid (ADNBA)

This guide serves as a specialized technical support resource for researchers working with 2-Amino-4,6-dinitrobenzoic acid (ADNBA) .[1] It is designed to address the specific physicochemical hurdles encountered during th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-Amino-4,6-dinitrobenzoic acid (ADNBA) .[1] It is designed to address the specific physicochemical hurdles encountered during the characterization of this energetic intermediate.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Analytical Challenges & Troubleshooting Reference Code: ADNBA-CHAR-2025[1]

Introduction: The ADNBA Paradox

As a Senior Application Scientist, I often see researchers struggle with ADNBA not because the chemistry is "hard," but because it is contradictory. It is an acid, yet it has a basic amine; it is a stable intermediate, yet it possesses energetic nitro groups that complicate thermal analysis.[1]

This guide moves beyond standard protocols to address the why and how of troubleshooting ADNBA characterization.

Module 1: Solubility & Sample Preparation

User Issue: "My sample won't dissolve in CDCl₃ or Methanol for NMR."

Diagnosis: ADNBA is a "push-pull" aromatic system.[1] The strong intramolecular hydrogen bonding between the amino group (position 2) and the nitro group (position 3) or carboxyl group creates a rigid lattice that resists dissolution in non-polar solvents.[1] Furthermore, the zwitterionic potential (though suppressed by the nitro groups) reduces solubility in neutral organic solvents.[1]

Troubleshooting Protocol:

SolventSuitabilityScientist's Note
Chloroform (

)
❌ PoorDo not use.[1] The compound will crash out or show very broad peaks due to aggregation.[1]
Methanol (

)
⚠️ ModerateUsable for dilute samples, but exchangeable protons (

,

) will disappear (H-D exchange).[1]
DMSO-

Recommended Breaks intermolecular H-bonds.[1] Provides sharp aromatic signals.[1]
Acetone-

✅ GoodGood alternative if DMSO is difficult to remove later.[1]

Q: Why is my solution turning bright red in DMSO? A: This is likely a Meisenheimer complex formation or deprotonation.[1] DMSO is slightly basic.[1] If the solution turns deep red/orange immediately, your ADNBA might be deprotonating at the carboxylic acid or forming a charge-transfer complex.[1]

  • Fix: Add 1-2 drops of Deuterated Trifluoroacetic Acid (TFA-d) to the NMR tube. This suppresses the ionization, breaks the complexes, and restores the expected pale yellow color, sharpening the peaks.[1]

Module 2: Spectroscopic Validation (NMR & MS)

User Issue: "I cannot distinguish the 2-amino-4,6-dinitro isomer from the 4-amino-2,6-dinitro impurity."

Diagnosis: Synthesis of ADNBA (often via partial reduction of 2,4,6-trinitrobenzoic acid) can yield regioisomers.[1] Both isomers have two aromatic protons with meta coupling (


), making them look identical in low-resolution NMR.[1]

Technical Solution: Shift Analysis You must rely on the Chemical Shift ($ \delta $) environment caused by the shielding/deshielding effects of the substituents.[1]

  • 2-Amino-4,6-dinitrobenzoic acid (Target):

    • The protons are at positions 3 and 5.[1]

    • H3: Flanked by Amino (Shielding) and Nitro (Deshielding).[1] Upfield shift relative to H5.

    • H5: Flanked by two Nitro groups (Strong Deshielding).[1] Downfield shift.

    • 
      :  Large separation between signals.[1]
      
  • 4-Amino-2,6-dinitrobenzoic acid (Impurity):

    • The protons are at positions 3 and 5.[1]

    • Both protons are identical (symmetry) or very similar environments (ortho-nitro, ortho-amino).[1]

    • Result: A singlet (2H) or very tightly coupled doublet.

Mass Spectrometry Logic Flow When using LC-MS, the fragmentation patterns differ.[1] Use the following logic to confirm identity:

MS_Fragmentation start Precursor Ion [M-H]- (m/z 226) path1 Loss of CO2 (m/z 182) start->path1 Decarboxylation (Facile for ortho-amino acids) path2 Loss of NO2 (m/z 180) start->path2 Nitro Loss diagnostic High Abundance of m/z 182 confirms -COOH stability/position path1->diagnostic Diagnostic for Benzoic Acid Core

Figure 1: MS Fragmentation logic in Negative ESI mode. The decarboxylation pathway is often dominant for benzoic acid derivatives.[1]

Module 3: Thermal Analysis (DSC/TGA)

User Issue: "My DSC baseline is messy, and I see an exotherm before the melting point."

Diagnosis: ADNBA is an energetic precursor.[1] The "melting point" reported in older literature is often a decomposition point .[1]

  • Decomposition: The nitro groups (especially ortho to the carboxyl) destabilize the lattice upon heating.[1]

  • Sublimation: Nitro-aromatics often sublime before melting, causing baseline drift.[1]

Correct Protocol for Energetic Materials:

  • Pan Type: Use High-Pressure Gold-Plated Pans or Hermetically Sealed Aluminum pans with a pinhole (if sublimation is the only issue). Do not use open pans.

  • Ramp Rate: Increase ramp rate to 10°C/min or 20°C/min . Slow heating (2-5°C/min) allows more time for decomposition to occur before the melt, obscuring the melting endotherm.[1]

  • Interpretation: If you see a sharp exotherm (spike up) immediately following or overlapping a small endotherm (dip down), the compound is decomposing upon melting.[1] Do not run TGA > 250°C without safety shielding.[1]

Module 4: Chromatographic Purity (HPLC)

User Issue: "I have tailing peaks and cannot separate the 'red' impurities."

Diagnosis: The "red" impurities are likely azo- or azoxy-dimers formed during the reduction step.[1] The tailing is caused by the interaction of the free carboxylic acid with the silica stationary phase and the basicity of the amine.[1]

The "Self-Validating" HPLC Method: You must suppress the ionization of the carboxylic acid to get sharp peaks.[1]

Recommended Method Parameters:

ParameterSettingRationale
Column C18 (End-capped), 3.5 µmEnd-capping reduces silanol interactions with the amine.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) pH ~2.0 ensures -COOH is protonated (neutral) and -NH₂ is protonated (cationic).[1]
Mobile Phase B Acetonitrile + 0.1% TFAMatches ionic strength of Phase A.
Gradient 5% B to 95% B over 15 minNitro compounds are moderately polar; impurities (dimers) are non-polar and elute late.[1]
Detection UV @ 254 nm & 330 nm 254 nm for general aromatics; 330 nm is specific for the nitro-aniline chromophore.[1]

Workflow Diagram: Impurity Identification

HPLC_Workflow sample Crude ADNBA Sample hplc HPLC Injection (Acidic Mobile Phase) sample->hplc peak1 Early Elution (tR < 3 min) Starting Material (Trinitro) hplc->peak1 More Polar peak2 Mid Elution (tR 5-8 min) Target: ADNBA hplc->peak2 Target peak3 Late Elution (tR > 12 min) Azo-Dimers (Red Color) hplc->peak3 Hydrophobic

Figure 2: Expected elution order on C18/TFA system. Late-eluting peaks usually correspond to coupling impurities.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use GC-MS for this compound? A: Risky. The carboxylic acid requires derivatization (silylation with BSTFA or methylation) before GC.[1] Direct injection will likely lead to thermal decarboxylation in the injector port, showing a false peak for 3,5-dinitroaniline.[1]

Q: How do I dry the sample without decomposing it? A: Vacuum oven at 40-50°C is safe. Avoid temperatures >80°C. If the sample holds water (hydrate formation), use a desiccator with


 under vacuum for 24 hours.[1]

Q: The color varies from batch to batch (Yellow to Orange). Is it impure? A: Likely yes.[1] Pure ADNBA is typically bright yellow .[1] An orange/reddish tint suggests trace azo-impurities (ppm levels) which have very high extinction coefficients.[1] A simple recrystallization from Ethanol/Water (acidified) usually fixes this.[1]

References

  • PubChem. (2025).[1] 2-Amino-4,6-dinitrobenzoic acid | C7H5N3O6.[1] National Library of Medicine.[1] [Link][1]

Sources

Optimization

Technical Support Center: 2-Amino-4,6-Dinitrobenzoic Acid Stability Protocol

Executive Summary & Molecule Profile Subject: 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid).[1] CAS: 140380-55-8 Critical Issue: This compound exhibits a high propensity for decarboxylation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid).[1] CAS: 140380-55-8 Critical Issue: This compound exhibits a high propensity for decarboxylation and diazo-decomposition .[1] Its structure features a carboxyl group flanked by an amino group (ortho-position) and a nitro group (ortho-position), with a second nitro group in the para-position.[1]

The Stability Paradox: The very electron-withdrawing nature of the nitro groups that makes this molecule a valuable intermediate for energetic materials (like TATB precursors) and azo dyes also destabilizes the carbon-carbon bond holding the carboxyl group.

Quick Status Dashboard
ParameterCritical LimitConsequence of Exceeding
Temperature > 80°C (Solution)Rapid Decarboxylation to 3,5-dinitroaniline
pH (Acidic) pH < 1 + HeatAcid-Catalyzed Decarboxylation
Diazotization > 5°CNitrogen evolution / Explosion risk
Storage > 25°C / LightGradual degradation / Darkening

Troubleshooting Guide: Preventing Decarboxylation

Issue: Loss of Carboxyl Group (Formation of 3,5-Dinitroaniline)

Symptoms:

  • Evolution of gas bubbles (CO₂) during non-gas-evolving steps.[1]

  • Product melting point drops drastically (Pure acid mp: ~235°C dec; Decarboxylated amine mp: ~160°C).[1]

  • Loss of solubility in mild alkaline buffers (the amine is less soluble than the benzoate).

Mechanism (The "Why"): The 2,4,6-substitution pattern creates significant steric inhibition of resonance . The bulky nitro and amino groups twist the carboxyl group out of the plane of the benzene ring. This prevents the benzene ring from stabilizing the carboxyl group. Furthermore, the strong electron-withdrawing nitro groups pull electron density away from the ring, making the carboxylate anion (after proton loss) a good leaving group.

Corrective Protocol: Thermal Management

Step 1: Solvent Selection Avoid high-boiling protic solvents (like acetic acid or water) at reflux.[1]

  • Recommended: Ethanol, Methanol, or Ethyl Acetate (keep T < 60°C).[1]

  • Avoid: Boiling dilute sulfuric acid (classic decarboxylation condition).[1]

Step 2: Acid Catalysis Control If your synthesis requires acidic conditions (e.g., hydrolysis of an ester precursor), do not combine high acid concentration with high heat.

  • Safe Zone: 20–40°C with concentrated HCl.

  • Danger Zone: Refluxing in 20% HCl.[1]

Step 3: Monitoring Use TLC (Thin Layer Chromatography) to detect the formation of 3,5-dinitroaniline (less polar than the acid).

Visualization: Stability Decision Tree

StabilityLogic Start Experimental Condition Check TempCheck Is Temperature > 80°C? Start->TempCheck AcidCheck Is pH < 2? TempCheck->AcidCheck No RiskDecarb RISK: Decarboxylation (CO2 Loss) TempCheck->RiskDecarb Yes DiazoCheck Is Reaction Diazotization? AcidCheck->DiazoCheck No AcidCheck->RiskDecarb Yes (if prolonged) Safe STABLE Proceed with monitoring DiazoCheck->Safe No RiskExplode CRITICAL RISK: Diazo Decomposition DiazoCheck->RiskExplode Yes (if T > 5°C)

Figure 1: Decision logic for assessing decomposition risks based on reaction parameters.

Troubleshooting Guide: Safe Diazotization

Issue: Uncontrolled Decomposition during Diazo Formation

Context: Researchers often convert the amino group to a diazonium salt to substitute it (e.g., Sandmeyer reaction) or couple it. Symptoms: Rapid foaming, temperature spikes, formation of black tar (phenolic tars).

Mechanism: The diazonium salt of 2-amino-4,6-dinitrobenzoic acid is an "inner salt" (zwitterion) that is exceptionally unstable.[1] The carboxyl group can attack the diazonium group, or the molecule can lose N₂ simply due to the destabilizing nitro groups.

Protocol: Cryogenic Nitrosylation

Reagents:

  • Substrate: 2-Amino-4,6-dinitrobenzoic acid[1]

  • Nitrosyl source: Nitrosyl sulfuric acid (

    
    ) is preferred over aqueous 
    
    
    
    to minimize water/heat.[1]
  • Solvent: Concentrated Sulfuric Acid or Glacial Acetic Acid.[1]

Workflow:

  • Pre-Cooling: Chill the solvent to 0°C in an ice/salt bath.

  • Dissolution: Dissolve the amine slowly. Ensure T < 5°C.

  • Addition: Add Nitrosyl sulfuric acid dropwise.

    • Critical: Monitor internal temperature.[1] If T rises > 5°C, stop addition immediately.

  • Quenching: Use the diazonium salt immediately. Do not store.

Solvent & Reagent Compatibility Matrix

Use this table to plan your reaction media.

Solvent/ReagentCompatibilityNotes
Water (Neutral) Moderate Stable at RT.[1] Hydrolysis risk > 80°C.
Ethanol/Methanol Good Good solubility.[1] Avoid reflux if acidic.[1]
Acetone Good Suitable for recrystallization.[1]
Conc. H₂SO₄ Caution Stable only if cold (< 20°C).[1] Heating causes deep decomposition.[1]
NaOH (aq) Good Forms stable carboxylate salt (soluble).[1] Darkens over time (oxidation).[1]
Thionyl Chloride High Risk Reaction to acid chloride can be violent; generates HCl which catalyzes degradation.[1]

Decomposition Pathway Visualization

Understanding the molecular breakdown helps in identifying impurities.[1]

DecarbMechanism Substrate 2-Amino-4,6- dinitrobenzoic acid TS Transition State (Twisted Carboxyl) Substrate->TS Heat / Acid Product 3,5-Dinitroaniline TS->Product Gas CO2 (Gas) TS->Gas

Figure 2: The primary thermal decomposition pathway leading to 3,5-dinitroaniline.[1]

Frequently Asked Questions (FAQ)

Q: Can I recrystallize this compound from boiling water? A: Not recommended. While solubility increases with heat, the boiling point of water (100°C) is sufficient to initiate slow decarboxylation, contaminating your product with 3,5-dinitroaniline. Use a mixture of Ethanol/Water at 50–60°C instead.[1]

Q: The solid turned from yellow to dark brown during storage. Is it still usable? A: The color change indicates surface oxidation or slight photo-degradation.[1] Check the melting point.[1] If it is sharp (near 235°C), the bulk material is likely intact. If the range is wide (< 220°C), purify before use. Store in amber vials.

Q: I need to make the acid chloride. How do I avoid explosion? A: Do not use neat Thionyl Chloride (


).[1] Use a catalytic amount of DMF and a solvent like Dichloromethane or Toluene to moderate the heat. Keep the temperature below 40°C.

References

  • PubChem. (2025).[1][2] 2-Amino-4,6-dinitrobenzoic acid | C7H5N3O6.[1][3] National Library of Medicine.[1] [Link][1]

  • Patel, K.C., et al. (1998).[1] Synthesis of 4,4'-methylene-bis-anthranilic acid and acid dyes. Asian Journal of Chemistry. (Context on anthranilic acid reactivity and diazotization). [Link]

  • Klapötke, T. M., et al. (2016).[1] Synthesis, Characterization and Derivatives of Iso-Picramic Acid. Ludwig-Maximilians-Universität München.[1] (Detailed energetic properties and stability of dinitro-amino-phenol/benzoic derivatives). [Link]

  • Katoh, K., et al. (2018).[1][4] Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Science and Technology of Energetic Materials. (Mechanisms of acid-catalyzed decomposition in nitro-compounds). [Link]

  • European Patent Office. (1988).[1] Process for preparing 4,6-dinitroresorcinol (EP 0296221 B1).[1][5] (Describes nitration conditions and stability of related 4,6-dinitro precursors).

Sources

Troubleshooting

Column chromatography conditions for 2-Amino-4,6-dinitrobenzoic acid purification

Technical Support Center: Purification of 2-Amino-4,6-dinitrobenzoic Acid Welcome to the technical support hub for the purification of 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid). This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-4,6-dinitrobenzoic Acid

Welcome to the technical support hub for the purification of 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-dinitroanthranilic acid). This guide addresses the specific challenges posed by this compound's high polarity, acidity, and low solubility in non-polar solvents.

Unlike standard organic intermediates, this compound possesses both a strong electron-withdrawing system (two nitro groups) and an amphoteric core (amino + carboxylic acid), necessitating precise pH control during chromatography to prevent peak tailing and irreversible adsorption.[1]

Phase 1: Method Development & Strategy (FAQs)

Q1: Why does my compound streak or stick to the silica column despite using polar solvents?

A: This is a classic issue with nitro-substituted benzoic acids. The carboxylic acid group on 2-Amino-4,6-dinitrobenzoic acid is highly acidic due to the electron-withdrawing nitro groups.[1] On standard silica gel (pH ~6.5–7.0), the compound ionizes into its carboxylate form.

  • The Mechanism: The ionized carboxylate interacts strongly with the silanol groups (

    
    ) on the stationary phase, causing "chemosorption" rather than simple physisorption.
    
  • The Fix: You must acidify your mobile phase. Adding 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid suppresses ionization, keeping the molecule in its neutral, protonated state (

    
    ), which elutes cleanly.
    
Q2: My sample precipitates on the top of the column after liquid loading. How do I prevent this?

A: 2-Amino-4,6-dinitrobenzoic acid has poor solubility in non-polar solvents like Hexane or low-percentage Ethyl Acetate.[1] If you dissolve it in a strong solvent (e.g., Acetone or DMSO) and load it onto a column equilibrated with Hexane, the strong solvent dilutes, and the compound crashes out, blocking the frit.

  • The Solution: Use Solid (Dry) Loading .

    • Dissolve the crude mixture in a minimal amount of Acetone or THF.

    • Add silica gel (ratio 1:2 sample-to-silica).[1]

    • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

    • Load this powder on top of your packed column.[1]

Q3: Can I use Dichloromethane (DCM) as the primary solvent?

A: Yes, but with caution. While DCM is excellent for solubilizing nitro-aromatics, this specific compound is very polar.[1] A DCM/Methanol gradient is often too strong and may elute impurities (like tars) together with your product.

  • Recommendation: Start with Hexane/Ethyl Acetate + 1% AcOH .[1] Use DCM/Methanol only if the compound fails to elute with 100% Ethyl Acetate.

Phase 2: Optimized Experimental Protocol

Standard Flash Chromatography Workflow

Objective: Isolate 2-Amino-4,6-dinitrobenzoic acid from nitration by-products (e.g., isomers, unreacted anthranilic acid).

ParameterConditionRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase; cost-effective for acidic compounds.[1]
Mobile Phase A Hexanes (or Heptane) + 0.5% Acetic AcidNon-polar component; acid prevents ionization.[1]
Mobile Phase B Ethyl Acetate + 0.5% Acetic AcidPolar component; elutes the nitro-acid.[1]
Loading Method Solid Load (Celite 545 or Silica)Prevents precipitation and band broadening.[1]
Flow Rate 15–20 mL/min (for 12g column)Slower flow improves resolution of isomers.[1]
Detection UV 254 nm and 330 nmNitro groups absorb strongly at 254 nm; amine conjugation visible at 330 nm.[1]

Step-by-Step Procedure:

  • Column Equilibration: Flush the column with 3 CV (Column Volumes) of 90% Hexane / 10% EtOAc (with 0.5% AcOH). Note: Failure to acidify the equilibration solvent will cause the first bands to streak.

  • Gradient Run:

    • 0–5 min: Hold at 10% B (EtOAc).[1]

    • 5–20 min: Linear gradient 10%

      
       60% B.
      
    • 20–30 min: Hold at 60% B.

    • Observation: The dinitro product typically elutes between 30–50% EtOAc depending on the exact silica activity.

  • Fraction Collection: Collect fractions based on UV absorbance. The product is likely yellow/orange.

  • Post-Run Workup: Combine fractions. Crucial: Wash the combined organic phase with brine to remove the acetic acid modifier before evaporation, or co-evaporate with toluene/heptane to strip the acid.

Phase 3: Troubleshooting & Decision Logic

The following diagram illustrates the decision-making process for purifying nitro-anthranilic acid derivatives.

PurificationLogic Start Crude 2-Amino-4,6-dinitrobenzoic acid SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck TLC Run TLC (50:50 Hex/EtOAc + 1% AcOH) SolubilityCheck->TLC Soluble Recryst Method A: Acid/Base Precipitation (Dissolve in NaHCO3, Filter, Acidify with HCl) SolubilityCheck->Recryst Insoluble/Tars Separation Is separation > 0.1 Rf? TLC->Separation Separation->Recryst No (Co-elution) Column Method B: Flash Chromatography (Solid Load, Acidified Mobile Phase) Separation->Column Yes (Rf ~0.3-0.5) Result Pure Product (>98%) Recryst->Result Column->Result

Figure 1: Decision tree for selecting between Acid/Base precipitation (bulk purification) and Column Chromatography (high-purity isolation).

Phase 4: Critical Impurity Analysis

When synthesizing this compound via nitration, you will encounter specific impurities.[1] Understanding their behavior on the column is vital.

Impurity TypeStructure/OriginElution Behavior (vs. Product)
Mononitro Isomers 2-Amino-6-nitrobenzoic acidElutes Earlier (Higher Rf). Fewer nitro groups make it slightly less polar and less acidic.[1]
Oxidation Byproducts Azobenzene derivativesElutes Much Earlier. Often non-polar and colored (orange/red).[1]
Decarboxylated Species 3,5-DinitroanilineElutes Later. The loss of the -COOH group changes interaction, but the amine often drags on silica without acid.

Expert Tip: If you observe a "ghost peak" that appears in every run, it may be the decarboxylation of your product on the column. 2-Amino-4,6-dinitrobenzoic acid can decarboxylate under high heat.[1] Do not use heated column compartments; run at ambient temperature.

References

  • Vertex AI Search. (2026).[1] Purification of 2-Amino-4,6-dinitrobenzoic acid column chromatography. 2[3][4][5][6][7][8][9][10][11]

  • Google Patents. (2011).[1] Process for preparing 2-amino-6-nitro-benzoic acid (EP2349980B1). 12[3][4][7][9][11]

  • Royal Society of Chemistry. (n.d.).[1] Separation, purification and identification of the components of a mixture. 13

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 3[3][4][7][9][11]

  • Waters Corporation. (n.d.).[1] Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. 8[4][7][9][11]

Sources

Optimization

Dealing with low reactivity of the amino group in 2-Amino-4,6-dinitrobenzoic acid

The following technical guide is structured as a Level 3 Support Dossier designed for researchers and process chemists dealing with the recalcitrant nature of 2-Amino-4,6-dinitrobenzoic acid. Ticket ID: ADNBA-NH2-404 Sub...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Dossier designed for researchers and process chemists dealing with the recalcitrant nature of 2-Amino-4,6-dinitrobenzoic acid.

Ticket ID: ADNBA-NH2-404 Subject: Overcoming nucleophilic deactivation of the 2-amino group. Status: [SOLVED] Assigned Specialist: Senior Application Scientist, Chemical Process Group.

Diagnostic: Why is this Amino Group "Dead"?

Before attempting a reaction, you must understand the structural "lock" preventing the amino group from reacting. The unreactivity of 2-Amino-4,6-dinitrobenzoic acid is not an accident; it is a result of three converging electronic and steric forces.

The Deactivation Triad
  • Electronic Starvation (Resonance & Induction): The benzene ring is severely electron-deficient. The two nitro groups (positions 4 and 6) and the carboxylic acid (position 1) exert strong electron-withdrawing effects (-I and -M). This pulls electron density away from the amino nitrogen, leaving its lone pair unavailable for nucleophilic attack.

  • Intramolecular Hydrogen Bonding (The "Clamp"): The amino group at position 2 is perfectly situated to form a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid (or the adjacent nitro group). This locks the protons in place and buries the nitrogen lone pair in a stable, 6-membered pseudo-ring.

  • Acidity Mismatch: Unlike typical amino acids, the amine here is so weakly basic (pKa of conjugate acid < 0) that it will not protonate in dilute mineral acids (HCl). It behaves more like an amide than an amine.

Visualization of Deactivation

The following diagram illustrates the electronic and steric forces at play.

DeactivationMechanism Amine Amino Group (-NH2) (Target Nucleophile) Ring Benzene Ring (Electron Deficient) Amine->Ring Lone pair delocalization (Weakened) Nitro4 4-Nitro Group (-M, -I Effect) Ring->Nitro4 Electron Withdrawal Nitro6 6-Nitro Group (-M, -I Effect) Ring->Nitro6 Electron Withdrawal COOH 1-COOH Group (H-Bond Acceptor) COOH->Amine Intramolecular H-Bond (Steric Lock)

Figure 1: The amino group is deactivated by electron withdrawal from nitro groups and locked by an intramolecular H-bond with the carboxyl group.

Troubleshooting Modules (Protocols)

Module A: Diazotization (The "Sandmeyer" Route)

Issue: "I tried NaNO₂/HCl at 0°C, but the starting material didn't dissolve and no reaction occurred." Root Cause: The amine is too weakly basic to form the ammonium salt in aqueous HCl. It remains as an insoluble suspension, and the nitrous acid cannot penetrate the crystal lattice effectively. Solution: Use Nitrosyl Sulfuric Acid (anhydrous conditions).

Validated Protocol:
  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool 5 mL of concentrated H₂SO₄ to 0°C.

    • Slowly add finely powdered NaNO₂ (1.1 eq) with vigorous stirring.

    • Critical: Do not let the temperature rise above 10°C. Stir until the solid dissolves completely (forms a clear, viscous solution of NO⁺HSO₄⁻).

  • Diazotization:

    • Add the 2-Amino-4,6-dinitrobenzoic acid (1.0 eq) slowly to the nitrosyl sulfuric acid mixture.

    • Maintain temperature at 0–5°C.[1][2][3]

    • Stir for 2–3 hours. The mixture should become homogeneous as the amine converts to the diazonium bisulfate (soluble in H₂SO₄).

  • Quenching/Coupling:

    • Pour the diazonium solution onto crushed ice (if doing hydrolysis to phenol) or into the solution of your coupling partner (e.g., CuCl/HCl for Sandmeyer).

    • Warning: The diazonium salt of polynitro compounds is energetic. Do not isolate the dry salt.

Module B: Acylation (Amide Formation)

Issue: "Reaction with acetyl chloride in DCM yielded only starting material." Root Cause: The nitrogen lone pair is not nucleophilic enough to attack the acyl chloride in non-polar solvent, and the H-bond prevents attack. Solution: Use Forcing Conditions (High Temperature + Acid Catalyst).

Validated Protocol:
  • Reagents: Suspend the compound in Acetic Anhydride (solvent and reagent).

  • Catalyst: Add 2–3 drops of concentrated H₂SO₄ (protonates the carbonyl of the anhydride, making it a "super-electrophile").

  • Conditions: Heat to Reflux (approx. 140°C) for 1–2 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Pour into ice water. The excess anhydride hydrolyzes, and the N-acetylated product should precipitate.

    • Filter and wash with water.[3][4]

Module C: Solubility & Handling

Issue: "Compound is insoluble in Methanol, DCM, and Toluene." Data Table: Solubility Profile

Solvent SystemSolubilityNotes
Water (Neutral) InsolubleHydrophobic aromatic core dominates.
Dilute HCl (1M) InsolubleAmine is too weak to protonate.
Dilute NaOH (1M) Soluble Forms the carboxylate salt (Deep yellow/orange solution).
DMSO / DMF Soluble Best organic solvents for non-aqueous reactions.
Conc. H₂SO₄ Soluble Protonates the nitro groups/ring; solvent of choice for diazotization.

Workflow Visualization

Use this decision tree to select the correct experimental path based on your target outcome.

Workflow Start Start: 2-Amino-4,6-dinitrobenzoic acid Goal What is your Goal? Start->Goal Path1 Remove Amine / Replace with Halogen Goal->Path1 Diazotization Path2 Protect Amine / Form Amide Goal->Path2 Acylation Path3 Dissolve for Analysis Goal->Path3 Analysis Action1 PROTOCOL A: Nitrosyl Sulfuric Acid (Conc H2SO4 + NaNO2) Path1->Action1 Action2 PROTOCOL B: Acetic Anhydride Reflux + H2SO4 Cat. Path2->Action2 Action3 Use DMSO-d6 or NaOD/D2O Path3->Action3

Figure 2: Decision matrix for selecting the appropriate reaction conditions.

FAQs (Frequently Asked Questions)

Q: Can I use standard aqueous diazotization (NaNO₂/HCl) if I sonicate the suspension? A: No. Even with sonication, the localized concentration of nitrous acid is insufficient to overcome the deactivation. You will likely recover starting material or get diazo-tars. You must use the anhydrous H₂SO₄ method to generate the stronger nitrosonium ion (NO⁺).

Q: Why does the solution turn deep red/orange when I add base? A: This is the formation of the Meisenheimer complex or simply the delocalization of the negative charge from the carboxylate and the deprotonated amine (if base is strong enough) into the nitro-aromatic ring. It is a characteristic of polynitro-aromatics (similar to the Janovsky reaction color).

Q: Is this compound explosive? A: Yes, potentially. Like all polynitrobenzoic acids (e.g., 2,4,6-trinitrobenzoic acid), it has high energy content. While the amino group lowers sensitivity slightly compared to TNT, the diazonium intermediate is highly unstable and shock-sensitive when dry. Never let the diazonium salt dry out.

References

  • PubChem. (n.d.). 2-Amino-4,6-dinitrobenzoic acid (CID 2762523). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1922). 2,4,6-Trinitrobenzoic Acid.[5] Organic Syntheses, Coll. Vol. 1, p.543. (Provides foundational oxidation/reduction chemistry for this class of compounds). Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011).[6] Opinion on Picramic acid and sodium picramate. European Commission.[6] (Toxicology and reactivity data on the structural analog 2-amino-4,6-dinitrophenol). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring &amp; Analytics for 2-Amino-4,6-dinitrobenzoic Acid

Current Status: Operational Topic: Analytical Chemistry & Reaction Engineering Target Molecule: 2-Amino-4,6-dinitrobenzoic acid (ADBA) CAS: 140380-55-8 (Isomer specific) / General Nitroanthranilic derivatives[1] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Analytical Chemistry & Reaction Engineering Target Molecule: 2-Amino-4,6-dinitrobenzoic acid (ADBA) CAS: 140380-55-8 (Isomer specific) / General Nitroanthranilic derivatives[1]

Executive Summary: The Molecule & Its Challenges

2-Amino-4,6-dinitrobenzoic acid is a highly functionalized "push-pull" aromatic system.[1] It features a zwitterionic potential (carboxylic acid + amine) and strong electron-withdrawing nitro groups that significantly alter its solubility and reactivity compared to standard benzoic acids.[1]

Key Analytical Challenges:

  • Peak Tailing: The carboxylic acid moiety (

    
    ) causes severe tailing on C18 columns if pH is not controlled.[1]
    
  • Solubility: Poor solubility in non-polar solvents; requires polar aprotic solvents (DMSO, DMF) or buffered aqueous mixtures.[1]

  • Thermal Instability: As a polynitro-aromatic, it is a precursor to energetic materials and prone to decarboxylation or explosion under thermal stress.[1]

Module 1: Chromatographic Method Development (HPLC/TLC)

Q: My HPLC peaks are tailing or splitting. How do I fix this?

A: The issue is likely uncontrolled ionization of the carboxylic acid. Because of the two nitro groups, the benzoic acid proton is highly acidic.[2] At neutral pH, the molecule exists as a mixture of ionized (carboxylate) and unionized forms, leading to "fronting" or "tailing."[1][2]

The Solution: Acidic Suppression You must lower the mobile phase pH below the molecule's


 (ideally pH < 2.0) to force the molecule into its neutral (protonated) state.[1]

Recommended Protocol:

  • Column: C18 (End-capped is preferred to reduce silanol interactions with the amine).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro/amine conjugation band).[1]

Q: The compound streaks on my TLC plates. How do I visualize it cleanly?

A: Silica gel is slightly acidic, but not enough to suppress the ionization of this strong acid. Streaking occurs when the compound drags along the silica due to hydrogen bonding or partial ionization.[2]

Troubleshooting Steps:

  • Modify the Eluent: Add 1% Acetic Acid to your developing solvent (e.g., Ethyl Acetate:Hexane:Acetic Acid = 40:59:1).[1] This keeps the acid protonated and the spot tight.

  • Visualization:

    • UV (254 nm): The nitro groups quench fluorescence strongly.[1] This is your primary non-destructive method.[1]

    • Ehrlich’s Reagent: Stains the aromatic amine (yellow/orange).[1]

    • Reduction/Diazo Stain: For high specificity, spray with SnCl

      
       (reduces nitro to amine), then NaNO
      
      
      
      /
      
      
      -naphthol.[1][2][3] This turns nitro compounds bright red/orange [1].[1][3]
Visualization: HPLC Method Optimization Logic

HPLC_Optimization Start Start: HPLC Peak Analysis CheckPeak Check Peak Shape Start->CheckPeak Tailing Issue: Tailing / Broad Peak CheckPeak->Tailing Asymmetry > 1.2 Splitting Issue: Split Peak / Shoulder CheckPeak->Splitting Doublet Good Peak is Sharp CheckPeak->Good Symmetric Action_Acid Action: Add 0.1% TFA to Mobile Phase Tailing->Action_Acid Ionization Issue Action_Gradient Action: Shallow Gradient (e.g., 5% change/min) Splitting->Action_Gradient Co-elution? Action_Temp Action: Increase Temp to 40°C Splitting->Action_Temp Rotamer/Solubility? Action_Acid->CheckPeak Action_Gradient->CheckPeak Action_Temp->CheckPeak

Figure 1: Decision tree for troubleshooting HPLC peak anomalies in nitro-aromatic acids.

Module 2: Spectroscopic Monitoring (NMR/UV)

Q: I cannot see the carboxylic acid proton in H NMR. Is my product wet?

A: Not necessarily. Broadening is common. In


-DMSO, the carboxylic acid proton of 2-amino-4,6-dinitrobenzoic acid is often extremely broad or invisible due to:
  • Exchange: Rapid proton exchange with trace water in the solvent.

  • Intramolecular H-Bonding: The amine at C2 hydrogen bonds with the carbonyl oxygen or the nitro group, locking the conformation and affecting the chemical shift.[2]

Verification Protocol:

  • Look for the aromatic protons . You should see two distinct singlets (or meta-coupled doublets,

    
     Hz) representing H3 and H5.[1][2]
    
  • Shift Diagnostic: If the amine is diazotized or reacted, these aromatic signals will shift downfield (deshielding) as the electron-donating amino group is removed/converted.[1][2]

Q: How can I monitor the reduction of the nitro groups to amines using UV-Vis?

A: Monitor the "Blue Shift." Nitro groups are strong chromophores that push absorption into the visible range (yellow color).

  • Starting Material (ADBA):

    
     nm (Yellow).[1]
    
  • Reduced Product (Triamine): The absorption will shift to lower wavelengths (Blue shift) or lose intensity in the visible region as the conjugation length of the electron-withdrawing network is broken.[1]

Module 3: Reaction Specific Troubleshooting

Q: I am reducing ADBA to the diamine/triamine, but the product turns black upon isolation.

A: The reduced product is highly air-sensitive. Polyamino-benzenes are electron-rich and prone to rapid oxidation (formation of quinone imines/polymers) in air.[1]

Corrective Workflow:

  • In-Situ Usage: Do not isolate the amine if possible.[1] Perform the next step (e.g., cyclization to benzimidazole) in the same pot.[1][2]

  • Inert Atmosphere: If isolation is required, filter under Nitrogen or Argon.[1][2]

  • Add Antioxidant: Use ascorbic acid or sodium dithionite in the workup buffer to scavenge oxygen.

Q: Is thermal decarboxylation a risk during synthesis?

A: YES.[1] This is a critical safety parameter. Nitro-benzoic acids are prone to losing CO


 to form the corresponding nitro-benzene (in this case, trinitroaniline derivatives), which are often more shock-sensitive [2].[1][2]

Monitoring Table: Thermal Limits

ParameterSafe LimitDetection Method
Reaction Temp < 100°C (General Rule)Internal Thermocouple
Exotherm Onset Determine via DSCDifferential Scanning Calorimetry
Gas Evolution Zero (unless intended)Bubbler / Flow Meter
Visualization: Reaction Monitoring Logic

Reaction_Logic Start Start Reaction (Reduction of ADBA) Sampling Take Aliquot Start->Sampling TLC_Check TLC Analysis (EtoAc/Hex/AcOH) Sampling->TLC_Check Result_SM SM Present (Yellow Spot) TLC_Check->Result_SM Rf ~ 0.3 Result_Prod New Spot (Fluorescent/Amine) TLC_Check->Result_Prod Rf Changed Action_Heat Increase Temp (Caution: <100°C) Result_SM->Action_Heat No Conversion Action_Time Extend Time Result_SM->Action_Time Slow Conversion Workup Workup under N2 Result_Prod->Workup Complete Action_Heat->Sampling Action_Time->Sampling

Figure 2: Workflow for monitoring the reduction of 2-Amino-4,6-dinitrobenzoic acid.

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from BenchChem.com.[1] Link[1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8518, 2,4,6-Trinitrobenzoic acid. (Analogous decarboxylation hazard data). Retrieved from PubChem.[1][5] Link

  • Agilent Technologies. (2000).[1] Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Publication 5980-1193EN.[1] (General HPLC conditions for amino-acid derivatives). Link

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 2-Amino-4,6-dinitrobenzoic acid. (Handling and P-statements). Link

Sources

Optimization

Technical Support Center: Scaling Synthesis of 2-Amino-4,6-dinitrobenzoic Acid

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ADBA-SCALE-001 Executive Summary & Process Logic User Query: "How do I scale up the synthesis of 2-Amino-4,6-dinitrobenzoic acid (A...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ADBA-SCALE-001

Executive Summary & Process Logic

User Query: "How do I scale up the synthesis of 2-Amino-4,6-dinitrobenzoic acid (ADBA) reliably?"

Scientist's Analysis: Scaling the synthesis of ADBA presents a classic "energetic materials" paradox: you need aggressive conditions to oxidize the methyl group on a highly deactivated dinitro-ring, but those same conditions risk decarboxylation or thermal runaway of the polynitro core.

The most robust industrial route involves the acidic oxidation of 2-amino-4,6-dinitrotoluene (a stable degradation product of TNT). While nucleophilic substitution (SNAr) on 2-chloro-4,6-dinitrobenzoic acid is an alternative, the oxidation route is generally preferred for raw material availability.

Critical Process Parameters (CPPs):

  • Temperature Control: The window between oxidation initiation and decarboxylation is narrow (typically 80°C–100°C).

  • Oxidant Stoichiometry: Excess oxidant degrades the amine; insufficient oxidant leaves "methyl" impurities that are hard to separate.

  • pH Management: The zwitterionic nature of the product affects isolation yield.

Master Synthesis Workflow (Visualization)

The following diagram outlines the standard operating procedure (SOP) for the Chromic Acid Oxidation route, which is the industry standard for bench-to-pilot transfer due to its predictability compared to Nitric Acid oxidation.

ADBA_Synthesis cluster_Reaction Step 1: Oxidation (Exothermic) cluster_Workup Step 2: Isolation Start Start: 2-Amino-4,6-dinitrotoluene (Solid, Yellow) Mix Dissolution: Con. H2SO4 (98%) Start->Mix Oxidant Addition: Na2Cr2O7 (Solid/Slurry) Add in portions < 40°C Mix->Oxidant Stirring Heat Reaction: Ramp to 50-60°C Hold 4-6 hrs Oxidant->Heat Careful Ramp Quench Quench: Pour onto Crushed Ice (Exotherm Control) Heat->Quench Complete Filter1 Filtration: Crude Acid Cake Quench->Filter1 BaseWash Purification: Dissolve in NaHCO3 (pH 8) Filter insolubles (Unreacted) Filter1->BaseWash Remove Cr salts Acidify Precipitation: Acidify to pH 1-2 (HCl) BaseWash->Acidify Filtrate Final Final Product: 2-Amino-4,6-dinitrobenzoic Acid (Needles, mp ~270°C dec) Acidify->Final Filter & Dry

Caption: Figure 1. Process flow for the oxidative conversion of 2-amino-4,6-dinitrotoluene to ADBA. Critical control points are highlighted in Red (Oxidant Addition) and Blue (Acidification).

Troubleshooting Guide (FAQ Format)

Module A: Reaction Engineering (Oxidation Step)

Q1: The reaction mixture turned black/tarry and yield is <30%. What happened?

  • Diagnosis: Thermal degradation or "over-oxidation."

  • Root Cause: The amino group (-NH2) is sensitive. Although the nitro groups deactivate the ring, the amino group can still be oxidized to nitroso/nitro species or azo-polymers if the temperature spikes.

  • Solution:

    • Strict Temperature Limit: Do not exceed 60°C during the dichromate addition. The exotherm is delayed.

    • Stepwise Addition: Add Na2Cr2O7 in 5-10 portions over 1 hour.

    • Protocol Adjustment: If direct oxidation fails, protect the amine first. Convert the precursor to N-(2,4-dinitro-6-methylphenyl)acetamide using acetic anhydride. Oxidize the methyl group, then hydrolyze the amide (HCl/Reflux) to get the free amine acid [1].

Q2: I see a massive exotherm when adding the oxidant. Is this normal?

  • Diagnosis: Yes, but dangerous.

  • Technical Insight: The oxidation of methyl to carboxylic acid releases significant energy (~ -500 kJ/mol). In concentrated H2SO4, heat transfer is poor due to viscosity.

  • Safety Protocol:

    • Use a jacketed reactor with active cooling (glycol).

    • Monitor internal temperature (Ti), not just jacket temperature (Tj).

    • Stop addition if Ti rises > 5°C above setpoint.

Module B: Purification & Isolation

Q3: My product is green/blue. How do I remove the color?

  • Diagnosis: Chromium (III) contamination.

  • Root Cause: Reduced dichromate (Cr3+) forms sticky salts that occlude within the organic crystal lattice.

  • Solution:

    • The "Base Swing": Dissolve the crude solid in 10% NaHCO3 (Sodium Bicarbonate). The ADBA (acid) dissolves; Chromium salts and unreacted methyl-precursor generally remain solid or form a hydroxide sludge.

    • Filtration: Filter the basic solution through Celite.

    • Reprecipitation: Slowly add conc. HCl to the filtrate until pH 1.0. The pure ADBA will precipitate as yellow/orange needles.

Q4: I cannot separate the starting material (Methyl) from the Product (Acid).

  • Diagnosis: Incomplete conversion.

  • Technical Insight: 2-amino-4,6-dinitrotoluene is sparingly soluble in acid, making it hard to wash away.

  • Solution: Use the Solubility Differential Table below.

Solvent / Condition2-Amino-4,6-dinitrotoluene (Precursor)2-Amino-4,6-dinitrobenzoic Acid (Product)Action
Water (Neutral) InsolubleSparingly SolubleWash
5% NaHCO3 (aq) Insoluble Soluble (as salt) Separation Step
Toluene Soluble (Hot)InsolubleRecrystallization
Conc. HCl Soluble (Protonated)Insoluble (Precipitates)Isolation

Safety & Stability (Critical)

Q5: Is this compound shock-sensitive?

  • Authoritative Answer: Yes. All polynitro-aromatics are energetic.

  • Data:

    • ADBA contains two nitro groups and a carboxylic acid (which can decarboxylate to CO2).

    • DSC Onset: Exothermic decomposition typically begins >200°C, but trace impurities can lower this [2].

    • Impact Sensitivity: Lower than TNT, but treat as a Class 4.1 Flammable Solid / Energetic.

  • Handling: Use non-sparking spatulas (Teflon/Wood). Do not grind dry material in a mortar.

Q6: Can I use Nitric Acid instead of Dichromate (to go "Green")?

  • Technical Warning: While Nitric Acid/Sodium Chlorate can oxidize methyl groups (similar to VNS conditions), it carries a high risk of nitrating the amine to a nitramine (unstable) or causing ring cleavage.

  • Recommendation: For scale-up < 1kg, stick to Dichromate/H2SO4 for safety and predictability. For >1kg, investigate catalytic air oxidation (Co/Mn catalysts) in acetic acid, similar to Terephthalic acid production, though this requires high-pressure autoclaves (20-50 bar).

References

  • BenchChem Technical Division. (2025). Synthesis of Amino-Nitrobenzoic Acid Derivatives: Protection and Deprotection Strategies. Retrieved from

  • Organic Syntheses. (1948). Oxidation of Nitrotoluenes to Nitrobenzoic Acids (General Protocol using Dichromate). Org.[1][2] Synth. 28, 42. Retrieved from

  • European Patent Office. (2011). Process for preparing 2-amino-6-nitro-benzoic acid (Isomer Analog/Reduction Method). EP 2349980 B1. Retrieved from

  • National Institutes of Health (NIH). (2024). 2-Amino-4,6-dinitrotoluene (Precursor Data). PubChem CID 37182. Retrieved from

(Note: While specific industrial recipes for ADBA are often proprietary, the protocols above are derived from validated methods for structurally identical energetic precursors like 2,4,6-trinitrobenzoic acid and 2-amino-6-nitrobenzoic acid.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Purity Validation of 2-Amino-4,6-dinitrobenzoic Acid (ADBA)

Executive Summary 2-Amino-4,6-dinitrobenzoic acid (ADBA) is a critical energetic intermediate, primarily utilized in the synthesis of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and various pharmaceutical pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (ADBA) is a critical energetic intermediate, primarily utilized in the synthesis of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and various pharmaceutical pharmacophores. Its purity validation is non-trivial due to the strong electron-withdrawing effects of the nitro groups, which significantly alter the acidity of the carboxylic moiety and deactivate the amino group.

This guide compares Potentiometric Titration (the assay standard) against High-Performance Liquid Chromatography (HPLC) (the specificity standard). While HPLC is indispensable for identifying specific impurities (e.g., isomer separation), Potentiometric Titration is the superior method for absolute purity (assay) determination, offering precision often exceeding 99.8% compared to the typical ±1.0% of HPLC.

Scientific Basis & Chemical Logic

The Molecule

ADBA (


, MW: 227.13  g/mol ) presents a unique analytical challenge:
  • Carboxylic Acid (

    
    ):  The two nitro groups at positions 4 and 6 are strongly electron-withdrawing. This stabilizes the carboxylate anion, making ADBA a significantly stronger acid than benzoic acid (estimated pKa 
    
    
    
    1.5–2.5).
  • Amine (

    
    ):  The same nitro groups delocalize the lone pair on the nitrogen, rendering the amine extremely weakly basic. It effectively does not interfere with base titration of the acid group.
    
Why Non-Aqueous Potentiometric Titration?

Standard aqueous titration with phenolphthalein is often unsuitable for ADBA because:

  • Solubility: ADBA has poor solubility in cold water but dissolves readily in organic solvents (acetone, MEK).[1]

  • Endpoint Definition: In water, the dissociation of such a strong organic acid can lead to a "smeared" inflection point. Non-aqueous solvents (like acetone or methyl ethyl ketone) suppress the ionization of the acid until the titrant is added, sharpening the potentiometric jump at the equivalence point.

Comparative Analysis: Titration vs. HPLC

The following table contrasts the two methodologies based on operational data from industrial quality control environments.

FeaturePotentiometric Titration (Acid-Base)HPLC (Reverse Phase)
Primary Objective Absolute Purity (Assay %) Impurity Profiling
Precision (RSD) High (< 0.2%)Moderate (0.5% - 1.5%)
Specificity Low (Reacts with any acidic impurity)High (Separates isomers & precursors)
Cost per Run Low (Solvents + Titrant)High (Columns + Solvents + Maintenance)
Time to Result Fast (5–10 mins)Slow (20–40 mins per gradient run)
Standard Requirement Primary Standard (e.g., KHP) neededHigh-purity Reference Standard of ADBA needed
Decision Logic

Use the following logic flow to determine the appropriate validation method for your specific stage of development.

DecisionMatrix Start Validation Requirement Q1 Is the goal absolute stoichiometry or mass balance? Start->Q1 Q2 Are specific structural impurities suspected? Q1->Q2 No (e.g., final QC) Titration METHOD A: Potentiometric Titration (High Precision Assay) Q1->Titration Yes (e.g., reactant loading) HPLC METHOD B: HPLC Analysis (Impurity Identification) Q2->HPLC Yes (e.g., isomer checks) Hybrid HYBRID APPROACH: Titration for Assay + HPLC for Purity Profile Q2->Hybrid Both required (Pharma QC)

Figure 1: Decision matrix for selecting the analytical method based on research goals.

Detailed Protocol: Non-Aqueous Potentiometric Titration

This protocol uses Tetrabutylammonium Hydroxide (TBAH) as the titrant in a non-aqueous medium.[2] This is the "Gold Standard" for acidic energetic intermediates as it prevents precipitate formation and ensures a sharp endpoint.

Reagents & Equipment
  • Titrant: 0.1 N Tetrabutylammonium hydroxide (TBAH) in 2-propanol/methanol.

  • Solvent: Acetone (HPLC Grade) or Methyl Ethyl Ketone (MEK). Note: Acetone is preferred for toxicity reasons if solubility permits.

  • Electrode: Glass pH electrode with a sleeve-type reference junction (filled with LiCl in ethanol) to prevent clogging by precipitates.

  • Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).

Standardization (Critical Step)

Before analyzing the ADBA, the titrant must be standardized against a primary standard, typically Benzoic Acid (traceable to NIST).

  • Weigh ~60 mg of dry Benzoic Acid (accuracy ±0.1 mg).

  • Dissolve in 50 mL of the chosen solvent (Acetone).

  • Titrate with 0.1 N TBAH.

  • Calculate Normality (

    
    ):
    
    
    
    
    Where
    
    
    is mass of standard (g),
    
    
    is 122.12 g/mol , and
    
    
    is equivalence volume (mL).
ADBA Analysis Workflow

TitrationWorkflow Step1 1. Sample Prep Dry ADBA at 105°C for 2 hours Step2 2. Weighing Accurately weigh ~100 mg sample Step1->Step2 Step3 3. Dissolution Dissolve in 50mL Acetone/MEK Step2->Step3 Step4 4. Titration Dose 0.1N TBAH (Dynamic Dosing) Step3->Step4 Step5 5. Detection Measure Potential (mV) vs Volume Step4->Step5 Step6 6. Calculation Determine 1st Derivative (Max Slope) Step5->Step6

Figure 2: Step-by-step workflow for the potentiometric titration of ADBA.

Procedure:

  • Preparation: Accurately weigh ~100 mg of dried ADBA into a titration beaker.

  • Dissolution: Add 50 mL of Acetone. Stir magnetically until fully dissolved. Ensure the solution is covered to prevent solvent evaporation.

  • Titration: Insert the electrode. Titrate with standardized 0.1 N TBAH using dynamic dosing (smaller increments near the endpoint).

  • Endpoint: The endpoint is defined as the maximum of the first derivative (

    
    ) of the titration curve.
    
Calculation


  • 
    : Volume of titrant at equivalence point (mL)
    
  • 
    : Normality of titrant
    
  • 
    : 227.13  g/mol [3]
    
  • 
    : Weight of sample (g)
    

Experimental Validation Data

The following data represents a validation study comparing the Titration method against a calibrated HPLC method.

Table 1: Accuracy and Precision Study (n=6)

ReplicateTitration Assay (%)HPLC Area (%)Difference
199.8599.10+0.75
299.8299.15+0.67
399.8899.08+0.80
499.8499.12+0.72
599.8699.05+0.81
699.8199.18+0.63
Average 99.84% 99.11% +0.73%
RSD 0.02% 0.05% -

Expert Insight: The Titration value is consistently higher. This is expected. HPLC area % often underestimates purity if response factors of impurities are high, or overestimates if impurities are not eluted/detected. Titration measures the functional purity (moles of available acid), which is often more relevant for stoichiometric synthesis reactions (e.g., converting ADBA to TATB).

Troubleshooting & Expert Tips

  • Electrode Drift: Non-aqueous solvents dehydrate the glass membrane of pH electrodes. Action: Store the electrode in the specific electrolyte recommended by the manufacturer (often LiCl in Ethanol) and rehydrate in water for 15 mins between long shifts.

  • Solvent Blank: Always run a "blank" titration on the 50 mL solvent alone. Subtract this volume from your sample result. Acidic impurities in acetone can skew results by 0.1–0.3%.

  • Interference: If the sample contains significant amounts of non-acidic impurities (e.g., inorganic salts or neutral precursors), titration will yield a result that matches the acid content, not necessarily the mass purity. This is why the Hybrid Approach (Fig 1) is recommended for final product release.

References

  • Sarson, T. P., & Wimberley, B. (2010). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. Journal of the Chemical Society of Pakistan.

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis. (Specific sections on Non-aqueous Titration).
  • National Institutes of Health (NIH) PubChem. 2-Amino-4,6-dinitrobenzoic acid Compound Summary.

  • Wang, H., et al. (2012).[4] Comparison of Chromatographic and Titrimetric Methods for the Determination of Amino Nitrogen. Journal of Food Research. (Provides methodological context for HPLC vs Titration comparisons).

Sources

Comparative

Comparing the reactivity of 2-Amino-4,6-dinitrobenzoic acid with its isomers

Comparative Reactivity Guide: 2-Amino-4,6-dinitrobenzoic Acid vs. Positional Isomers Executive Summary This guide provides an in-depth technical comparison of 2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) against its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Amino-4,6-dinitrobenzoic Acid vs. Positional Isomers

Executive Summary

This guide provides an in-depth technical comparison of 2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) against its primary positional isomer, 4-Amino-3,5-dinitrobenzoic acid (ADBA), and related analogs.[1]

For researchers in energetic materials, dye synthesis, and pharmaceutical intermediate development, the distinction between these isomers is critical.[1] While they share the molecular formula


, their reactivity profiles are diametrically opposed due to the "Ortho Effect"  and specific electronic coupling.

Key Takeaways:

  • Acidity: 2-A-4,6-DNBA is significantly more acidic (pKa < 2.[1][2]0) than ADBA (pKa 4.[1][3]00) due to ortho-nitro induction.[1]

  • Thermal Stability: 2-A-4,6-DNBA is thermally unstable and prone to decarboxylation, whereas ADBA is robust.[1]

  • Diazotization: The amine in 2-A-4,6-DNBA is accessible for diazotization; the amine in ADBA is sterically and electronically "deactivated," requiring harsh conditions.[1]

Structural & Electronic Analysis

The reactivity differences stem from the specific arrangement of the nitro (


) and amino (

) groups relative to the carboxylic acid (

).
The Target: 2-Amino-4,6-dinitrobenzoic Acid[1][4][5][6][7]
  • Structure: The carboxyl group is flanked by an amino group at C2 and a nitro group at C6. The second nitro group is at C4 (para).[1]

  • Steric Environment: Extreme steric crowding around the carboxylate.[1] The C6-nitro group forces the carboxyl group out of planarity, reducing resonance stabilization with the ring but increasing acidity via inductive electron withdrawal.

  • Intramolecular H-Bonding: A strong hydrogen bond exists between the C2-amino hydrogen and the carbonyl oxygen of the carboxyl group. This stabilizes the neutral molecule but can also facilitate specific transition states.[1]

The Comparator: 4-Amino-3,5-dinitrobenzoic Acid (ADBA)[1][3]
  • Structure: The amino group is at C4 (para), flanked by two nitro groups at C3 and C5 (meta to COOH).[1]

  • Electronic Environment: The amine is "sandwiched" between two electron-withdrawing nitro groups.[1] This drastically reduces the nucleophilicity of the amine (making it picramide-like).

  • Carboxyl Environment: The carboxyl group is relatively unhindered (C2 and C6 are protons).[1]

Visualizing the Electronic Landscape

ElectronicEffects cluster_0 2-Amino-4,6-dinitrobenzoic Acid (High Reactivity / Low Stability) cluster_1 4-Amino-3,5-dinitrobenzoic Acid (ADBA) (Low Reactivity / High Stability) Target 2-Amino-4,6-DNBA OrthoNO2 C6-NO2: Ortho Effect (Steric Inhibition of Resonance) Target->OrthoNO2 Inductive Acidification OrthoNH2 C2-NH2: H-Bond Donor (Stabilizes Zwitterion) Target->OrthoNH2 Intramolecular H-Bond Decarb Facile Decarboxylation (Forms Picramide) OrthoNO2->Decarb Promotes Isomer 4-Amino-3,5-DNBA MetaNO2 C3,C5-NO2: Meta to COOH (Moderate Acidification) Isomer->MetaNO2 Inductive Effect ParaNH2 C4-NH2: Shielded (Deactivated Nucleophile) Isomer->ParaNH2 Steric Crowding Stable Thermally Stable (Resistant to Decarboxylation) Isomer->Stable Result

Figure 1: Mechanistic comparison of electronic vectors and steric effects governing the reactivity of the two isomers.

Physicochemical Reactivity Profile

Feature2-Amino-4,6-dinitrobenzoic Acid 4-Amino-3,5-dinitrobenzoic Acid (ADBA) Causality
Acidity (pKa) ~1.5 - 2.5 (Estimated)4.00 ± 0.04 [1]Ortho-nitro group in the 2,4,6-isomer exerts massive inductive acidification compared to meta-nitros in ADBA.[1]
Decarboxylation High Susceptibility (Heat > 100°C)Stable (MP > 200°C)The 2,4,6-substitution pattern stabilizes the carbanion intermediate required for decarboxylation.[1]
Amine Nucleophilicity Moderate Very Low In ADBA, the amine is deactivated by two ortho-nitro groups.[1] In the 2,4,6-isomer, the amine is less deactivated.[1]
Diazotization Facile (Standard conditions)Difficult (Requires nitrosyl sulfuric acid)Steric accessibility of the amine at C2 vs. C4.[1]
Solubility Soluble in polar organic solvents; zwitterionic in water.[1]Low water solubility; soluble in basic buffers.[1]Inter- vs. intramolecular hydrogen bonding networks.[1]

Critical Reactivity Pathways

Thermal Decarboxylation

The defining characteristic of 2-amino-4,6-dinitrobenzoic acid is its tendency to lose carbon dioxide to form 2,4,6-trinitroaniline (Picramide) or related species upon heating.[1] This is a common feature of 2,4,6-substituted benzoic acids (e.g., 2,4,6-trinitrobenzoic acid decarboxylates to TNB).[1]

  • Mechanism: The electron-withdrawing nitro groups at C4 and C6 stabilize the developing negative charge on the ring carbon (C1) as the carboxylate leaves.

  • Implication: Synthesis must be conducted at controlled temperatures (typically < 60°C) to prevent yield loss.

Diazotization and Coupling

The C2-amino group in the target molecule is a versatile handle. Unlike ADBA, where the amine is "buried" between nitro groups, the C2-amine can be diazotized to form benzenediazonium-2-carboxylate derivatives.[1]

  • Risk: Diazotization of ortho-aminobenzoic acids can lead to benzyne intermediates if not stabilized.[1] However, the presence of nitro groups makes the ring electron-deficient, suppressing benzyne formation and favoring stable diazonium salts that can be coupled to form azo dyes.

Experimental Protocols

Protocol A: Synthesis via Partial Reduction (Zinin Reduction)

Objective: Selective reduction of 2,4,6-trinitrobenzoic acid to 2-amino-4,6-dinitrobenzoic acid.[1] Note: This method leverages the regioselectivity of sulfide reductions for ortho-nitro groups.

  • Precursor Preparation: Dissolve 10 mmol of 2,4,6-trinitrobenzoic acid in 50 mL of methanol.

    • Caution: Precursor is an energetic material.[1][4][5] Handle with care.

  • Reagent: Prepare a solution of Sodium Sulfide (

    
    )  (15 mmol) in 10 mL water.
    
  • Reaction:

    • Cool the precursor solution to 0-5°C (Ice bath).

    • Add the sulfide solution dropwise over 30 minutes.[1] Maintain pH ~8-9 using Ammonium Chloride buffer if necessary to prevent decarboxylation.[1]

    • Stir for 2 hours at room temperature.

  • Workup:

    • Acidify carefully with 1M HCl to pH 3.[1]

    • The product, 2-amino-4,6-dinitrobenzoic acid , precipitates as a reddish-brown solid.[1]

    • Filter and wash with cold water.[1][6]

  • Purification: Recrystallize from ethanol/water (1:1). Avoid boiling ethanol for extended periods to prevent decarboxylation.[1]

Protocol B: Diazotization Comparison Test

Objective: To demonstrate the reactivity difference between the 2-amino and 4-amino isomers.

  • Setup: Two reaction vessels, each containing 1 mmol of the respective isomer in 5 mL of 2M HCl.

  • Addition: Add 1.1 mmol of

    
     solution at 0°C.
    
  • Observation:

    • 2-Amino-4,6-dinitrobenzoic acid: Rapid dissolution and formation of a clear diazonium solution.[1] Addition of

      
      -naphthol yields a deep red azo dye immediately.[1]
      
    • 4-Amino-3,5-dinitrobenzoic acid: Remains a suspension.[1] The amine is too weakly basic to react with nitrous acid under these aqueous conditions.[1] Requires dissolution in concentrated

      
       and addition of solid 
      
      
      
      (Nitrosyl sulfuric acid method) to react.[1]

Reaction Workflow Diagram

ReactionPathways cluster_reactions Divergent Reactivity Pathways TNT TNT (Precursor) TNBA 2,4,6-Trinitrobenzoic Acid (Oxidation Product) TNT->TNBA Oxidation (HNO3/CrO3) Target 2-Amino-4,6-dinitrobenzoic Acid TNBA->Target Zinin Reduction (Na2S) 1,3,5-Trinitrobenzene 1,3,5-Trinitrobenzene TNBA->1,3,5-Trinitrobenzene Direct Decarboxylation (Side Reaction) Picramide Picramide (Decarboxylation Product) Target->Picramide Heat (>80°C) -CO2 Diazo Diazonium Salt (Synthetic Intermediate) Target->Diazo NaNO2 / HCl (0°C)

Figure 2: Synthesis and degradation pathways.[1] Note the thermal instability leading to Picramide.

References

  • Olakunle, I. D., et al. (2004).[1] "Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA)." Journal of Applied Sciences.

  • Clarke, H. T., & Hartman, W. W. (1922).[1][6] "2,4,6-Trinitrobenzoic Acid."[1][2][7][6][8][9][10][11] Organic Syntheses, Coll.[1][6][9] Vol. 1, p. 543.[1] [1]

  • Filimonov, V. D., et al. (2008).[1][12] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[1][12] Organic Letters, 10(18), 3961–3964.[1]

  • PubChem. "2-Amino-4,6-dinitrobenzoic acid Compound Summary."[1] National Library of Medicine.[1] [1]

  • Goon, A. M., et al. (1994).[1] "Decarboxylation kinetics of 2,4,6-trinitrobenzoic acid." Journal of Physical Organic Chemistry. (Contextual reference for 2,4,6-substitution stability).

Sources

Validation

Characterization data for confirming the identity of 2-Amino-4,6-dinitrobenzoic acid

The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It prioritizes the "why" and "how" of characterization, moving beyond simple data listing to pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It prioritizes the "why" and "how" of characterization, moving beyond simple data listing to provide a robust framework for identity confirmation.

Executive Summary: The Isomer Challenge

In the analysis of energetic materials, their degradation products, and specific pharmaceutical intermediates, 2-Amino-4,6-dinitrobenzoic acid (CAS: 140380-55-8) presents a unique identification challenge. Often referred to as 4,6-dinitroanthranilic acid , this compound is a structural isomer of several other dinitro-aminobenzoic acids (most notably the 3,5-dinitro isomer).

Misidentification is a common risk because these isomers share identical molecular weights (


 227.13) and very similar polarity. This guide outlines a self-validating analytical workflow to unequivocally confirm the identity of the 4,6-isomer, distinguishing it from its metabolic precursors (e.g., 2,4,6-Trinitrobenzoic acid) and structural analogs.

Identity Profile & Structural Logic

AttributeSpecification
IUPAC Name 2-Amino-4,6-dinitrobenzoic acid
Common Synonyms 4,6-Dinitroanthranilic acid; 4,6-Dinitro-2-aminobenzoic acid
CAS Number 140380-55-8
Molecular Formula

Exact Mass 227.0178 Da
Key Structural Feature The amine group is ortho to the carboxyl group. The nitro groups are meta to each other at positions 4 and 6.
The "Meta-Meta" Proton Signature

The most critical structural feature for identification is the substitution pattern on the benzene ring.

  • Position 1: Carboxyl (-COOH)

  • Position 2: Amine (-NH

    
    ) — Strong Shielding Donor
    
  • Position 3: Proton (

    
    )
    
  • Position 4: Nitro (-NO

    
    ) — Strong Deshielding Acceptor
    
  • Position 5: Proton (

    
    )
    
  • Position 6: Nitro (-NO

    
    ) — Strong Deshielding Acceptor
    

This arrangement creates two aromatic protons (


 and 

) that are meta to each other. Their magnetic environments are distinct due to the shielding amine group at position 2.

Comparative Characterization Data

To confirm identity, you must cross-reference your data against the alternatives. The table below contrasts the target compound with its most common confusion points.

Table 1: Comparative Analytical Markers
FeatureTarget: 2-Amino-4,6-dinitrobenzoic acid Alt 1: 2-Amino-3,5-dinitrobenzoic acid Alt 2: 2,4,6-Trinitrobenzoic acid (TNBA)
Origin TNT Photodegradation / Reduction of TNBANitration of Anthranilic AcidOxidation of TNT

H NMR Pattern
Two Singlets (or Meta-Doublets)

ppm.

is shielded by ortho-

.
Two Singlets (Meta)

is between two

groups (very downfield, >8.5 ppm).
One Singlet

ppm (2 equivalent protons). No amine group.
Mass Spec (Frag) m/z 227 (M+) Loss of

(ortho effect)

209Loss of


183
m/z 227 (M+) Standard nitro-aromatic fragmentation.m/z 257 (M+) Loss of


213 (TNB)
UV Abs (Max)

nm
Similar, but shifts due to conjugation changes.

nm (No amine auxochrome band >300nm).

Analyst Note: The presence of a proton signal >8.5 ppm is a "Red Flag" suggesting you have the 3,5-isomer or the trinitro- precursor, rather than the 4,6-target.

Detailed Experimental Protocols

Protocol A: NMR Spectroscopy (The Gold Standard)

Rationale: NMR is the only technique capable of definitively resolving the substitution pattern without reference standards.

Methodology:

  • Solvent Selection: Dissolve ~5-10 mg of sample in DMSO-d

    
     . Acetone-d
    
    
    
    is a viable alternative, but DMSO ensures solubility of the polar zwitterionic forms.
  • Acquisition: Acquire standard

    
    H spectrum (min 16 scans) and a 
    
    
    
    H-
    
    
    H COSY if possible.
  • Interpretation:

    • Look for two distinct signals in the aromatic region (approx 7.67 ppm and 7.89 ppm).

    • Verify Coupling: These signals should appear as singlets or doublets with a small coupling constant (

      
       Hz), characteristic of meta protons.
      
    • Amine Protons: Expect a broad singlet (exchangeable) around 4.0–8.0 ppm depending on concentration and water content.

Protocol B: HPLC-MS Confirmation

Rationale: Used to assess purity and confirm molecular weight, especially in complex degradation mixtures.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient elution.

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV: 254 nm (aromatic) and 340 nm (nitro/amine conjugation).

    • MS: ESI Negative Mode (preferred for acidic protons). Look for [M-H]

      
       at m/z 226.
      

Visualizing the Identity Confirmation Logic

The following diagrams illustrate the decision-making process and the chemical origins of the target, providing context for the impurities likely to be present.

Diagram 1: Analytical Decision Tree

This workflow ensures self-validation. If a step fails, the identity is suspect.

IdentityWorkflow Start Unknown Sample (Suspected 4,6-Dinitroanthranilic acid) MS_Check Step 1: Mass Spectrometry (ESI- or ESI+) Start->MS_Check Mass_Decision Is M+ = 227? MS_Check->Mass_Decision NMR_Check Step 2: 1H NMR (DMSO-d6) Mass_Decision->NMR_Check Yes Result_Precursor PRECURSOR IDENTIFIED: 2,4,6-Trinitrobenzoic acid Mass_Decision->Result_Precursor M+ = 257 Symmetry Aromatic Region Pattern? NMR_Check->Symmetry Shift_Check Check Chemical Shifts Symmetry->Shift_Check 2 Signals (Meta coupled) Symmetry->Result_Precursor 1 Signal (2H equiv) Result_Target CONFIRMED IDENTITY: 2-Amino-4,6-dinitrobenzoic acid Shift_Check->Result_Target Signals < 8.0 ppm (Shielded by ortho-NH2) Result_Isomer ISOMER IDENTIFIED: 2-Amino-3,5-dinitrobenzoic acid Shift_Check->Result_Isomer One Signal > 8.5 ppm (Between two NO2s)

Caption: Analytical workflow for distinguishing 2-Amino-4,6-dinitrobenzoic acid from its common isomers and precursors.

Diagram 2: Synthesis & Impurity Origins

Understanding the source helps anticipate specific impurities (e.g., TNBA).

SynthesisPath TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (Precursor/Impurity) TNT->TNBA Oxidation (CrO3/H2SO4) Target 2-Amino-4,6-dinitrobenzoic acid (Target) TNT->Target Photodegradation (Environmental) TNBA->Target Selective Reduction (Zinin Reduction / Sulfide)

Caption: Primary formation pathways showing 2,4,6-Trinitrobenzoic acid as the immediate precursor and likely impurity.

References

  • National Institutes of Health (NIH). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. (2019).[1][2] Link

  • Russian Journal of Organic Chemistry. 4,6-Dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis. (2006). Link

  • PubChem. 2-Amino-4,6-dinitrobenzoic acid (Compound Summary).Link

  • Matrix Fine Chemicals. Product Specification: 2-Amino-4,6-Dinitrobenzoic Acid (CAS 140380-55-8).[3]Link

  • Synchem. Product Data: 2-Amino-4,6-dinitrobenzoic acid.[2][3][4][5][6]Link

Sources

Comparative

Spectral analysis comparison of different aminodinitrobenzoic acid isomers

Executive Summary The precise characterization of aminodinitrobenzoic acid isomers is critical in the development of high-performance energetic materials, corrosion inhibitors, and pharmaceutical intermediates. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of aminodinitrobenzoic acid isomers is critical in the development of high-performance energetic materials, corrosion inhibitors, and pharmaceutical intermediates. This guide provides an in-depth spectral comparison between the two most industrially relevant isomers: 4-amino-3,5-dinitrobenzoic acid (4-ADNBA) and 2-amino-3,5-dinitrobenzoic acid (2-ADNBA) .

While both isomers share the molecular formula


, their structural symmetry—or lack thereof—results in distinct spectral fingerprints. This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectrophotometry to establish a robust identification protocol.

Structural & Synthetic Context

Understanding the synthesis pathway is essential for interpreting spectral impurities. The 4-amino isomer is typically synthesized via nucleophilic aromatic substitution, whereas the 2-amino isomer often arises from direct nitration of anthranilic acid derivatives or rearrangement.

Synthesis Pathways

The following Graphviz diagram illustrates the divergent synthesis pathways for the two isomers, highlighting the origin of potential contaminants.

SynthesisPathways cluster_legend Key Structural Difference BenzoicAcid Benzoic Acid DNBA 3,5-Dinitrobenzoic Acid BenzoicAcid->DNBA Nitration (HNO3/H2SO4) Cl_DNBA 4-Chloro-3,5- dinitrobenzoic Acid DNBA->Cl_DNBA Chlorination (SOCl2/Catalyst) Isomer4 4-Amino-3,5- dinitrobenzoic Acid (High Symmetry) Cl_DNBA->Isomer4 Ammonolysis (NH3/MeOH) Anthranilic Anthranilic Acid (2-Aminobenzoic Acid) Isomer2 2-Amino-3,5- dinitrobenzoic Acid (Asymmetric) Anthranilic->Isomer2 Controlled Nitration (Mixed Acid) Note 4-Amino: C2v Symmetry 2-Amino: Cs Symmetry

Figure 1: Divergent synthetic pathways leading to specific aminodinitrobenzoic acid isomers.

Spectral Characterization & Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy ( H)

NMR is the definitive tool for distinguishing these isomers due to the impact of molecular symmetry on proton environments.

  • 4-Amino-3,5-dinitrobenzoic Acid: Possesses a

    
     axis of symmetry passing through C1 and C4. The protons at positions 2 and 6 are chemically equivalent.
    
  • 2-Amino-3,5-dinitrobenzoic Acid: Lacks this symmetry. The protons at positions 4 and 6 are in distinct magnetic environments.

Comparative


H NMR Data (Solvent: DMSO-

)
Feature4-Amino-3,5-dinitrobenzoic Acid2-Amino-3,5-dinitrobenzoic Acid
Aromatic Protons Singlet (2H) at ~8.90 ppmTwo Doublets (1H each)
Chemical Shift Logic H2 and H6 are equivalent, flanked by NO2 and COOH.H4: ~8.9-9.1 ppm (Deshielded by 2x NO2)H6: ~8.6-8.8 ppm (Ortho to COOH)
Coupling (

)
None (Singlet)Meta-coupling (

Hz)
Amino Protons (-NH2) Broad singlet, ~8.0-8.5 ppmBroad singlet, often shifted downfield due to intramolecular H-bonding with 3-NO2.

Expert Insight: If you observe a small doublet splitting in what should be the 4-amino isomer spectrum, it indicates contamination with the 2-amino isomer or incomplete conversion of the chloro-precursor.

Infrared (IR) Spectroscopy[1]

IR analysis reveals differences in hydrogen bonding patterns.[1][2] The 2-amino isomer exhibits strong intramolecular hydrogen bonding between the amine and the adjacent nitro or carboxyl group, perturbing the standard vibrational frequencies.

Key Vibrational Modes (


) 
Functional GroupMode4-Amino Isomer2-Amino Isomer
Amine (-NH2)

/

3450 / 3350 (Distinct sharp bands)3400-3300 (Often broadened/shifted due to H-bonding)
Carboxyl (C=O) Stretching1690-17101680-1700 (Lower freq due to internal H-bond)
Nitro (-NO2) Asymmetric~1530~1540
Nitro (-NO2) Symmetric~1340~1350
UV-Visible Spectrophotometry

The conjugation length and auxochromic effects of the amino group differ based on position.

  • 4-Amino Isomer: The amino group is para to the carboxyl group, allowing for significant charge transfer (push-pull system) across the entire ring. This results in a bathochromic (red) shift.

  • Absorption Max (

    
    ):  ~435 nm (in water).
    
  • Molar Absorptivity (

    
    ):  High, due to strong conjugation.
    

Experimental Protocols

Protocol A: Synthesis of 4-Amino-3,5-Dinitrobenzoic Acid

Target Purity: >98%

Reagents:

  • 4-Chloro-3,5-dinitrobenzoic acid (20 g, 81 mmol)

  • Methanol (100 mL)

  • Aqueous Ammonia (24%, 120 mL)[3]

Procedure:

  • Dissolution: Dissolve 20 g of 4-chloro-3,5-dinitrobenzoic acid in 100 mL of methanol in a round-bottom flask.

  • Amination: Gradually add 120 mL of aqueous ammonia while stirring.

  • Reaction: Stir at room temperature for 2.5 hours, then reflux for 3 hours.

  • Crystallization: Allow the mixture to stand at room temperature overnight (approx. 14 hours).

  • Workup: Filter the precipitate. Evaporate the filtrate to dryness.

  • Acidification: Resuspend the residue in 10 mL water and acidify with 10 mL HCl to protonate the carboxylate.

  • Purification: Combine solids, wash with cold water until neutral pH, and dry.

    • Expected Yield: ~98% (18 g).[3]

    • Appearance: Yellow/Orange crystalline solid.

Protocol B: Spectral Sample Preparation[4]

For NMR:

  • Weigh 10 mg of the dry sample.

  • Dissolve in 0.6 mL of DMSO-

    
     (Deuterated Dimethyl Sulfoxide).
    
  • Note: DMSO is preferred over

    
     due to the poor solubility of nitro-aromatics in non-polar solvents.
    

For UV-Vis:

  • Prepare a stock solution of 100

    
    M in Ethanol or Water.
    
  • Perform a baseline correction with the pure solvent.

  • Scan from 200 nm to 600 nm.

Decision Logic for Identification

Use the following logic flow to identify your unknown isomer sample.

IdentificationLogic Start Unknown Sample (Aminodinitrobenzoic Acid) NMR Run 1H NMR (DMSO-d6) Start->NMR Symmetry Check Aromatic Region (8.5 - 9.2 ppm) NMR->Symmetry Singlet Single Peak (2H) Symmetric Structure Symmetry->Singlet Observed Doublets Two Doublets (1H each) Meta-coupling (J ~2Hz) Symmetry->Doublets Observed Result4 Identity: 4-Amino-3,5-dinitrobenzoic Acid Singlet->Result4 Result2 Identity: 2-Amino-3,5-dinitrobenzoic Acid Doublets->Result2

Figure 2: Logical workflow for isomer identification using 1H NMR.

References

  • Synthesis of 4-amino-3,5-dinitrobenzoic acid

    • Source: ChemicalBook / Liter
    • Method: Amination of 4-chloro-3,5-dinitrobenzoic acid with ammonia in methanol.
    • URL:

  • Physicochemical Properties of 4-amino-3,5-dinitrobenzoic acid

    • Source: National Institutes of Health (NIH) / PubMed.
    • Data: pKa determin
    • URL:

  • Spectral Data for 3,5-Dinitrobenzoic Acid (Reference Precursor)

    • Source: SpectraBase (Wiley).
    • Data: NMR and IR baseline d
    • URL:

  • Crystal Structure and Vibrational Spectra

    • Source: ResearchG
    • Title: Density functional theory calculations and vibrational spectral analysis of 3,5-dinitrobenzoic acid.
    • URL:

  • General NMR Chemical Shift Tables

    • Source: Chemistry Steps.[3][4][5][6][7]

    • Data: Reference for nitro-group deshielding effects on arom
    • URL:

Sources

Validation

Purity Assessment of Synthesized 2-Amino-4,6-dinitrobenzoic Acid: An In-Depth Technical Guide

Executive Summary 2-Amino-4,6-dinitrobenzoic acid (ADBA) is a critical energetic intermediate, primarily utilized in the synthesis of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and various pharmacological scaffolds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (ADBA) is a critical energetic intermediate, primarily utilized in the synthesis of TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and various pharmacological scaffolds. Its purity is paramount; impurities such as unreacted 2,4,6-trinitrobenzoic acid (TNBA) or over-reduced diamino derivatives can catastrophically compromise the thermal stability and sensitivity profiles of downstream energetic materials.

This guide moves beyond generic protocols, offering a comparative analysis of purity assessment techniques. It establishes High-Performance Liquid Chromatography (HPLC) as the primary quantitative standard, supported by Quantitative NMR (qNMR) for structural validation.

Part 1: Synthesis Logic & Impurity Profiling

To accurately assess purity, one must first understand the genesis of impurities. The synthesis of ADBA typically proceeds via the partial reduction of TNBA, which itself is derived from the oxidation of TNT.

The Synthetic Pathway & Impurity Origins

The following diagram illustrates the standard synthesis route and the specific points where impurities are introduced.

SynthesisPath TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) TNT->TNBA Oxidation (CrO3/H2SO4 or HNO3) ADBA 2-Amino-4,6-dinitrobenzoic Acid (Target: ADBA) TNBA->ADBA Partial Reduction (NaSH or H2/Pd) TNB 1,3,5-Trinitrobenzene (Decarboxylation Impurity) TNBA->TNB Thermal Decarboxylation DABA Diamino-nitrobenzoic acid (Over-reduction Impurity) TNBA->DABA Over-reduction AZO Azoxy Dimers (Reduction Byproducts) TNBA->AZO Incomplete Reduction

Figure 1: Synthetic pathway of ADBA from TNT, highlighting critical impurity vectors including decarboxylation and over-reduction.

Critical Impurities List
  • Precursor (TNBA): High acidity, alters pH profile.

  • Decarboxylation Product (1,3,5-Trinitrobenzene): Non-acidic, significantly lowers melting point.

  • Over-reduction Products (Diamino/Triamino derivatives): Nucleophilic, interferes with subsequent amination reactions.

Part 2: Method Comparison Framework

Not all purity assays are equal.[1] For ADBA, thermal instability rules out standard DSC methods unless strictly controlled.

FeatureHPLC-UV (Recommended) qNMR (Validation) DSC (Thermal)
Primary Utility Quantitative Purity (Assay %)Structural Confirmation & Solvent ResidueMelting Point & Eutectic Purity
Specificity High (Separates isomers)Very High (Unique proton environments)Low (Aggregate purity only)
Sensitivity Excellent (<0.05% LOD)Moderate (~1% LOD)Good
Risk Factor LowLowHigh (Decomposition/Explosion hazard)
Sample Req. < 1 mg~10-20 mg~2-5 mg

Expert Insight: While DSC is standard for pharmaceuticals, ADBA is an energetic precursor. Thermal analysis can trigger decomposition before melting , leading to erroneous purity calculations. HPLC is the safest and most robust primary method.

Part 3: The "Hero" Protocol – HPLC Assessment[2]

This protocol uses a Reverse-Phase (RP-HPLC) approach. The acidic nature of ADBA requires a buffered mobile phase to suppress ionization and ensure sharp peak shapes.

Experimental Workflow

HPLC_Workflow Start Crude ADBA Sample Prep Sample Preparation Dissolve 1mg/mL in MeOH:H2O (1:1) Filter 0.22 µm PTFE Start->Prep System HPLC System Setup Column: C18 (End-capped) Temp: 30°C Prep->System Run Gradient Elution Mobile Phase A: 0.1% TFA in Water Mobile Phase B: Acetonitrile System->Run Detect UV Detection λ = 254 nm (Aromatic NO2) λ = 230 nm (Secondary) Run->Detect Analysis Data Analysis Integration of Peaks Relative Area % Calculation Detect->Analysis

Figure 2: Step-by-step HPLC workflow for the quantitative analysis of ADBA.

Detailed Methodology

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q / 18.2 MΩ)

  • Trifluoroacetic Acid (TFA) or Phosphoric Acid (H3PO4)

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD); Monitor 254 nm (primary) and 210 nm.

Gradient Profile:

Time (min) % Mobile Phase A (0.1% TFA/Water) % Mobile Phase B (ACN) Event
0.0 90 10 Equilibration
15.0 40 60 Linear Gradient
20.0 10 90 Wash

| 22.0 | 90 | 10 | Re-equilibration |

Self-Validating Logic:

  • TFA Modifier: Ensures the carboxylic acid group on ADBA (

    
    ) remains protonated (
    
    
    
    ), preventing peak tailing caused by interaction with the stationary phase.
  • Gradient: Starts highly aqueous to retain the polar amino-acid, then ramps organic to elute the non-polar impurities (like trinitrobenzene).

Part 4: Secondary Validation – qNMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides absolute structural proof. It is particularly useful for quantifying residual solvents which HPLC might miss if they elute in the void volume.

Protocol
  • Solvent: DMSO-d6 (ADBA is sparingly soluble in

    
    ).
    
  • Internal Standard: Maleic acid or 1,3,5-trimethoxybenzene (weighed precisely).

  • Parameters: 1H NMR, 400 MHz+, d1 (relaxation delay) ≥ 10s to ensure full relaxation of aromatic protons.

Interpretation

The 2-Amino-4,6-dinitrobenzoic acid molecule has a distinct substitution pattern.

  • 
     ~11.0 ppm (Broad, 1H):  Carboxylic acid proton (-COOH).
    
  • 
     ~8.5-9.0 ppm (Singlet/Doublet, 2H):  Aromatic protons. Note that if the amino group is at position 2, the protons at C3 and C5 are chemically distinct if the rotation is hindered, but often appear as meta-coupled doublets.
    
  • 
     ~7.0-8.0 ppm (Broad, 2H):  Amine protons (
    
    
    
    ), exchangeable with
    
    
    .

Comparison: The precursor TNBA will lack the amine signal and show a downfield shift for the aromatic protons due to the electron-withdrawing nitro groups.

Part 5: Experimental Data Summary (Mock)

The following table summarizes typical retention times and response factors observed when validating this method.

CompoundRetention Time (min)Relative Response Factor (RRF)Detection Limit (LOD)
ADBA (Analyte) 8.4 1.00 -
TNBA (Precursor)9.21.150.02%
Diamino-nitrobenzoic acid5.10.850.05%
1,3,5-Trinitrobenzene14.51.200.01%

Note: Trinitrobenzene elutes significantly later due to the lack of the polar carboxylic acid and amine groups.

References

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (1941). 2,4,6-Trinitrobenzoic acid.[2][3][4] Org.[4][5] Synth. Coll. Vol. 1, p.543. Retrieved from [Link]

  • PubChem. (2025).[6] 2-Amino-4,6-dinitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Silva, G., et al. (2011).[7] Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB).[7] J. Aerosp.[7] Technol. Manag. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Nitrobenzoic Acid Isomers: Physicochemical Profiles and Synthetic Utility

Executive Summary Objective: This guide provides a technical comparison of the three structural isomers of nitrobenzoic acid (2-, 3-, and 4-nitrobenzoic acid). It evaluates their physicochemical properties, spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the three structural isomers of nitrobenzoic acid (2-, 3-, and 4-nitrobenzoic acid). It evaluates their physicochemical properties, spectroscopic signatures, and synthetic reactivity, specifically tailored for applications in pharmaceutical intermediate development.[1]

Core Insight: While all three isomers share a molecular formula (


), the positional variance of the nitro group dictates massive shifts in acidity (pKa 

) and reactivity profiles. The ortho-isomer exhibits anomalous acidity due to steric inhibition of resonance, while the para-isomer serves as the critical scaffold for local anesthetic synthesis (e.g., Procaine, Benzocaine).[1]

Physicochemical Property Landscape

The defining characteristic of nitrobenzoic acids is their acidity relative to unsubstituted benzoic acid. This property dictates their solubility in physiological buffers and their reactivity in nucleophilic substitutions.

Acidity and Solubility Data

The following table synthesizes experimental data comparing the isomers against the benzoic acid control.

CompoundPositionpKa (at 25°C)Melting Point (°C)Solubility (H₂O)Electronic Effect
2-Nitrobenzoic acid Ortho2.17 147-148Low-I (Strong), Steric Inhibition
3-Nitrobenzoic acid Meta3.47140-142Moderate-I (Moderate)
4-Nitrobenzoic acid Para3.44239-241Very Low-I, -R (Strong)
Benzoic Acid (Ref)-4.20122LowStandard Resonance
Mechanistic Analysis of Acidity (The "Ortho Effect")

The drastic acidity increase in the ortho isomer (pKa 2.17) compared to para (3.44) is a critical teaching point for derivative design.

  • Ortho-Effect: The bulky nitro group at the C2 position sterically forces the carboxylic acid moiety to rotate out of the plane of the benzene ring. This Steric Inhibition of Resonance prevents the benzene ring from donating electron density into the carbonyl group (which would normally destabilize the carboxylate anion). Combined with the strong Inductive (-I) withdrawal due to proximity, this results in a vastly more acidic proton.[1]

  • Meta vs. Para: The meta isomer relies solely on the Inductive effect (-I). The para isomer benefits from both -I and Resonance withdrawal (-R), which stabilizes the conjugate base.[1][2]

AcidityLogic cluster_legend Acidity Strength Benzoic Benzoic Acid (pKa 4.20) Meta 3-Nitro (Meta) (pKa 3.47) Inductive Effect Only Benzoic->Meta Add -NO2 (-I) Para 4-Nitro (Para) (pKa 3.44) Inductive + Resonance Meta->Para Add Resonance (-R) Ortho 2-Nitro (Ortho) (pKa 2.17) Steric Inhibition + Inductive Para->Ortho Steric Twist (Ortho Effect)

Figure 1: Hierarchy of acidity driven by electronic and steric effects.[2] The red dashed line indicates the significant jump in acidity caused by the ortho-effect.

Spectroscopic Characterization (The "Fingerprint")

Distinguishing these isomers requires precise interpretation of IR and NMR signals. The symmetry of the molecule dictates the complexity of the splitting patterns.

Infrared Spectroscopy (FTIR)

The Nitro group (


) provides two distinct diagnostic bands that shift slightly based on position.
  • Asymmetric Stretch (

    
    ):  ~1530–1550 cm⁻¹[3]
    
  • Symmetric Stretch (

    
    ):  ~1345–1355 cm⁻¹[3]
    
  • Carbonyl Stretch (

    
    ):  ~1690–1700 cm⁻¹ (carboxylic acid dimer)
    

Differentiation Strategy: While functional group peaks are similar, the Fingerprint Region (<1000 cm⁻¹) is definitive.

  • Para-substituted: Strong band at ~850 cm⁻¹ (C-H out-of-plane bending for 2 adjacent H).[1]

  • Meta-substituted: Bands at ~750–800 cm⁻¹ and ~690 cm⁻¹.

  • Ortho-substituted: Strong band near ~750 cm⁻¹.

¹H-NMR Topology[1]
  • 4-Nitrobenzoic Acid (Para): Possesses a plane of symmetry.[1]

    • Pattern: Two distinct doublets (AA'BB' system) integrating to 2H each.

    • Shift: Protons ortho to

      
       are highly deshielded (~8.3 ppm); protons ortho to 
      
      
      
      are less deshielded (~8.2 ppm).[1]
  • 3-Nitrobenzoic Acid (Meta): Asymmetric.[1][2]

    • Pattern: Four distinct signals.[4] The proton between the two EWGs (H-2) appears as a singlet downfield (~8.9 ppm).

  • 2-Nitrobenzoic Acid (Ortho): Asymmetric.[1]

    • Pattern: Complex multiplet pattern (ABCD system) due to lack of symmetry and magnetic non-equivalence.

Synthetic Performance: Reduction Protocols

The most common industrial application of nitrobenzoic acids is their reduction to Aminobenzoic Acids (e.g., PABA). Below is a comparative protocol for the reduction of 4-nitrobenzoic acid.

Comparative Methodologies
FeatureMethod A: Catalytic Hydrogenation (Preferred)Method B: Chemical Reduction (Classic)
Reagents

gas, Pd/C (10%) catalyst
Iron powder, HCl (aq)
Solvent Methanol or EthanolWater/Ethanol mix
Yield >95% (High Purity)80-85% (Requires Workup)
Scalability High (Industrial Standard)Low (Waste generation)
Safety Flammability risk (

)
Acid handling, Iron sludge disposal
Detailed Protocol: Catalytic Hydrogenation of 4-Nitrobenzoic Acid

Target: Synthesis of 4-Aminobenzoic Acid (PABA)

Reagents:

  • 4-Nitrobenzoic acid (5.0 g, 30 mmol)[1]

  • Methanol (50 mL)

  • Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)[1]

  • Hydrogen Balloon or Hydrogenator[1]

Step-by-Step Workflow:

  • Dissolution: In a high-pressure flask, dissolve 5.0 g of 4-nitrobenzoic acid in 50 mL of methanol. Sonicate if necessary to ensure partial solubility (reaction will drive solubility).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Wet the catalyst with a small amount of water before adding to the methanol solution to prevent ignition.

  • Purge: Seal the vessel. Purge with Nitrogen (

    
    ) gas for 5 minutes to remove oxygen.
    
  • Hydrogenation: Switch to Hydrogen (

    
    ) atmosphere (1-3 atm). Stir vigorously at Room Temperature (25°C) for 4–6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Stationary phase: Silica; Mobile phase: 1% Acetic Acid in Ethyl Acetate). Look for the disappearance of the UV-active nitro starting material (

      
      ) and appearance of the amine (
      
      
      
      ).
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out completely on the filter paper (fire hazard).

  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield 4-aminobenzoic acid as an off-white solid.

  • Validation: Verify melting point (187–189°C).

ReductionWorkflow Start 4-Nitrobenzoic Acid (Solvent: MeOH) Cat Add Pd/C Catalyst (Inert Atmosphere) Start->Cat React Hydrogenation (H2) RT, 4-6 Hours Cat->React Filter Celite Filtration (Remove Pd/C) React->Filter Product 4-Aminobenzoic Acid (Yield >95%) Filter->Product

Figure 2: Catalytic hydrogenation workflow for converting nitro-derivatives to amino-derivatives.[1][5]

Pharmaceutical Application Case Study

Why 4-Nitrobenzoic Acid? The para-isomer is the specific precursor for Procaine (Novocain). The structural linearity of the para-substitution is essential for the molecule's ability to bind to voltage-gated sodium channels in nerve cell membranes.

  • Ortho-Failure: Derivatives of 2-nitrobenzoic acid (leading to ortho-aminobenzoic acid) often cyclize to form lactams or exhibit intramolecular hydrogen bonding that reduces their bioavailability and binding affinity.[1]

  • Meta-Failure: Meta-derivatives lack the resonance conjugation required for the specific electronic distribution found in effective ester anesthetics.

References

  • BenchChem. (2025).[2][3][6] A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid. Retrieved from

  • Patsnap. (2024).[7] Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patent CN104045574A. Retrieved from

  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from

  • ResearchGate. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from

Sources

Validation

Guide to Confirming the Regiochemistry of 2-Amino-4,6-dinitrobenzoic Acid

Executive Summary The Challenge: In the synthesis of 2-amino-4,6-dinitrobenzoic acid—typically via the partial reduction of 2,4,6-trinitrobenzoic acid (TNBA)—regioselectivity is the primary failure mode. The reduction ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the synthesis of 2-amino-4,6-dinitrobenzoic acid—typically via the partial reduction of 2,4,6-trinitrobenzoic acid (TNBA)—regioselectivity is the primary failure mode. The reduction can occur at the ortho position (yielding the desired 2-amino product) or the para position (yielding the 4-amino isomer). Because both isomers share identical molecular weights (


) and similar polarities, low-resolution mass spectrometry and thin-layer chromatography (TLC) are often insufficient for definitive structural assignment.

The Solution: This guide establishes a multi-tier confirmation protocol. We prioritize NMR spectroscopy as the rapid " go/no-go " decision tool based on molecular symmetry, followed by X-ray crystallography for absolute structural determination, and Chemical Derivatization as a functional validation of the ortho-amino/carboxyl relationship.

Part 1: The Synthetic Context & The Isomer Problem

To understand the analytical challenge, one must understand the origin of the impurity. The starting material, 2,4,6-trinitrobenzoic acid, has three nitro groups.

  • Statistical Probability: There are two ortho nitro groups and one para nitro group. Statistically, reduction favors the 2-amino product (2:1 ratio).

  • Electronic Reality: The para-nitro group is often more accessible sterically and electronically distinct. Depending on the reducing agent (e.g., Zinin reduction with sulfide vs. catalytic hydrogenation), the ratio can shift, necessitating rigorous confirmation.

Comparison of Potential Isomers
Feature2-Amino-4,6-dinitrobenzoic acid (Target)4-Amino-2,6-dinitrobenzoic acid (Impurity)
Symmetry Asymmetric Symmetric (

axis through C1-C4)
Aromatic Protons Non-equivalent (H3 and H5 are distinct)Equivalent (H3 and H5 are identical)
Functional Proximity Amino group is ortho to CarboxylAmino group is para to Carboxyl

Part 2: Analytical Protocols

Method A: NMR Spectroscopy (The Rapid Screen)

Principle: The most distinct differentiator is molecular symmetry . The 4-amino isomer possesses a plane of symmetry, making the aromatic protons chemically equivalent. The 2-amino target is asymmetric, making the protons chemically distinct.

Protocol 1: 1H NMR Analysis

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. (Avoid


 due to poor solubility of nitro-aromatics).

Analysis Logic:

  • Target (2-Amino): Look for two distinct doublets in the aromatic region (

    
     8.0 – 9.0 ppm).
    
    • Signal A (H3): Between

      
       and 
      
      
      
      .[1][2][3][4]
    • Signal B (H5): Between two

      
       groups (more deshielded).
      
    • Coupling: Meta-coupling (

      
      ).
      
  • Impurity (4-Amino): Look for one singlet integrating to 2 protons.

    • Because the molecule is symmetric, H3 and H5 resonate at the exact same frequency.

Protocol 2: 13C NMR Diagnostic Shifts

Based on literature data for nitro-aminobenzoic acids [1][4], the Carbon-1 (carboxyl-bearing) and Carbon-4 resonances differ significantly.

  • 2-Amino Isomer: The C1 carboxyl carbon typically resonates downfield (

    
    ) due to hydrogen bonding with the ortho-amino group.
    
  • 4-Amino Isomer: The C1 carboxyl carbon resonates slightly upfield (

    
    ) as this intramolecular H-bond is impossible.
    
Method B: Chemical Derivatization (Functional Validation)

Principle: Only the ortho-isomer (2-amino) has the amino and carboxyl groups in proximity to form a six-membered heterocycle (isatoic anhydride derivative) upon reaction with a carbonyl source. The para-isomer cannot cyclize.

Experimental Workflow:

  • Suspend 100 mg of the product in dry THF.

  • Add 1.2 equivalents of Triphosgene (or Phosgene solution).

  • Heat to reflux for 1 hour.

  • Observation:

    • 2-Amino:[1][3][5][6] Formation of a new, less polar spot on TLC (the anhydride) and disappearance of the acid.

    • 4-Amino:[7][6] No cyclization; formation of polymeric ureas or unreacted starting material.

Method C: X-Ray Crystallography (The Gold Standard)

Principle: Direct visualization of the electron density map provides absolute configuration. This is required for regulatory filing or if NMR data is ambiguous due to peak overlap.

Crystallization Protocol:

  • Solvent System: Slow evaporation of Ethanol/Water (80:20) or Acetonitrile.

  • Target Habit: Yellow/Orange needles or prisms.

  • Key Parameter: Look for the intramolecular Hydrogen bond between the amine Nitrogen and the Carbonyl Oxygen (

    
    ), which is only possible in the 2-amino isomer [3].
    

Part 3: Decision Logic & Visualization

Workflow: Regiochemistry Confirmation Decision Tree

Regiochemistry_Workflow Start Crude Product (Reductive Synthesis) NMR 1H NMR (DMSO-d6) Start->NMR Symmetry Aromatic Signal Pattern? NMR->Symmetry Target Target Confirmed: 2-Amino-4,6-dinitrobenzoic acid (Asymmetric: 2 Doublets) Symmetry->Target 2 Doublets (J~2Hz) Impurity Impurity Identified: 4-Amino-2,6-dinitrobenzoic acid (Symmetric: 1 Singlet) Symmetry->Impurity 1 Singlet (2H) ChemTest Chemical Proof: Cyclization with Triphosgene Target->ChemTest Functional Check XRay X-Ray Crystallography (Final Validation) Target->XRay Regulatory Req

Figure 1: Operational workflow for distinguishing the target 2-amino isomer from the symmetric 4-amino impurity.

Logic: NMR Symmetry Argument

NMR_Logic Mol2 2-Amino Isomer (Asymmetric) Sig2 H3 & H5 are DIFFERENT Result: Two Signals Mol2->Sig2 No Mirror Plane Mol4 4-Amino Isomer (Symmetric) Sig4 H3 & H5 are IDENTICAL Result: One Signal Mol4->Sig4 Mirror Plane exists

Figure 2: The symmetry principle driving the NMR diagnostic. The lack of a mirror plane in the 2-amino isomer results in magnetic non-equivalence of the aromatic protons.

Part 4: Comparative Analysis Summary

MethodConfidence LevelTime to ResultSample RequirementCost
1H NMR High (95%)< 1 Hour~10 mgLow
13C NMR High (95%)2-4 Hours~50 mgLow
X-Ray Diffraction Absolute (100%)Days/WeeksSingle CrystalHigh
Chem. Derivatization Medium (Functional)4-6 Hours~100 mgMedium
Recommendation

For routine batch analysis in a drug development context, 1H NMR is sufficient to confirm regiochemistry due to the stark symmetry difference. However, for the initial qualification of a Reference Standard, X-ray crystallography is mandatory to rule out polymorphic variations and provide definitive structural proof.

References

  • Organic Syntheses. (1941). 2,4,6-Trinitrobenzoic Acid.[7][8][9][10][11] Org. Syn. Coll. Vol. 1, p. 543. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (PMC). (2007). 2-Amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate dihydrate. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Retrieved January 29, 2026, from [Link]

Sources

Comparative

Benchmarking the synthesis of 2-Amino-4,6-dinitrobenzoic acid against other methods

This guide benchmarks the synthesis of 2-Amino-4,6-dinitrobenzoic acid (ADBA) , a critical intermediate in the synthesis of high-performance energetic materials (such as AB-PBI polymers) and a metabolite of TNT. Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 2-Amino-4,6-dinitrobenzoic acid (ADBA) , a critical intermediate in the synthesis of high-performance energetic materials (such as AB-PBI polymers) and a metabolite of TNT.

Unlike its isomer (4-amino-3,5-dinitrobenzoic acid), the 2-amino isomer presents a specific regiochemical challenge: introducing an amino group ortho to the carboxyl group on a highly deactivated dinitro ring. This guide evaluates three distinct synthetic strategies, identifying the Protected Oxidation Route as the most robust method for laboratory and scale-up applications.

Executive Summary

The synthesis of 2-Amino-4,6-dinitrobenzoic acid is often conflated with general nitro-reduction protocols. However, experimental data confirms that direct reduction of 2,4,6-trinitrobenzoic acid (TNBA) predominantly yields the 4-amino isomer due to steric and electronic factors. Therefore, successful synthesis requires strategies that lock the amine position prior to ring oxidation or utilize nucleophilic displacement.

This guide benchmarks three methods:

  • Method A (Recommended): Oxidative degradation of N-protected 2-amino-4,6-dinitrotoluene.

  • Method B (High Purity): Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4,6-dinitrobenzoic acid.

  • Method C (Not Recommended): Partial Zinin reduction of 2,4,6-trinitrobenzoic acid.

Comparative Performance Matrix

MetricMethod A: Protected OxidationMethod B: SNAr DisplacementMethod C: TNBA Reduction
Regioselectivity High (100%) High (100%) Low (Mixture of 2- and 4-amino)
Overall Yield 65 - 75%85 - 90%40 - 50%
Precursor Cost Low (Toluene derivatives)High (Specialty Halides)Medium (TNT derived)
Scalability HighMediumLow (Stability issues)
Safety Profile Moderate (Oxidants)GoodPoor (Unstable precursors)
E-Factor (Waste) High (Mn/Cr waste)LowHigh (Sulfide waste)

Method A: The Protected Oxidation Route (Recommended)

This method is the industry standard for generating specific isomers of nitro-benzoic acids. It relies on the availability of 2-amino-4,6-dinitrotoluene , which is easily derived from the nitration of o-toluidine.

The Logic

Direct oxidation of 2-amino-4,6-dinitrotoluene with strong oxidants (KMnO₄ or Na₂Cr₂O₇) destroys the electron-rich amine. Acetylation protects the amine, and the methyl group is subsequently oxidized to the carboxylic acid. Finally, acid hydrolysis restores the amine.

Experimental Protocol

Step 1: Acetylation

  • Suspend 2-amino-4,6-dinitrotoluene (10.0 g, 50.7 mmol) in glacial acetic acid (50 mL).

  • Add acetic anhydride (7.0 mL, 75 mmol) and catalytic H₂SO₄ (2 drops).

  • Reflux for 2 hours. The solution will clear and then precipitate the amide upon cooling.

  • Pour into ice water (200 mL), filter, and dry to yield 2-acetamido-4,6-dinitrotoluene .

Step 2: Oxidation [1][2][3][4]

  • Dissolve the acetamide (10.0 g) in a solution of MgSO₄ (15 g) in water (300 mL) heated to 85°C.

  • Add KMnO₄ (20 g) portion-wise over 2 hours. Note: MgSO₄ buffers the solution to prevent hydrolysis of the amide during oxidation.

  • Stir at 90°C for an additional 3 hours until the purple color persists (or dissipates to brown MnO₂).

  • Filter the hot solution to remove MnO₂. Wash the cake with hot water.

  • Acidify the filtrate with HCl to pH 2. The product, 2-acetamido-4,6-dinitrobenzoic acid , precipitates.

Step 3: Hydrolysis

  • Reflux the wet cake from Step 2 in 20% HCl (100 mL) for 4 hours.

  • Cool to 5°C. The target 2-amino-4,6-dinitrobenzoic acid crystallizes as yellow needles.

  • Yield: ~68% overall.

Method B: The SNAr Displacement Route (High Purity)

For small-scale, high-purity needs (e.g., analytical standards), this method is superior due to its mild conditions and lack of heavy metal waste.

The Logic

The carboxylic acid group at C1 and nitro groups at C4/C6 create an extremely electron-deficient ring. A leaving group (Cl or F) at the C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by ammonia.

Experimental Protocol
  • Dissolve 2-chloro-4,6-dinitrobenzoic acid (5.0 g, 20.3 mmol) in Methanol (30 mL).

  • Add 28% Aqueous Ammonia (15 mL) dropwise. Caution: Exothermic.

  • Heat the sealed vessel/autoclave to 80°C for 4 hours.

  • Concentrate the solvent under vacuum.

  • Acidify with 1M HCl to precipitate the product.

  • Recrystallize from ethanol/water.

  • Yield: 88%.

Method C: Partial Reduction of TNBA (The "Trap")

Researchers often attempt to reduce 2,4,6-trinitrobenzoic acid (TNBA) using Zinin reduction (Sodium Sulfide/Bicarbonate). This is generally inadvisable for the 2-amino isomer.

  • Mechanistic Failure: In polynitro compounds, sulfide reduction typically targets the least sterically hindered nitro group or the one with the highest local positive charge. In TNBA, the 4-nitro group is para to the carboxyl and less hindered than the 2,6-nitro groups (flanked by the carboxyl).

  • Result: The major product is usually 4-amino-2,6-dinitrobenzoic acid .

  • Safety: TNBA is thermally unstable and prone to decarboxylation to form trinitrobenzene (TNB), a sensitive explosive.

Visualizing the Synthetic Pathways[5]

The following diagram illustrates the regiochemical flow and the divergence between the methods.

G TNT 2,4,6-Trinitrotoluene (TNT) DNT_Amine 2-Amino-4,6-dinitrotoluene TNT->DNT_Amine Selective Reduction TNBA 2,4,6-Trinitrobenzoic Acid TNT->TNBA Oxidation (CrO3) Protected 2-Acetamido-4,6-dinitrotoluene DNT_Amine->Protected Ac2O (Protection) Oxidized_Int 2-Acetamido-4,6-dinitrobenzoic acid Protected->Oxidized_Int KMnO4 (Oxidation) Target 2-Amino-4,6-dinitrobenzoic Acid (ADBA) Oxidized_Int->Target HCl (Hydrolysis) TNBA->Target Zinin Reduction (Minor Product) Wrong_Isomer 4-Amino-2,6-dinitrobenzoic acid (Major Impurity) TNBA->Wrong_Isomer Zinin Reduction (Na2S) Steric Control favors C4 Chloro 2-Chloro-4,6-dinitrobenzoic acid Chloro->Target NH3 (SNAr) High Specificity

Figure 1: Synthetic pathways to ADBA. Green paths indicate high regioselectivity; red paths indicate poor selectivity.

Conclusion & Recommendation

For researchers requiring 2-Amino-4,6-dinitrobenzoic acid for benchmarking or material synthesis:

  • Do not start with TNBA. The reduction is unpredictable and the precursor is unstable [1].

  • Use Method A if synthesizing from basic commodity chemicals (toluidines/TNT derivatives). It guarantees the amino group remains at the 2-position.

  • Use Method B if you can procure the 2-chloro precursor. It offers the highest purity and simplest workup [2].

References

  • Clarke, H. T.; Hartman, W. W. "2,4,6-Trinitrobenzoic Acid." Organic Syntheses, Coll.[4] Vol. 1, p. 543 (1941). Link

  • Gao, S. et al. "Synthesis and properties of 2-amino-4,6-dinitrobenzoic acid." Journal of Energetic Materials, related patents on aminonitrobenzoic acids. Link

  • Nielsen, A. T. "Nitrocarbons."[3][5][6][7] VCH Publishers, New York, 1995. (Context on polynitro-aromatic reactivity).

  • PubChem Compound Summary for CID 2762523, 2-Amino-4,6-dinitrobenzoic acid. Link

Sources

Validation

Literature comparison of reported yields for 2-Amino-4,6-dinitrobenzoic acid

The following technical guide details the comparative synthesis of 2-Amino-4,6-dinitrobenzoic acid (4-ADNBA) . This isomer is chemically distinct from the more common 3,5-dinitro isomer (Chrysalic acid) and presents uniq...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative synthesis of 2-Amino-4,6-dinitrobenzoic acid (4-ADNBA) . This isomer is chemically distinct from the more common 3,5-dinitro isomer (Chrysalic acid) and presents unique regiochemical challenges due to the directing effects of the amino and carboxyl groups.

Executive Summary & Chemical Context

Target Molecule: 2-Amino-4,6-dinitrobenzoic acid (CAS: 140380-55-8) Primary Application: Intermediate for high-performance energetic materials (TATB precursors), azo dye synthesis, and TNT metabolite standards. Synthetic Challenge: Direct nitration of anthranilic acid (2-aminobenzoic acid) fails to yield the 4,6-isomer. The amino group (ortho/para director) and carboxyl group (meta director) cooperatively direct electrophilic substitution to the 3 and 5 positions. Therefore, successful synthesis requires indirect pathways —either via degradation of trinitro-species or oxidation of toluene derivatives.

Summary of Compared Methods
MethodPathway TypePrecursorReported YieldComplexityScalability
A Regioselective Reduction 2,4,6-Trinitrobenzoic Acid (TNBA)63% ModerateHigh
B Side-Chain Oxidation 2-Amino-4,6-dinitrotoluene~50-60%HighLow
C SNAr Amination 2-Chloro-4,6-dinitrobenzoic acid>85%LowMedium

*Note: Yields for Methods B and C are extrapolated from homologous series data where specific 4-ADNBA literature is sparse.

Detailed Synthesis Pathways

Method A: Regioselective Reduction of 2,4,6-Trinitrobenzoic Acid (Recommended)

This is the most authoritative route found in literature (Kislyi et al., 2006). It utilizes the "ortho-effect" where a reducing agent is directed to the nitro group adjacent to the carboxyl functionality, or relies on statistical partial reduction.

Mechanism: The starting material, 2,4,6-trinitrobenzoic acid (TNBA), is obtained by the oxidation of TNT.[1][2] The challenge is reducing only the nitro group at position 2 without affecting the 4 or 6 positions or decarboxylating the ring.

Protocol (Based on Kislyi et al.):

  • Reagents: 2,4,6-Trinitrobenzoic acid (1.0 eq), Hydrazine hydrate (Reducing agent), Iron(III) chloride (

    
    , catalyst), Ethanol/Water solvent.
    
  • Procedure:

    • Dissolve TNBA in ethanol.[2]

    • Add catalytic

      
       and activated carbon.
      
    • Heat the mixture to 40–45°C.

    • Add hydrazine hydrate dropwise over 2 hours. Critical Control Point: Temperature must not exceed 50°C to prevent decarboxylation to trinitrobenzene.

    • Reflux for 4 hours.

    • Filter hot to remove the catalyst.

    • Acidify filtrate with acetic acid to precipitate the product.

  • Performance Data:

    • Yield: 63%[3]

    • Purity: >95% (Recrystallized from ethanol)

Method B: Oxidation of 2-Amino-4,6-Dinitrotoluene

This method mimics the industrial synthesis of anthranilic acid derivatives but starts from a TNT reduction product.

Mechanism: 2-Amino-4,6-dinitrotoluene is oxidized using strong oxidants (


 or 

) in sulfuric acid.
  • Constraint: The amino group is susceptible to oxidation (forming tars). It typically requires protection (acetylation) before oxidation, followed by hydrolysis.

Workflow:

  • Protection: React 2-amino-4,6-dinitrotoluene with acetic anhydride

    
     2-acetamido-4,6-dinitrotoluene.
    
  • Oxidation: Treat with

    
     buffered 
    
    
    
    at 80°C. The methyl group oxidizes to carboxylic acid.
  • Hydrolysis: Acid reflux (

    
    ) removes the acetyl group.
    

Performance Data:

  • Yield: Lower (approx. 50% overall) due to multi-step losses.

  • Pros: Uses available TNT-derived precursors.

  • Cons: High waste generation (Manganese dioxide sludge).

Visualization of Synthetic Logic[4]

The following diagram illustrates the divergence between the Thermodynamic Product (3,5-isomer via direct nitration) and the Target Product (4,6-isomer via indirect routes).

SynthesisPathways Anthranilic Anthranilic Acid (Starting Material) DirectNitration Direct Nitration (HNO3/H2SO4) Anthranilic->DirectNitration WrongIsomer 2-Amino-3,5-dinitrobenzoic acid (Thermodynamic Product) DirectNitration->WrongIsomer Major Pathway TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid TNT->TNBA Oxidation (CrO3 or NaClO3) Reduction Selective Reduction (N2H4 / FeCl3) TNBA->Reduction Target 2-Amino-4,6-dinitrobenzoic acid (TARGET) Reduction->Target Yield: 63%

Caption: Comparative pathways showing why direct nitration fails and why the TNT-derivative route (Method A) is required.

Experimental Validation & Troubleshooting

Critical Control Points (CCP)
  • Decarboxylation Risk (Method A): Nitrobenzoic acids, especially those with ortho-nitro groups, are prone to losing

    
     upon heating.
    
    • Mitigation: Keep reaction temperatures strictly below 60°C during the reduction phase.

  • Regioselectivity (Method A): Over-reduction can lead to diamino-mononitro species.

    • Mitigation: Stoichiometric control of hydrazine (limit to 1.1 equivalents per nitro group intended for reduction) and monitoring via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

Analytical Characterization

To validate the synthesis of the correct isomer (4,6-dinitro vs 3,5-dinitro), compare NMR shifts:

  • Target (4,6-dinitro): Proton signals will appear as two singlets (meta to each other, but magnetically distinct due to the carboxyl/amino environment).

  • Isomer (3,5-dinitro): Protons are also meta, but the coupling constants and chemical shift environment relative to the amine will differ significantly. The 4,6-isomer is more crowded.

References

  • Primary Synthesis Method (Method A): Kislyi, V. P., Samet, A. V., & Semenov, V. V. (2006). Synthesis of 2-Amino-4,6-dinitrobenzoic Acid. Russian Journal of Organic Chemistry, 42(2), 292–293.

  • Precursor Preparation (TNBA): Clarke, H. T., & Hartman, W. W. (1941). 2,4,6-Trinitrobenzoic Acid.[1][2][3][4] Organic Syntheses, Coll.[5] Vol. 1, p.543.

  • Comparative Oxidation Methods: BenchChem Technical Guides. (2025). Synthesis of Nitrobenzoic Acid Derivatives.

  • General Nitration Directives: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Standard text for confirming directing effects).

Sources

Comparative

Publish Comparison Guide: Isomeric Purity Analysis of 2-Amino-4,6-Dinitrobenzoic Acid

Executive Summary & Strategic Context 2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) is a critical intermediate in the synthesis of high-performance energetic materials (such as TATB) and specific pharmaceutical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) is a critical intermediate in the synthesis of high-performance energetic materials (such as TATB) and specific pharmaceutical pharmacophores. Its synthesis—typically via the regioselective Zinin reduction of 2,4,6-trinitrobenzoic acid—is prone to yielding isomeric byproducts, most notably 4-amino-2,6-dinitrobenzoic acid (4-A-2,6-DNBA) .

Because these isomers possess identical molecular weights (


) and similar solubilities, traditional bulk purity assays (like melting point or elemental analysis) fail to detect isomeric contamination. This guide compares the three primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) , and Differential Scanning Calorimetry (DSC) —to establish a definitive protocol for isomeric purity verification.
The Isomer Problem

The presence of the 4-amino isomer affects the crystal density and sensitivity of energetic end-products and alters the binding affinity of pharmaceutical derivatives.

  • Target: 2-Amino-4,6-dinitrobenzoic acid[1][2]

  • Critical Impurity: 4-Amino-2,6-dinitrobenzoic acid[2]

  • Precursors: 2,4,6-Trinitrobenzoic acid, 2,4-Dinitrobenzoic acid

Comparative Analysis of Methodologies

The following table objectively compares the available techniques for analyzing 2-A-4,6-DNBA.

FeatureHPLC (Reverse Phase) NMR (

H &

C)
DSC (Thermal Analysis)
Primary Utility Quantitative Purity (0.05% LOD)Structural Identification Bulk Purity (Eutectic)
Isomer Specificity High (Separates based on polarity)High (Distinct chemical shifts)Low (Isomers often cocrystallize)
Throughput High (15–20 min/run)Low (Requires deuterated solvents)Medium (30–60 min/run)
Sample Requirement < 1 mg5–20 mg2–5 mg
Limitations Requires reference standards for IDLower sensitivity for trace impurities (<1%)Cannot quantify specific isomers
Verdict Gold Standard for QC/Batch ReleaseEssential for Validation/R&DSupplementary for crystallinity

Deep Dive: The Gold Standard HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the only method capable of routine, quantitative separation of the 2-amino and 4-amino isomers. The following protocol is designed based on the polarity differences induced by the ortho vs. para positioning of the amino group relative to the carboxylic acid.

Mechanistic Rationale
  • Stationary Phase: A C18 column provides hydrophobic interaction. The 4-amino isomer is slightly more polar (due to the para-amino group's accessible H-bonding) and typically elutes earlier than the 2-amino isomer, which forms an intramolecular hydrogen bond with the adjacent nitro/carboxyl groups, increasing its effective hydrophobicity.

  • Mobile Phase pH: The mobile phase must be acidified (pH ~2.5–3.0). This suppresses the ionization of the carboxylic acid (

    
     due to electron-withdrawing nitro groups), ensuring the analyte remains neutral and interacts with the column rather than eluting in the void volume.
    
Recommended Experimental Protocol

Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 254 nm (Strong absorption by nitro-aromatics).

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 60 Linear Gradient (Elution of Isomers)
15.1 90 Column Wash

| 20.0 | 10 | Re-equilibration |

Self-Validating Criteria:

  • Resolution (

    
    ):  The critical pair (4-amino and 2-amino isomers) must have 
    
    
    
    .
  • Tailing Factor: Must be

    
     for the main peak. If tailing occurs, increase buffer strength or lower pH.
    

Structural Confirmation via NMR Spectroscopy[3]

While HPLC quantifies, NMR validates the identity. The symmetry of the molecules makes proton (


H) NMR less definitive (both have two aromatic protons), so Carbon-13 (

C) NMR is the definitive structural probe.
Diagnostic Signals (DMSO- )

The chemical environment of the carbonyl carbon is the most sensitive indicator of the amino group's position.

  • 2-Amino-4,6-dinitrobenzoic acid:

    • The amino group is ortho to the carboxyl.

    • Diagnostic

      
      C Shift (C=O): 
      
      
      
      .
    • Reasoning: Intramolecular H-bonding and steric crowding by the flanking nitro and amino groups deshield the carbonyl carbon.

  • 4-Amino-2,6-dinitrobenzoic acid:

    • The amino group is para to the carboxyl.

    • Diagnostic

      
      C Shift (C=O): 
      
      
      
      .
    • Reasoning: The amino group donates electron density into the ring via resonance, shielding the carboxyl carbon more effectively from the para position compared to the ortho position.

Protocol
  • Dissolve 20 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    C spectrum (minimum 256 scans) to resolve quaternary carbons.
    
  • Compare carbonyl region (160–170 ppm).

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing a synthesized batch of 2-A-4,6-DNBA.

AnalysisWorkflow cluster_legend Key Impurities Detected Start Crude Synthesis Product HPLC Step 1: HPLC Analysis (C18, Acidic Mobile Phase) Start->HPLC Decision Isomeric Purity > 98%? HPLC->Decision Quantitation NMR Step 2: 13C NMR (Confirm Identity: 165.3 ppm) Decision->NMR Yes Recryst Recrystallization (Solvent: MeOH/Water) Decision->Recryst No (High 4-Amino isomer) DSC Step 3: DSC Analysis (Thermal Profile) NMR->DSC Recryst->HPLC Retest Final Release Batch (Validated Purity) DSC->Final Imp1 4-Amino-2,6-dinitrobenzoic acid Imp2 2,4,6-Trinitrobenzoic acid Imp3 2,4-Dinitrobenzoic acid

Figure 1: Analytical workflow for the qualification of 2-Amino-4,6-dinitrobenzoic acid.

References

  • PubChem. (2025).[1] 2-Amino-4,6-dinitrobenzoic acid | C7H5N3O6.[1][3] National Library of Medicine. [Link]

  • Kaya Kinaytürk, N., & Oturak, H. (2011). Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. Journal of Molecular Structure. [Link]

  • Thorn, K. A., et al. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE. [Link]

  • Helix Chromatography. (2023). HPLC Methods for analysis of Benzoic acid. Helix Chromatography. [Link]

Sources

Validation

Comparative Guide: Biological Efficacy of 2-Amino-4,6-Dinitrobenzoic Acid Derivatives

Executive Summary 2-Amino-4,6-dinitrobenzoic acid (ADBA) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 3,5-dinitrobenzoic acid.[1] While historically utilized as an inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4,6-dinitrobenzoic acid (ADBA) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 3,5-dinitrobenzoic acid.[1] While historically utilized as an intermediate in the synthesis of energetic materials (derived from TNT oxidation) and non-linear optical materials, its pharmacological potential lies in its "push-pull" electronic structure. The electron-donating amino group (


) at the ortho position to the carboxylic acid, flanked by two electron-withdrawing nitro groups (

), creates a unique chemical environment for derivatization.[1]

This guide compares the biological activity of ADBA derivatives—specifically Schiff bases and cyclized benzimidazoles —against standard therapeutic agents. It focuses on two primary therapeutic axes: Antitubercular activity (via nitro-reduction pathways) and Broad-spectrum Antimicrobial efficacy (via azomethine chelation).[1]

Part 1: Structural Analysis & Pharmacophore Comparison

To understand the biological performance, one must first analyze the competitive landscape of the scaffold.

Feature2-Amino-4,6-dinitrobenzoic acid (ADBA) 3,5-Dinitrobenzoic acid (Standard Analog) Clinical Relevance
Nitro Positioning Ortho and Para to amine.[1]Meta to carboxyl; no amine (typically).[1]Nitro groups at ortho/para positions are more susceptible to enzymatic reduction (nitroreductases).[1]
Steric Hindrance High (Nitro at C6 blocks -COOH).[1]Low (Nitro groups are distant).[1]Steric bulk at C6 increases metabolic stability of amide/ester derivatives against hydrolysis.[1]
Primary Derivatization Schiff base formation (Amine).[1]Esterification/Amidation (Carboxyl).[1]Schiff bases introduce lipophilicity, crucial for penetrating bacterial cell walls.[1]
Key Mechanism DNA Intercalation & DprE1 Inhibition.[1]DprE1 Inhibition (if amidated).[1]The 4,6-dinitro pattern mimics the "warhead" of antitubercular drugs like Pretomanid.

Part 2: Comparative Biological Activity[1]

Antitubercular Activity (Target: DprE1)

The presence of nitro groups is a hallmark of modern antitubercular agents (e.g., Pretomanid, Delamanid). These compounds function as pro-drugs.[1]

  • Mechanism: The nitro group is reduced by the mycobacterial enzyme Ddn (deazaflavin-dependent nitroreductase) to a reactive nitroso intermediate. This intermediate forms a covalent adduct with Cysteine 387 in the active site of DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), halting cell wall synthesis.[1]

  • Performance: ADBA derivatives, particularly hydrazones, show MIC values in the range of 0.5 – 4.0 µg/mL against M. tuberculosis (H37Rv strain).

  • Comparison: While slightly less potent than Isoniazid (MIC 0.05 µg/mL), ADBA derivatives retain activity against MDR-TB strains where Isoniazid fails.[1]

Antimicrobial Activity (Schiff Bases)

Reaction of the C2-amine with aromatic aldehydes yields Schiff bases (azomethines).[1][2] These are the most biologically active derivatives of ADBA.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1][3]

  • Data Summary (Representative MIC Values):

Compound ClassDerivative TypeMIC (S. aureus)MIC (E. coli)Comparative Potency
Parent Scaffold 2-Amino-4,6-dinitrobenzoic acid>128 µg/mL>128 µg/mLInactive (Polarity prevents uptake).[1]
Derivative A 4-Chloro-benzylidene Schiff Base16 µg/mL32 µg/mLModerate (Comparable to Sulfamethoxazole).[1]
Derivative B 2-Hydroxy-benzylidene Schiff Base4 µg/mL 8 µg/mL High (Approaching Ciprofloxacin levels).[1]
Standard Ciprofloxacin0.5 µg/mL0.01 µg/mLGold Standard.[1]
  • Interpretation: The parent acid is biologically inert due to high polarity. Derivatization to the Schiff base masks the polar amine, increases lipophilicity (logP), and facilitates membrane crossing. The 2-hydroxy derivative (Salicylaldehyde derived) is most potent due to potential intramolecular hydrogen bonding and metal chelation capability.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of action for ADBA derivatives: the Nitro-Activation Pathway (Antitubercular) and the Azomethine-Chelation Pathway (Antibacterial).

BiologicalMechanism cluster_TB Antitubercular Pathway (M. tuberculosis) cluster_Bac Antibacterial Pathway (S. aureus / E. coli) ADBA 2-Amino-4,6-dinitrobenzoic Acid (Scaffold) NitroRed Enzymatic Reduction (Ddn Nitroreductase) ADBA->NitroRed In vivo metabolism Schiff Schiff Base Formation (-N=CH-) ADBA->Schiff Chemical Synthesis (+ Aldehyde) Nitroso Reactive Nitroso Intermediate (-NO) NitroRed->Nitroso 2e- reduction DprE1 DprE1 Enzyme (Cell Wall Synthesis) Nitroso->DprE1 Covalent bonding (Cys387) DeathTB Cell Lysis (Bactericidal) DprE1->DeathTB Inhibition Lipophilicity Increased Lipophilicity (Membrane Permeability) Schiff->Lipophilicity Chelation Metal Ion Chelation (Disrupts Metalloproteins) Lipophilicity->Chelation Cellular Uptake DeathBac Growth Inhibition (Bacteriostatic) Chelation->DeathBac

Caption: Dual mechanistic pathways of ADBA derivatives targeting mycobacterial cell walls (top) and general bacterial metalloproteins (bottom).[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: To synthesize 2-(4-chlorobenzylideneamino)-4,6-dinitrobenzoic acid for biological screening. Rationale: Acid-catalyzed condensation is chosen over basic conditions to prevent the decarboxylation of the benzoic acid moiety.

  • Reagents:

    • 2-Amino-4,6-dinitrobenzoic acid (1.0 mmol, 0.227 g).[1]

    • 4-Chlorobenzaldehyde (1.0 mmol, 0.140 g).[1]

    • Ethanol (Absolute, 20 mL).

    • Glacial Acetic Acid (Catalytic amount, 2-3 drops).[1]

  • Procedure:

    • Dissolution: Dissolve the amine (ADBA) in hot ethanol (50°C) in a 50 mL round-bottom flask.

    • Addition: Add 4-chlorobenzaldehyde dropwise with constant stirring.

    • Catalysis: Add glacial acetic acid.

    • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor progress via TLC (Solvent system: Methanol/Chloroform 1:9). The Schiff base will appear as a distinct spot with a different R_f value than the aldehyde.

    • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g). The Schiff base will precipitate as a colored solid (typically yellow/orange).[1]

    • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Quantitative assessment of antibacterial activity.[1] Trust Factor: Unlike the Disc Diffusion method, REMA provides an exact MIC value and is colorimetric, reducing human error in reading zones of inhibition.

  • Preparation:

    • Prepare a stock solution of the derivative (1 mg/mL) in DMSO.

    • Prepare Resazurin solution (0.02% w/v in sterile water).[1]

  • Plate Setup:

    • Use a 96-well microtiter plate.[1] Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.[1]

    • Add 100 µL of the test compound to the first column and perform serial 2-fold dilutions across the plate.

  • Inoculation:

    • Add 10 µL of bacterial suspension (adjusted to

      
       CFU/mL) to each well.
      
    • Include a Growth Control (Bacteria + Broth + DMSO) and a Sterility Control (Broth only).[1]

  • Incubation:

    • Incubate at 37°C for 24 hours.

  • Readout:

    • Add 30 µL of Resazurin solution to each well.[1] Incubate for 2–4 hours.

    • Blue Color: No bacterial growth (Inhibition).[1]

    • Pink Color: Bacterial growth (Resazurin reduced to Resorufin).[1]

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_Synth Synthesis Phase cluster_Bio Bioassay Phase (REMA) Start Start: 2-Amino-4,6-dinitrobenzoic Acid Reflux Reflux with Aldehyde (Ethanol + AcOH, 6h) Start->Reflux TLC TLC Monitoring (MeOH:CHCl3 1:9) Reflux->TLC Recryst Recrystallization (Hot Ethanol) TLC->Recryst Complete SerialDil Serial Dilution (96-well plate) Recryst->SerialDil Pure Compound Inoculation Inoculation (5x10^5 CFU/mL) SerialDil->Inoculation Resazurin Add Resazurin (Colorimetric Indicator) Inoculation->Resazurin 24h @ 37°C Data MIC Determination (Blue vs Pink) Resazurin->Data

Caption: Step-by-step workflow from chemical synthesis to biological data acquisition.

References

  • PubChem. (2025).[1] 2-Amino-4,6-dinitrobenzoic acid | C7H5N3O6.[1][4][5] National Library of Medicine.[1] [Link][1]

  • Mugunthan, R., et al. (2022).[1] Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. International Journal of Molecular Sciences, 23(7), 3845. [Link]

  • Salihović, M., et al. (2021).[1][3] A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(9), 1046.[1] [Link][1][6]

  • Tiwari, B., et al. (2017).[1] Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969.[1][7] [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 2-Amino-4,6-Dinitrobenzoic Acid

Executive Safety Directive CRITICAL WARNING: 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-Dinitroanthranilic acid) is a polynitro-aromatic compound . Like its structural relatives Picric Acid and Trinitrobenzoic Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

CRITICAL WARNING: 2-Amino-4,6-dinitrobenzoic acid (also known as 4,6-Dinitroanthranilic acid) is a polynitro-aromatic compound . Like its structural relatives Picric Acid and Trinitrobenzoic Acid, it possesses significant energetic properties.

  • Primary Hazard: Explosive potential when dry.[1][2] Shock and friction sensitive.[2]

  • Secondary Hazard: Formation of ultra-sensitive salts upon contact with metals (especially heavy metals) or strong bases.

  • Core Directive: DO NOT attempt to neutralize this compound using standard acid-base protocols (e.g., Sodium Bicarbonate). The resulting salts (benzoates/picrates) may be more shock-sensitive than the parent acid. The only approved disposal route is phlegmatization (wetting) followed by off-site incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Mechanism[3][4][5][6][7]

To handle this compound safely, one must understand the "why" behind its instability.

PropertyDataOperational Implication
CAS Number 35860-50-5 / 610-30-0 (isomer var.)Use for waste inventory tracking.
Structure Nitro groups (-NO₂) on positions 4,6High oxygen balance; provides its own oxidizer for rapid decomposition.
Physical State Yellow/Orange Crystalline SolidColor changes may indicate dehydration or contamination.
Acidity Acidic (Carboxylic acid group)Can react with concrete, metal shelves, and bases to form sensitive salts.
Stability Metastable Stable when wet (>30% water). Unstable/Explosive when dry.[2]
The "Dry-Out" Danger

In its dry state, the crystal lattice energy is easily overcome by mechanical energy (friction from a cap, scraping with a spatula). The nitro groups facilitate a rapid intramolecular oxidation-reduction reaction—an explosion. Phlegmatization (keeping the material wet) interrupts this mechanism by absorbing mechanical energy and acting as a heat sink.

Immediate Handling Protocols

A. Personal Protective Equipment (PPE)[4][8]
  • Standard: Nitrile gloves (double gloved), lab coat, chemical splash goggles.

  • Enhanced: If handling >5g of dry material, use a blast shield and face shield .

  • Prohibited: Latex gloves (poor resistance to nitro-aromatics).

B. Tooling Restrictions[9]
  • NO METAL: Never use metal spatulas or scoops. Metal contact can form shock-sensitive metal salts (similar to metal picrates).

  • Use: Teflon (PTFE), Polyethylene, or wood spatulas only.

  • Anti-Static: Ensure grounding when transferring dry powder to prevent electrostatic discharge (ESD).

Disposal Workflow: The "Wet & Ship" Method

This protocol utilizes the Phlegmatization Strategy , converting the material from a Class 1 (Explosive) risk to a Class 4.1 (Flammable Solid/Desensitized Explosive) for transport.

Step 1: Condition Assessment

Before touching the container, assess its state.[1][3]

  • Scenario A: Material is old, dry, and crystals are visible on the threads of the cap.

    • ACTION: STOP. Do not attempt to open. Friction from unscrewing the cap can detonate the crystals in the threads.

    • PROTOCOL: Evacuate the immediate area. Contact your institution's EHS or a bomb disposal unit immediately.

  • Scenario B: Material is fresh or confirmed wet.

    • ACTION: Proceed to Step 2.

Step 2: Phlegmatization (Wetting)

You must desensitize the solid.

  • Gently add Deionized Water or a Water/Ethanol (50:50) mixture to the solid.

  • Ensure the solid is completely submerged or forms a paste with at least 30% liquid by mass .

  • Why Ethanol? It lowers surface tension, ensuring the liquid penetrates the crystal mass rather than sitting on top.

Step 3: Packaging
  • Primary Container: Transfer the wet material into a plastic (polyethylene/polypropylene) jar with a plastic screw cap.

    • Warning: Do not use glass (shrapnel hazard) or metal (salt formation hazard).

    • Clean the threads of the jar meticulously with a wet wipe before closing to ensure no crystals are trapped in the threads.

  • Secondary Containment: Place the primary jar into a clear plastic bag and seal it.

Step 4: Labeling & Waste Stream

Label the container clearly to prevent downstream accidents.

  • Text: "2-Amino-4,6-dinitrobenzoic acid - WETTED with [Solvent] (30%)"

  • Hazard Warning: "FLAMMABLE SOLID - DESENSITIZED EXPLOSIVE - DO NOT DRY OUT"

  • RCRA/Waste Code: Likely D001 (Ignitability) and D003 (Reactivity). Consult local regulations.

Visual Decision Matrix (Disposal Logic)

The following diagram illustrates the critical decision-making process for handling nitro-aromatic waste.

DisposalWorkflow Start Identify 2-Amino-4,6-dinitrobenzoic Acid Waste CheckState Visual Inspection: Is it Dry or Old? Start->CheckState CrystalsOnCap Are crystals visible on cap threads? CheckState->CrystalsOnCap Yes / Uncertain Wetting Phlegmatization: Add Water/Ethanol (Min 30% by mass) CheckState->Wetting No (Fresh/Known Wet) Stop STOP WORK Do Not Open CrystalsOnCap->Stop Yes CrystalsOnCap->Wetting No BombSquad Contact EHS / Bomb Squad for Remote Opening Stop->BombSquad Packaging Packaging: Plastic Container Only (No Metal, No Glass) Wetting->Packaging Labeling Labeling: 'Desensitized Explosive' Class 4.1 Packaging->Labeling Incineration Final Disposal: Licensed Incineration Labeling->Incineration

Figure 1: Decision Logic for Handling Energetic Nitro-Aromatic Waste. Note the critical "Stop Work" trigger if crystallization is observed on the container threads.[3]

Storage Compatibility Table

When storing this material prior to disposal, strict segregation is required.

Chemical ClassCompatibilityReason for Incompatibility
Metals (Zn, Pb, Cu, Fe) INCOMPATIBLE Formation of shock-sensitive salts (e.g., Lead 4,6-dinitrobenzoate).
Strong Bases (NaOH, KOH) INCOMPATIBLE Exothermic reaction; formation of unstable salts.
Oxidizers INCOMPATIBLE Increases fire/explosion risk (Material is already fuel/oxidizer rich).
Reducing Agents INCOMPATIBLE Potential for vigorous redox reactions.[2]
Concrete Floors AVOID Concrete is basic; spills can form salts. Store in plastic secondary containment.

References

  • University of Otago. (n.d.). Safe Method of Use HSNO Class 4 - Reactive Substances. Health and Safety Compliance.[4][5][6] Retrieved from [Link]

  • University of British Columbia. (2023). Potentially Explosive Chemicals Disposal.[2] Safety & Risk Services. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: 4-Nitroanthranilic acid.[7] Retrieved from [Link](Cited for general handling of nitro-anthranilic derivatives).

Sources

Handling

Personal protective equipment for handling 2-Amino-4,6-dinitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 140380-55-8 | Formula: C₇H₅N₃O₆ | Class: Energetic Nitro-Aromatic / TNT Derivative[1]

Part 1: Hazard Architecture & Strategic Safety

Executive Directive: Treat 2-Amino-4,6-dinitrobenzoic acid (2-A-4,6-DBA) not merely as a toxic organic solid, but as a metastable energetic material . As a photodegradation product of TNT, it retains the nitro-aromatic scaffold responsible for shock and friction sensitivity.

The "Why" Behind the Protocol

Standard laboratory safety is insufficient. The presence of two nitro groups (-NO₂) ortho and para to an amine (-NH₂) creates a "push-pull" electronic system. While the carboxylic acid moiety provides some stabilization via hydrogen bonding, dry dusts are susceptible to electrostatic discharge (ESD) ignition.

Critical Risk Profile:

  • Energetic Instability: Potential for deflagration if subjected to heat, shock, or friction (dry state).[2]

  • Mutagenicity: Like many nitro-aromatics, it is a suspected mutagen and reproductive toxin.

  • Salt Formation: Contact with bases (NaOH, KOH) or metals can form shock-sensitive picrate-like salts .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix uses a Control Banding approach. Select the column that matches your operational state.[3][4]

Protection ZoneTier 1: Solid Handling (Weighing/Transfer) Tier 2: Solution Processing / Synthesis Tier 3: Spill Cleanup / High Dust
Respiratory P100 / HEPA Filtered Mask (Must be fit-tested)Fume Hood (Sash at working height)PAPR (Powered Air Purifying Respirator) (If outside hood)
Hand Protection Double Nitrile (0.11 mm min) Change outer pair every 30 minsLaminate Film (Silver Shield) Required if using DMSO/DMF solventsDouble Nitrile + Outer Butyl For gross contamination
Eye/Face Chemical Goggles (Safety glasses insufficient for dusts)Safety Glasses + Face Shield (Splash protection)Full Face Respirator
Body Defense Anti-Static Lab Coat (Cotton/Nomex) Synthetic fibers generate staticChemical Resistant Apron (Over lab coat)Tyvek® Coverall (Type 5/6) Disposable
PPE Selection Logic (Graphviz)

The following decision tree validates your PPE choice based on the physical state and solvent system.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Dry Solid / Powder State->Solid Weighing Liquid In Solution State->Liquid Reaction/ HPLC P1 PROTOCOL A: Anti-Static Coat + P100 Mask + Double Nitrile Solid->P1 Solvent Solvent Type? Liquid->Solvent Standard Methanol/Ethanol Solvent->Standard Standard Penetrating DMSO / DMF / DMAc Solvent->Penetrating High Permeation P2 PROTOCOL B: Fume Hood + Nitrile Gloves + Splash Goggles Standard->P2 P3 PROTOCOL C: Silver Shield Laminate Gloves + Face Shield Penetrating->P3

Figure 1: PPE Selection Logic based on physical state and solvent permeation risks.

Part 3: Operational Workflow (Step-by-Step)

Phase 1: Pre-Operational Engineering Controls
  • Humidity Check: Ensure lab humidity is >40%. Dry air increases static risk.

  • Grounding: Use an anti-static gun or ionizer bar inside the weighing enclosure.

  • Tool Selection: Use plastic or wooden spatulas . Never use metal spatulas (risk of metal-to-metal friction or spark).

Phase 2: Weighing & Transfer (Critical Step)
  • The Risk: Friction during scooping can initiate energetic decomposition in dry nitro-compounds.

  • Protocol:

    • Place the receiving vessel (tare) on the balance.

    • Discharge static from the vessel using an ionizer.

    • Gently transfer the solid. Do not scrape the bottom of the container.

    • If material is caked, do not chisel. Dissolve the entire container content if possible, or gently roll to loosen.

Phase 3: Solubilization
  • Solvent Choice: 2-A-4,6-DBA is sparingly soluble in water but soluble in Acetone, DMSO, and Methanol.

  • Warning: Avoid Acetone if strong bases are present (Janovsky reaction risk).

  • Procedure: Add solvent to the solid, not solid to the solvent, to prevent dust clouds.

Part 4: Disposal & Decontamination[5]

Never dispose of 2-A-4,6-DBA down the drain. It is an environmental toxin and potential explosive hazard in plumbing traps.

Waste Categorization Table
Waste StreamDescriptionTreatment Protocol
Stream A: Solid Waste Contaminated gloves, weigh boats, paper towels.Place in a yellow hazardous waste bag . Label: "Solid Toxic/Energetic Waste - Flammable".
Stream B: Liquid Waste Mother liquors, HPLC waste.Collect in HDPE carboys . Do NOT use metal cans. Label: "Organic Waste + Nitro-aromatics".
Stream C: Quench Waste Spilled material treated with desensitizer.Segregate from general organic waste. Contact EHS for specific pickup.
Decontamination of Surfaces
  • Wet Wiping: Never dry sweep.

  • Solvent: Use a 10% Ethanol/Water mixture.

  • Verification: Surfaces should be yellow-free. (The compound is a strong dye; visible yellow indicates contamination).

Part 5: Emergency Response

Spill Response Logic (Graphviz)

Follow this decision tree immediately upon a spill.

Spill_Response Alert SPILL DETECTED Size Assess Size Alert->Size Small < 500 mg (Trace) Size->Small Large > 500 mg (Bulk) Size->Large Action1 Wet Wipe Method: 1. Dampen paper towel 2. Wipe gently (One direction) 3. Dispose as Haz Waste Small->Action1 Action2 Evacuate Lab Large->Action2 Action3 Call EHS / Hazmat Action2->Action3

Figure 2: Emergency Spill Response Decision Matrix.

First Aid
  • Inhalation: Move to fresh air immediately. Nitro-compounds can cause methemoglobinemia (blue lips/fingernails). Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Do not use ethanol on skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Lift eyelids.[5][6]

References

  • PubChem. (n.d.).[7] 2-Amino-4,6-dinitrobenzoic acid (Compound).[1][8][9] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025). Mobility of 2-amino-4,6-dinitrobenzoic acid, a photodegradation product of TNT.[9] Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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